Nizatidine sulfoxide
Description
Properties
CAS No. |
102273-13-2 |
|---|---|
Molecular Formula |
C12H21N5O3S2 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfinyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C12H21N5O3S2/c1-13-11(6-17(18)19)14-4-5-22(20)9-10-8-21-12(15-10)7-16(2)3/h6,8,13-14H,4-5,7,9H2,1-3H3 |
InChI Key |
TZKMWRJRDCJAFI-UHFFFAOYSA-N |
SMILES |
CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C |
Synonyms |
N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]sulfinyl]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine; Nizatidine EP Impurity C; |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of the Nizatidine Sulfoxide Reference Standard
Introduction
Nizatidine is a histamine H2-receptor antagonist widely used to treat peptic ulcer disease and gastroesophageal reflux disease (GERD) by inhibiting gastric acid production.[1] During its synthesis, storage, or metabolic processing, nizatidine is susceptible to chemical transformations. One of the most prominent of these is the oxidation of its thioether group, resulting in the formation of Nizatidine Sulfoxide.[2][3] This compound is recognized as a principal metabolite and a common degradation product, often identified as Nizatidine EP Impurity C.[4][5]
The accurate quantification of this compound is critical for ensuring the quality, stability, and safety of nizatidine drug products. Regulatory bodies require stringent control over such impurities. Therefore, the availability of a highly pure, well-characterized this compound reference standard is not merely beneficial but essential for researchers, quality control analysts, and drug development professionals. This guide provides a detailed, scientifically-grounded methodology for the synthesis, purification, and comprehensive characterization of this vital reference material.
Synthetic Strategy: The Principle of Controlled Oxidation
The synthesis of this compound from its parent drug, nizatidine, is fundamentally a selective oxidation reaction. The nizatidine molecule contains a thioether linkage (-S-), which is susceptible to oxidation. The goal is to introduce a single oxygen atom to this sulfur, converting it to a sulfoxide (-S=O) moiety, without affecting other functional groups or causing over-oxidation to the corresponding sulfone (-SO₂-).
The choice of oxidizing agent is paramount. Hydrogen peroxide (H₂O₂) is an ideal candidate for this transformation. It is effective, inexpensive, and its primary byproduct is water, aligning with the principles of green chemistry.[6] The reaction proceeds via an electrophilic attack by an oxygen atom from the peroxide on the electron-rich sulfur atom of the thioether.[6] Careful control over reaction parameters such as temperature, reaction time, and the concentration of H₂O₂ is crucial to maximize the yield of the desired sulfoxide and minimize the formation of byproducts.[2][4]
Caption: Chemical conversion of Nizatidine to this compound.
Detailed Experimental Protocol
This protocol is derived from established forced degradation methodologies, which are designed to produce degradation products for analytical studies.[2][4][7]
2.1 Materials and Reagents
-
Nizatidine (high purity)
-
Hydrogen Peroxide (H₂O₂), 30% w/w solution
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
2.2 Step-by-Step Synthesis Procedure
-
Preparation of Nizatidine Stock Solution: Accurately weigh 100 mg of nizatidine reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 10 mg/mL.
-
Oxidative Reaction:
-
Transfer the nizatidine solution to a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
While stirring at room temperature, add 1.0 mL of 30% hydrogen peroxide (H₂O₂) dropwise to the solution.[2]
-
Rationale: A controlled addition prevents an exothermic reaction and allows for more selective oxidation.
-
Allow the mixture to stir at room temperature for 24 hours, monitoring the reaction progress periodically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
-
Alternative Condition: For a faster reaction, the mixture can be heated in a water bath at 80°C for 30-60 minutes.[4][7] However, this may increase the risk of over-oxidation and requires more careful monitoring.
-
-
Reaction Quenching and Work-up:
-
After the reaction is complete (indicated by the consumption of nizatidine), cool the solution to room temperature (if heated).
-
Carefully neutralize the solution with a saturated sodium bicarbonate solution to decompose any remaining hydrogen peroxide and neutralize any acidic species.
-
Extract the aqueous mixture three times with 20 mL portions of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification via Column Chromatography:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain a crude residue.
-
Purify the crude product using silica gel column chromatography. A suitable eluent system, such as a gradient of methanol in chloroform or dichloromethane, can effectively separate this compound from unreacted nizatidine and other impurities.[8]
-
Rationale: Chromatographic separation is essential to isolate the sulfoxide to the high degree of purity (>98%) required for a reference standard.
-
-
Final Product Isolation:
-
Combine the fractions containing the pure this compound (as determined by TLC/HPLC analysis).
-
Evaporate the solvent under reduced pressure to yield the final product as a solid or semi-solid.
-
Dry the product under vacuum to remove any residual solvent.
-
Analytical Characterization and Validation
Comprehensive characterization is mandatory to confirm the identity, structure, and purity of the synthesized reference standard.
3.1 High-Performance Liquid Chromatography (HPLC) HPLC is the primary technique for assessing the purity of the synthesized standard and confirming its separation from the parent drug.[4]
| Parameter | Recommended Condition | Rationale |
| Column | C8 or C18, (e.g., 250 x 4.6 mm, 5µm) | Provides good retention and separation for nizatidine and its more polar sulfoxide derivative.[9] |
| Mobile Phase | Isocratic mixture of a buffer (e.g., 0.05 M Phosphoric Acid) and an organic modifier (e.g., Acetonitrile) in a 50:50 v/v ratio. | Ensures adequate resolution between the nizatidine and this compound peaks.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC providing efficient separation. |
| Detection | UV at 320 nm | Nizatidine and its derivatives show strong absorbance at this wavelength.[10] |
| Expected Result | A single, sharp peak for this compound, well-resolved from the peak of any residual nizatidine. Purity should be ≥98%. | Confirms the success of the purification and quantifies the purity of the standard. |
3.2 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound, verifying the successful incorporation of one oxygen atom.
-
Nizatidine (Starting Material):
-
Molecular Formula: C₁₂H₂₁N₅O₂S₂
-
Molecular Weight: 331.46 g/mol
-
-
This compound (Product):
-
Expected Result: An [M+H]⁺ ion at m/z 348.5 in the mass spectrum, corresponding to the protonated molecule of this compound.
3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H-NMR spectroscopy provides definitive structural confirmation. The oxidation of the sulfur atom will induce chemical shift changes in the neighboring protons, particularly those on the methylene groups adjacent to the newly formed sulfoxide. This provides unequivocal proof of the compound's identity. A complete characterization package for a reference standard must include this data.[12]
Caption: Workflow for Synthesis and Certification of this compound.
Conclusion
The synthesis of the this compound reference standard via controlled oxidation of nizatidine with hydrogen peroxide is a reliable and well-documented method.[2][10] The success of this process hinges on careful control of reaction conditions to ensure selective oxidation and the implementation of a robust purification strategy, such as column chromatography, to achieve the high purity required for a reference standard. Subsequent, thorough analytical characterization using HPLC, Mass Spectrometry, and NMR is not optional but a mandatory step to validate the material's identity, purity, and structural integrity. This comprehensive approach ensures the production of a trustworthy reference standard, empowering pharmaceutical scientists to conduct accurate stability studies and quality control assays for nizatidine-containing products.
References
- BenchChem. (n.d.). Addressing nizatidine degradation in basic and oxidative conditions.
-
Youssef, R. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Journal of AOAC INTERNATIONAL, 91(1), 73-82. Retrieved from [Link]
- Biosynth. (n.d.). This compound | 102273-13-2.
- Gouda, A. A., & El-Sheikh, R. (2015). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Journal of Chemistry, 2015.
- European Patent Office. (n.d.). Process for preparing intermediates to nizatidine and related compounds.
- Google Patents. (n.d.). US5700945A - Process for preparing nizatidine.
- BenchChem. (n.d.). Identification and characterization of nizatidine impurities.
- Google Patents. (n.d.). US5541335A - Process for preparing nizatidine.
- ResearchGate. (2019). AN EFFICIENT AND NOVEL PROCESS FOR THE SYNTHESIS OF NIZATIDINE.
- SynThink Research Chemicals. (n.d.). Nizatidine EP Impurity C; this compound | 102273-13-2.
- ChemicalBook. (n.d.). Nizatidine synthesis.
- ResearchGate. (2008). (PDF) Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative.
- LGC Standards. (n.d.). This compound | CAS 102273-13-2.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Nizatidine.
- SynZeal. (n.d.). Nizatidine Impurities.
- PubMed. (1990). Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography.
- Google Patents. (n.d.). Synthesis of nizatidine - EP0230127A1.
- Scribd. (n.d.). HPLC-DAD Analysis of Nizatidine Stability | PDF.
- Alfa Chemistry. (n.d.). CAS 102273-13-2 this compound.
- Analytical Methods in Environmental Chemistry Journal. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography.
- ResearchGate. (n.d.). Analytical techniques for Nizatidine: A review | Request PDF.
- OUCI. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD.
- Middle East Technical University. (2014). STEREOSELECTIVE OXIDATION OF SULFIDES TO SULFOXIDES BY N-CHLORAMINES.
- Journal of Medicinal and Chemical Sciences. (2020). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides.
- Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.
- ResearchGate. (2009). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species | Request PDF.
-
Golchoubian, H., & Hosseinpoor, F. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 304–311. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD [ouci.dntb.gov.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biosynth.com [biosynth.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
An In-Depth Technical Guide to the Chemical Properties of Nizatidine Sulfoxide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Nizatidine Sulfoxide in Drug Development
Nizatidine is a potent and specific histamine H2-receptor antagonist widely used in the treatment of duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD).[1] Like many pharmaceuticals, nizatidine undergoes metabolic changes in the body and can degrade under various environmental conditions. One of the most significant transformation products is this compound.[2][3] This compound is not only a major metabolite but also a primary product of oxidative degradation.[2] Therefore, a thorough understanding of the chemical properties of this compound is a critical requirement for drug development professionals, ensuring the safety, stability, and efficacy of nizatidine-based therapeutics. This guide provides a comprehensive overview of its formation, physicochemical characteristics, and analytical quantification.
Formation and Synthesis: The Oxidation Pathway
This compound is formed through the oxidation of the sulfur atom in the thiazole ring's side chain of the parent nizatidine molecule. This transformation is a key aspect of both its in-vivo metabolism and its in-vitro degradation profile.[3][4]
Mechanism: The formation occurs at the thioether linkage, where an oxygen atom is incorporated to form a sulfoxide group. This process can be induced by metabolic enzymes in the liver or by external oxidative stress factors.[3][5]
Forced Degradation: In a laboratory setting, this compound is intentionally generated through forced degradation studies. A common and effective method involves exposing a nizatidine solution to an oxidizing agent like hydrogen peroxide (H₂O₂).[2] This process is fundamental to developing stability-indicating analytical methods, which are required to prove that the quantification of the active pharmaceutical ingredient (API) is not affected by the presence of its degradation products.[6][7]
Caption: Oxidative formation of this compound from nizatidine.
Physicochemical Properties
This compound, also known as Nizatidine EP Impurity C, has distinct physical and chemical properties that differentiate it from the parent drug.[8] These properties are crucial for developing separation and detection methods.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁N₅O₃S₂ | [4][9][10] |
| Molecular Weight | 347.46 g/mol | [4][9][10] |
| IUPAC Name | 1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfinyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | [8][9] |
| CAS Number | 102273-13-2 | [4][9] |
Analytical Characterization and Quantification
Accurate and precise quantification of this compound is paramount for quality control and stability testing of nizatidine products. Various analytical techniques have been developed and validated for this purpose.[11][12]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques for separating and quantifying this compound from nizatidine and other degradation products.[6][11]
-
HPLC: Stability-indicating HPLC methods, often with UV-Diode Array Detection (DAD), are the gold standard.[7] A typical method employs a C8 or C18 reversed-phase column with a mobile phase consisting of an acidic buffer (e.g., phosphoric acid) and an organic modifier like acetonitrile.[2][7] The increased polarity of the sulfoxide group results in a shorter retention time compared to nizatidine under these conditions.
-
HPTLC: Densitometric HPTLC methods have also been successfully developed. For instance, a mobile phase of chloroform-methanol (9:1, v/v) on silica gel plates allows for the separation of nizatidine (Rf ≈ 0.4) and this compound (Rf ≈ 0.2).[6][11][12]
Spectroscopic Methods
Spectrophotometric methods, particularly derivative spectrophotometry, offer a simpler and faster alternative for quantification, especially when chromatographic equipment is unavailable.[11][12] These methods leverage the subtle differences in the UV absorption spectra of nizatidine and its sulfoxide to resolve the mixture.[6]
Stability and Degradation Kinetics
Nizatidine shows considerable degradation under oxidative and basic conditions.[7][13] The formation of this compound under oxidative stress follows pseudo-first-order kinetics.[6][11] Kinetic studies, performed by monitoring the decrease in nizatidine concentration or the increase in this compound concentration over time at different temperatures, allow for the calculation of important stability parameters like the degradation rate constant and half-life.[11][12]
Nizatidine is generally more stable in the pH range of 5-8.[2] Outside this range, particularly under basic conditions, degradation is accelerated.[2][7]
Caption: Workflow for a typical forced degradation study.
Experimental Protocols
Protocol 1: Generation of this compound via Forced Oxidation
Causality: This protocol uses hydrogen peroxide (H₂O₂) as a strong oxidizing agent to accelerate the degradation of nizatidine to its sulfoxide derivative. This mimics the oxidative stress conditions the drug might encounter during manufacturing or storage and is essential for generating a reference standard for the impurity.
-
Preparation of Nizatidine Stock Solution: Accurately weigh and dissolve 100 mg of nizatidine reference standard in methanol to prepare a 1000 µg/mL stock solution.
-
Oxidative Stress: Transfer 10 mL of the stock solution to a 50 mL volumetric flask. Add 10 mL of 30% hydrogen peroxide (H₂O₂).[2]
-
Incubation: Loosely cap the flask and keep the mixture at room temperature (approx. 25°C) for 24 hours to allow for sufficient degradation.[2]
-
Sample Preparation for Analysis: After incubation, dilute the solution with the HPLC mobile phase to a final concentration suitable for analysis (e.g., 20 µg/mL).[2] This step is crucial to ensure the concentration falls within the linear range of the analytical method.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method to confirm the formation of this compound and quantify the extent of degradation.
Protocol 2: Stability-Indicating HPLC Method
Causality: This HPLC method is designed to be "stability-indicating," meaning it can separate the active ingredient (nizatidine) from its degradation products (like this compound) and process impurities. The choice of a C8 column and a phosphoric acid/acetonitrile mobile phase provides optimal resolution between the more polar sulfoxide and the parent drug.[7]
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
-
Column: Thermo Hypersil BDS-C8 (4.6 x 250 mm, 5 µm particle size).[7]
-
Mobile Phase: A filtered and degassed mixture of 0.05 M phosphoric acid and acetonitrile (50:50, v/v).[2][7]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.[2]
-
Detection: DAD detection. Quantify nizatidine at 320 nm. Scan a wider range (e.g., 200-400 nm) to detect all degradation products.[2][7]
-
System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing correctly (e.g., check for consistent retention times, peak areas, and theoretical plates). This is a self-validating step to ensure the trustworthiness of the results.
Conclusion
This compound is the principal oxidative degradation product and a key metabolite of nizatidine. Its chemical and physical properties necessitate the development of robust, stability-indicating analytical methods to ensure the quality and safety of nizatidine pharmaceutical products. The protocols and data presented in this guide serve as a technical resource for researchers and scientists involved in the analysis, formulation, and stability testing of this important H2-receptor antagonist. A comprehensive understanding of how to generate, separate, and quantify this compound is fundamental to meeting regulatory requirements and developing stable drug formulations.
References
-
Youssef, R. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Journal of AOAC INTERNATIONAL, 91(1), 73–82. [Link]
-
ResearchGate. (n.d.). (PDF) Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
PubMed. (n.d.). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Retrieved from [Link]
-
OUCI. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. INDIAN DRUGS, 58(4), 50-55. [Link]
-
Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2013). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Chemistry Central Journal, 7(1), 1-8. [Link]
-
National Center for Biotechnology Information. (2018). Nizatidine. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nizatidine. PubChem Compound Database. Retrieved from [Link]
-
Scribd. (n.d.). HPLC-DAD Analysis of Nizatidine Stability. Retrieved from [Link]
-
PubMed. (n.d.). Stability of nizatidine in extemporaneous oral liquid preparations. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2024). Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment. World Journal of Advanced Research and Reviews, 23(03), 2260–2266. [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Nizatidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CAS 102273-13-2 | LGC Standards [lgcstandards.com]
- 9. This compound | C12H21N5O3S2 | CID 77589293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
An In-Depth Technical Guide to the Formation of Nizatidine Sulfoxide Under Oxidative Stress
Abstract
Nizatidine, a histamine H₂-receptor antagonist, is known for its therapeutic efficacy in managing gastric acid-related disorders. However, its chemical structure, specifically the thiazole ring containing a sulfide moiety, renders it susceptible to oxidative degradation. This guide provides a comprehensive technical overview of the formation of nizatidine sulfoxide, the primary oxidative degradant of nizatidine. We will explore the underlying chemical mechanisms driven by reactive oxygen species (ROS), detail robust experimental protocols for conducting forced degradation studies, present validated analytical methodologies for detection and quantification, and discuss the implications of this transformation for pharmaceutical development and stability testing. This document is intended for researchers, analytical scientists, and drug development professionals seeking a deeper, field-proven understanding of this critical degradation pathway.
Introduction: The Oxidative Vulnerability of Nizatidine
Nizatidine's therapeutic action is well-established, but its stability profile presents challenges, particularly under oxidative conditions.[1][2] The molecule's core structure features a sulfur atom within a thiazole ring system. This sulfide group is electron-rich and serves as a primary target for electrophilic attack by reactive oxygen species (ROS), leading to its oxidation. The principal and most commonly observed product of this reaction is this compound (also referred to as Nizatidine EP Impurity C).[1][3][4]
Understanding this degradation pathway is not merely an academic exercise. For drug development professionals, it is critical for:
-
Stability-Indicating Method Development: Ensuring that analytical methods can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[2]
-
Formulation Design: Developing formulations that protect the API from oxidative stress, thereby ensuring potency and safety throughout its shelf life.
-
Shelf-Life Prediction: Accurately predicting the drug product's stability under various storage conditions.
-
Regulatory Compliance: Meeting stringent guidelines from bodies like the International Council for Harmonisation (ICH) which mandate stress testing to establish the inherent stability characteristics of a drug substance.[5]
This guide will deconstruct the process of this compound formation from both a mechanistic and a practical, experimental standpoint.
The Chemical Mechanism: Role of Reactive Oxygen Species (ROS)
Oxidative stress is defined by an imbalance favoring the production of ROS over the cell's or system's ability to detoxify them.[6] In a pharmaceutical context, this stress can be induced by exposure to light, heat, atmospheric oxygen, or the presence of oxidizing agents, such as peroxides potentially found in excipients.[5]
The conversion of nizatidine to this compound is a classic nucleophilic-electrophilic reaction. The sulfur atom in the nizatidine thiazole ring acts as a nucleophile, attacking an electrophilic oxygen atom from a ROS.
Key Reactive Oxygen Species (ROS)
While various ROS exist, the most relevant species in the context of pharmaceutical forced degradation studies is typically generated from hydrogen peroxide (H₂O₂).[7][8] H₂O₂ is a stable and commonly used oxidizing agent for simulating oxidative stress in a controlled laboratory setting.[5] It can act as an oxidizing agent itself or decompose to form highly reactive hydroxyl radicals (•OH), which are potent initiators of oxidative degradation. The overall reaction can be simplified as the direct oxidation of the sulfide to a sulfoxide.
Reaction Pathway
The diagram below illustrates the direct oxidation of the sulfur atom in the nizatidine molecule, resulting in the formation of this compound.
Caption: Oxidative degradation pathway of Nizatidine to this compound.
Experimental Design: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of investigating the stability of a drug substance.[5] By intentionally exposing the drug to harsh conditions, we can rapidly identify likely degradation products and establish a stability-indicating analytical method. For nizatidine, oxidative stress is a critical test condition.[1][2]
Causality Behind Experimental Choices
The goal is not to destroy the drug completely, but to achieve a target degradation of 5-20%. This range is considered optimal for reliably detecting and identifying degradants without the degradation chemistry becoming overly complex. The choice of oxidizing agent, its concentration, temperature, and exposure time are all critical parameters that must be justified.
-
Oxidizing Agent: Hydrogen peroxide (H₂O₂) is the most common choice due to its relevance (peroxide impurities in excipients) and ease of handling.[5] Concentrations typically range from 3% to 30%.[1]
-
Temperature: Elevated temperatures (e.g., 80°C) can be used to accelerate the reaction, but room temperature studies are also valuable to simulate ambient storage conditions.[2][4]
-
Time: The duration of the study is adjusted to achieve the target degradation level. This can range from minutes to several hours or even days.[1][2]
Self-Validating Protocol: Oxidative Degradation of Nizatidine
This protocol provides a detailed, step-by-step methodology for inducing the formation of this compound and preparing the sample for analysis. The workflow is designed to be a self-validating system, ensuring reproducibility and clear endpoints.
Objective: To induce oxidative degradation of nizatidine to form this compound for subsequent analytical characterization.
Materials:
-
Nizatidine reference standard
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Volumetric flasks, pipettes, and standard laboratory glassware
Protocol Steps:
-
Preparation of Nizatidine Stock Solution:
-
Accurately weigh and dissolve an appropriate amount of nizatidine reference standard in a suitable solvent (e.g., methanol or water) to create a stock solution of known concentration (e.g., 1000 µg/mL).[1]
-
-
Induction of Oxidative Stress:
-
Transfer a known volume of the nizatidine stock solution into a volumetric flask.
-
Add a volume of H₂O₂ solution. A common starting point is to add an equal volume of 3% to 6% H₂O₂.[2] For more aggressive degradation, a higher concentration (e.g., 30%) can be used, but the reaction will be much faster.[1]
-
The reaction can be performed at room temperature for 24 hours or accelerated by heating in a water bath at 80°C for 30-60 minutes.[1][2][4] The choice depends on the desired degradation level.
-
-
Sample Quenching and Preparation:
-
After the specified time, cool the solution to room temperature if heated.
-
It is crucial to quench the reaction to prevent further degradation. This is typically achieved by significant dilution with the mobile phase.
-
Dilute the stressed sample with the HPLC mobile phase to a final concentration suitable for analysis (e.g., 20-50 µg/mL).[1][2]
-
-
Preparation of Controls:
-
Unstressed Control: Prepare a solution of nizatidine in the same final concentration as the stressed sample, but without the addition of H₂O₂. This is used to determine the initial purity and retention time of the parent drug.
-
Blank Control: Prepare a solution containing only the degradation medium (e.g., water and H₂O₂) diluted in the same manner as the stressed sample. This ensures that no peaks from the matrix interfere with the analysis.
-
-
Analysis:
-
Analyze the stressed sample, unstressed control, and blank control using a validated stability-indicating HPLC method (see Section 4.0).
-
Compare the chromatograms to identify new peaks (degradation products) and measure the decrease in the peak area of the parent nizatidine.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the forced degradation experiment.
Caption: Workflow for Nizatidine forced degradation and analysis.
Analytical Methodologies: Detection and Quantification
A robust, stability-indicating analytical method is essential to resolve nizatidine from its sulfoxide derivative and other potential degradants. High-Performance Liquid Chromatography (HPLC), particularly with a Diode Array Detector (DAD), is the predominant technique.[2][4][9]
HPLC-DAD Method Parameters
The causality for method parameter selection is driven by the need for specificity, precision, and accuracy.
-
Column: A C8 or C18 reversed-phase column is standard, providing good retention and separation of the moderately polar nizatidine and its more polar sulfoxide derivative.[2][10] The sulfoxide, being more polar due to the S=O bond, will typically have a shorter retention time than the parent nizatidine.[3]
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphoric acid) and an organic modifier (e.g., acetonitrile) is commonly used.[1][2] The acidic pH ensures that the amine functionalities are protonated, leading to sharp, symmetrical peaks.
-
Detection: Nizatidine has a prominent UV absorbance maximum around 320 nm, which is typically used for quantification.[1][2] A DAD is highly recommended as it allows for the scanning of a wider wavelength range (e.g., 200-400 nm), which is crucial for detecting degradation products that may have different absorbance maxima and for assessing peak purity.[1][2]
Tabulated HPLC Method Examples
The table below summarizes typical HPLC parameters reported in the literature for the analysis of nizatidine and its degradation products.
| Parameter | Method 1 (Ref:[2]) | Method 2 (Ref:[1]) | Method 3 (Ref:[10][11]) |
| Column | Thermo Hypersil BDS-C8 (4.6 x 250 mm, 5 µm) | C18 Column | C8 Shim-pack (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 0.05 M Phosphoric Acid : Acetonitrile (50:50, v/v) | 0.05 M Phosphoric Acid : Acetonitrile (50:50, v/v) | Acetonitrile : Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.1 mL/min |
| Detection λ | 320 nm (DAD: 200-400 nm scan) | 320 nm (DAD: 200-400 nm scan) | 240 nm |
| Column Temp. | Ambient | Ambient | Not Specified |
| Injection Vol. | 20 µL | 20 µL | Not Specified |
| Retention Time | ~3.6 min | Not Specified | ~2.8 min |
Implications in Drug Development
The propensity of nizatidine to form its sulfoxide derivative under oxidative stress has significant consequences for pharmaceutical development.
-
Formulation Strategy: Excipient selection is critical. Excipients known to contain peroxide impurities (e.g., povidone, polyethylene glycols) should be carefully screened and sourced from high-purity grades. The inclusion of antioxidants in the formulation may be considered, although their interaction with the API must be thoroughly evaluated.
-
Packaging: To minimize exposure to atmospheric oxygen and light (which can catalyze oxidation), packaging with a low moisture vapor transmission rate and light protection (e.g., amber bottles, opaque blister packs) is advisable.
-
Specification Setting: Limits for this compound must be established in the final drug product specification. These limits are based on safety qualification thresholds and stability data gathered throughout the development process. The sulfoxide is a known metabolite, which can inform the safety assessment.[12]
Conclusion
The formation of this compound is a well-defined and critical degradation pathway for nizatidine, driven by its susceptibility to oxidative stress. A thorough understanding of the underlying chemical mechanism, coupled with the implementation of robust forced degradation studies and validated stability-indicating analytical methods, is paramount for the development of safe, stable, and effective nizatidine drug products. By applying the principles and protocols outlined in this guide, researchers and developers can proactively address the challenges posed by this oxidative degradation, ensuring product quality and regulatory compliance.
References
- BenchChem Technical Support Team. (2025).
- Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. INDIAN DRUGS, 58(4), 50-55.
-
ResearchGate. (n.d.). Analytical techniques for Nizatidine: A review. Request PDF. [Link]
- Darwish, H. W., Metwaly, F. H., & El-Henawee, M. M. (2013). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Journal of the Chilean Chemical Society, 58(3), 1895-1901.
-
Scribd. (n.d.). HPLC-DAD Analysis of Nizatidine Stability. [Link]
- Prashanthi, D. R., et al. (2022). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal.
-
Prashanthi, D. R., et al. (2022). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal, 8(2), 1019. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2020). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. Journal of Taibah University Medical Sciences, 15(3), 173-178. [Link]
-
Youssef, R. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. ResearchGate. [Link]
-
Youssef, R. M. (2008). Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative. Journal of AOAC International, 91(1), 73–82. [Link]
-
Strom, J. G., & Kalu, A. U. (1991). Stability of nizatidine in extemporaneous oral liquid preparations. American journal of hospital pharmacy, 48(10), 2141–2144. [Link]
- BenchChem Technical Support Team. (2025).
-
Seid, M. G., et al. (2021). Degradation of ranitidine and changes in N-nitrosodimethylamine formation potential by advanced oxidation processes: Role of oxidant speciation and water matrix. ResearchGate. [Link]
-
Youssef, R. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Journal of AOAC INTERNATIONAL, 91(1), 73-82. [Link]
-
Tracqui, A., Kintz, P., & Mangin, P. (1990). Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography. Journal of chromatography, 529(2), 369–376. [Link]
-
Rawat, T., & Pandey, I. P. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 8(1), 1-8. [Link]
-
Li, Y., et al. (2021). Degradation of ranitidine and changes in N-nitrosodimethylamine formation potential by advanced oxidation processes: Role of oxidant speciation and water matrix. Water research, 203, 117495. [Link]
-
Galbraith, G. W., & Sullivan, P. J. (1986). Nizatidine, a new histamine H2-receptor antagonist, and hepatic oxidative drug metabolism in the rat: a comparison with structurally related compounds. The Journal of pharmacology and experimental therapeutics, 237(2), 625–629. [Link]
-
Kamal, H., et al. (2023). Reactive Oxygen Species: Role in Pathophysiology, and Mechanism of Endogenous and Dietary Antioxidants during Oxidative Stress. Galore International Journal of Health Sciences and Research, 8(2), 1-10. [Link]
-
Ahmad, M., et al. (2021). Nizatidine interacts with ct-DNA causing genotoxicity and cytotoxicity: an assessment by in vitro, in vivo, and in silico studies. Molecular and cellular biochemistry, 476(12), 4417–4429. [Link]
-
Liguori, I., et al. (2018). Reactive oxygen species, toxicity, oxidative stress, and antioxidants: chronic diseases and aging. Antioxidants, 7(4), 44. [Link]
-
Roberts, R. A., et al. (2010). Toxicological and Pathophysiological Roles of Reactive Oxygen and Nitrogen Species. In Comprehensive Toxicology (Second Edition) (pp. 135-153). Elsevier. [Link]
-
Pereira, A. C., et al. (2023). Evidence of Oxidative Stress as a Mechanism of Pharmaceutical-Induced Toxicity in Amphibians. Toxics, 11(10), 834. [Link]
-
Schmidt, H. H., et al. (2015). Reactive Oxygen-Related Diseases: Therapeutic Targets and Emerging Clinical Indications. Antioxidants & redox signaling, 23(14), 1171–1185. [Link]
-
Veal, E. A., Day, A. M., & Morgan, B. A. (2011). Drug-Induced Oxidative Stress and Toxicity. Journal of toxicology, 2011, 604381. [Link]
-
Fiedoruk, K., Daniluk, T., & Leszczynska, K. (2022). The potential of oxygen and nitrogen species-regulating drug delivery systems in medicine. Postępy Higieny i Medycyny Doświadczalnej, 76, 334-347. [Link]
-
Singh, S., et al. (2023). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. International Journal of Molecular Sciences, 24(24), 17351. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. mdpi.com [mdpi.com]
- 7. Reactive Oxygen Species: Role in Pathophysiology, and Mechanism of Endogenous and Dietary Antioxidants during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive oxygen species, toxicity, oxidative stress, and antioxidants: chronic diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]
- 11. amecj.com [amecj.com]
- 12. Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of Nizatidine Sulfoxide
Foreword: The Analytical Imperative in Metabolite Characterization
In the landscape of pharmaceutical development and quality control, the rigorous characterization of drug metabolites is not merely a regulatory formality but a scientific necessity. Metabolites, products of the body's interaction with a parent drug, can possess their own pharmacological or toxicological profiles. Nizatidine, a widely used histamine H2-receptor antagonist for treating ulcers and gastroesophageal reflux disease, undergoes metabolism in the liver and by gastrointestinal microflora.[1][2][3] Among its metabolic products is nizatidine sulfoxide, formed by the oxidation of the thioether linkage in the parent molecule.[1][4][5]
This guide provides a comprehensive, technically-grounded framework for the spectroscopic characterization of this compound. We move beyond rote procedures to explore the causal reasoning behind methodological choices, ensuring that each analytical step is part of a self-validating system. The objective is to equip researchers, scientists, and drug development professionals with the expertise to unambiguously identify and characterize this critical metabolite using a multi-spectroscopic approach.
Foundational Knowledge: Nizatidine and its Sulfoxide Metabolite
Nizatidine's therapeutic action lies in its ability to block gastric acid secretion.[2] Its metabolic pathway, however, results in several derivatives, including N-desmethylnizatidine, an N-oxide, and the S-oxide (sulfoxide).[1][5] The formation of this compound involves the addition of a single oxygen atom to the sulfur atom in the ethylthiomethyl chain, a seemingly minor change that significantly alters the molecule's electronic and steric properties. This structural modification is the key to its distinct spectroscopic signature.
Visualizing the Molecular Structure
A clear understanding of the molecular geometry is paramount for interpreting spectroscopic data. The diagram below illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the core properties of this compound provides the quantitative basis for its spectroscopic analysis.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₁N₅O₃S₂ | [6][7] |
| Molecular Weight | 347.5 g/mol | [6][7] |
| Monoisotopic Mass | 347.10858190 Da | [6] |
Integrated Analytical Workflow
No single technique provides a complete picture. The robust characterization of this compound relies on an integrated workflow where each method provides complementary information, leading to an unambiguous structural confirmation.
Caption: Integrated workflow for spectroscopic characterization.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Rationale: Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a molecule. For this compound, the primary objective is to confirm the mass increase of ~16 Da relative to the parent nizatidine, corresponding to the addition of one oxygen atom. High-resolution mass spectrometry (HRMS) is preferred to provide an exact mass, which can be used to confirm the elemental formula (C₁₂H₂₁N₅O₃S₂).[6]
Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
-
Sample Preparation: Dissolve approximately 1 mg of the this compound reference standard or isolated sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation Setup:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode. ESI is chosen for its soft ionization, which minimizes fragmentation and preserves the molecular ion.
-
Mass Analyzer: Time of Flight (TOF). TOF is selected for its high mass accuracy and resolution.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
-
Data Acquisition:
-
Mass Range: Scan a mass-to-charge (m/z) range of 100-500 Da.
-
Source Parameters: Optimize capillary voltage (~3.5-4.5 kV), nebulizer gas pressure, and drying gas temperature and flow to achieve a stable signal for the protonated molecule [M+H]⁺.
-
-
Data Analysis: Identify the m/z value for the protonated molecular ion, [M+H]⁺. For this compound, this should correspond to ~348.1158 Da (C₁₂H₂₂N₅O₃S₂⁺). Compare this to the theoretical exact mass to confirm the elemental composition.
Expected Data & Interpretation
| Analyte | Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| Nizatidine | C₁₂H₂₁N₅O₂S₂ | 331.46 g/mol | ~332.12 |
| This compound | C₁₂H₂₁N₅O₃S₂ | 347.46 g/mol | ~348.12 |
The key diagnostic evidence is the observation of a prominent ion at m/z ≈ 348.12. Tandem MS (MS/MS) can be further employed to study fragmentation patterns, which would differ from nizatidine due to the presence of the sulfoxide group, providing further structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Narrative
Expertise & Rationale: NMR spectroscopy provides the most detailed information about the chemical structure, including the connectivity of atoms and their chemical environment. For this compound, ¹H and ¹³C NMR are crucial for pinpointing the exact location of oxidation. The electronegative oxygen atom of the sulfoxide group strongly influences the electron density of neighboring protons and carbons, causing a predictable downfield shift (to a higher ppm value) in their resonance signals compared to the parent drug.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO is a good choice as it dissolves a wide range of organic molecules.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0-180 ppm.
-
-
2D NMR (Optional but Recommended): Acquire 2D correlation spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to aid in the unambiguous assignment of all signals.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Expected Data & Interpretation
The most significant spectral change will be observed for the methylene protons (-CH₂-) adjacent to the sulfur atom.
| Group | Nizatidine (Approx. δ, ppm) | This compound (Approx. δ, ppm) | Rationale for Shift |
| ¹H NMR | |||
| -S-CH₂ -CH₂-NH- | ~2.7-2.8 | ~3.0-3.2 (Downfield shift) | Deshielding by S=O group |
| Thiazole-CH₂ -S- | ~3.7-3.8 | ~4.0-4.2 (Downfield shift) | Deshielding by S=O group |
| ¹³C NMR | |||
| -S-C H₂-CH₂-NH- | ~30 | ~45-50 (Downfield shift) | Strong deshielding by S=O |
| Thiazole-C H₂-S- | ~28 | ~50-55 (Downfield shift) | Strong deshielding by S=O |
Note: The exact chemical shifts can vary based on solvent and experimental conditions. The key is the relative downfield shift.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] Its application here is highly specific: to detect the presence of the sulfoxide (S=O) group. The S=O stretching vibration gives rise to a strong, characteristic absorption band that is absent in the spectrum of the parent nizatidine.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium). ATR is preferred for solid samples as it requires minimal preparation.
-
Background Collection: With the ATR crystal clean and empty, collect a background spectrum. This is crucial to subtract the absorbance from the ambient atmosphere (CO₂ and H₂O).
-
Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Examine the spectrum for key absorption bands, paying close attention to the 1000-1100 cm⁻¹ region.
-
Expected Data & Interpretation
The definitive proof of sulfoxidation is the appearance of a new, strong absorption band.
| Functional Group | Nizatidine (Wavenumber, cm⁻¹) | This compound (Wavenumber, cm⁻¹) | Vibration Mode |
| N-H Stretch | ~3200-3400 | ~3200-3400 | Stretching |
| C-H Stretch | ~2850-3000 | ~2850-3000 | Stretching |
| C=C, C=N Stretch | ~1500-1650 | ~1500-1650 | Stretching |
| NO₂ Stretch | ~1575, ~1350 | ~1575, ~1350 | Asymmetric & Symmetric |
| S=O Stretch | Absent | ~1030-1060 (Strong) | Stretching |
The presence of a strong band in the 1030-1060 cm⁻¹ range is unambiguous evidence for the S=O functional group and, therefore, the identity of the sample as this compound.[9]
UV-Vis Spectrophotometry: Electronic Transitions and Quantification
Expertise & Rationale: UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems. While nizatidine and its sulfoxide have similar core chromophores, the oxidation of sulfur can subtly alter the electronic environment, leading to shifts in the absorption maxima (λmax) and molar absorptivity. This technique is particularly useful for quantitative analysis and in stability-indicating assays.[10][11]
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., water, methanol, or phosphate buffer). Prepare a series of dilutions to determine a concentration that gives a maximum absorbance in the range of 0.5-1.5 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (establish a baseline).
-
Measurement: Fill a second cuvette with the sample solution and place it in the sample holder.
-
Scan: Scan the wavelength range from 200 to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Expected Data & Interpretation
Studies have shown that the zero-order absorption spectra of nizatidine and its sulfoxide derivative exhibit significant overlap.[10][12] However, there are distinct differences that can be exploited.
| Analyte | Solvent | λmax (approx. nm) |
| Nizatidine | Aqueous | ~314-325 nm |
| This compound | Aqueous | Shifted spectrum, often with a shoulder or peak near the parent |
While direct spectrophotometry may be challenging for mixtures, derivative spectrophotometry (first or second derivative) can resolve the overlapping spectra, allowing for the selective determination of nizatidine in the presence of its sulfoxide.[10][11][12] The sulfoxide shows a zero-crossing point in the derivative spectrum at the λmax of nizatidine, enabling accurate quantification of the parent drug in degradation studies.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of mass spectrometry, NMR, FT-IR, and UV-Vis techniques. MS confirms the molecular formula, NMR elucidates the precise atomic connectivity, FT-IR provides a definitive fingerprint of the key sulfoxide functional group, and UV-Vis offers a means for quantification. By understanding the scientific principles behind each technique and the specific spectral features of the analyte, researchers can achieve an authoritative and irrefutable identification of this important metabolite.
References
-
Knadler, M. P., Bergstrom, R. F., Callaghan, J. T., & Rubin, A. (1986). Nizatidine, an H2-blocker. Its metabolism and disposition in man. Drug Metabolism and Disposition, 14(2), 175-182. [Link]
-
National Center for Biotechnology Information (n.d.). Nizatidine. PubChem Compound Database. Retrieved from [Link]
-
Drugs.com (2025). Nizatidine: Package Insert / Prescribing Information. Retrieved from [Link]
-
Jampana, R., et al. (2024). Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment. World Journal of Advanced Research and Reviews, 23(2), 1148-1157. [Link]
-
Hegazy, M. A., Metwaly, F. H., Abdel-Kawy, M., & Abdel-Wahab, S. M. (2008). UV absorption spectra of 15 mg/mL of both NIZ (black line) and its sulfoxide derivative (gray line) in aqueous solution. ResearchGate. Retrieved from [Link]
-
Patel, D., & Basit, A. W. (2002). Susceptibility of the H2-receptor antagonists cimetidine, famotidine and nizatidine, to metabolism by the gastrointestinal microflora. International Journal of Pharmaceutics, 236(1-2), 17-25. [Link]
-
Hegazy, M. A., Metwaly, F. H., Abdel-Kawy, M., & Abdel-Wahab, S. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Journal of AOAC International, 91(4), 756-766. [Link]
-
Hegazy, M. A., Metwaly, F. H., Abdel-Kawy, M., & Abdel-Wahab, S. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Medić-Šarić, M., & Maleš, Ž. (1998). Protolytic constants of nizatidine, ranitidine and n,n'-dimethyl-2-nitro-1,1-ethenediamine. Spectrophotometric and theoretical investigation. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 843-851. [Link]
-
OMICS International (n.d.). FTIR spectra of Nizatidine pure drug. Image. Retrieved from [Link]
-
ResearchGate (n.d.). FTIR spectra of Nizatidine pure drug. Scientific Diagram. Retrieved from [Link]
-
ResearchGate (n.d.). FTIR spectra of Nizatidine used in the preparation of floating matrix tablet. Scientific Diagram. Retrieved from [Link]
-
Royal Society of Chemistry (n.d.). Electronic Supporting Information. Retrieved from [Link]
-
MDPI (2018). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Molecules, 23(12), 3296. [Link]
-
Reddy, G. V. S., et al. (2012). Identification, Isolation, Synthesis and Characterization of Potential Impurities of Nizatidine. Chemistry & Biology Interface, 2(1), 51-61. [Link]
-
Nita, A., et al. (2017). 1H-NMR Study of Famotidine and Nizatidine Complexes with b-cyclodextrin. Revista de Chimie, 68(6), 1172-1176. [Link]
-
Kósa, A., et al. (2012). Solution-state NMR spectroscopy of famotidine revisited: spectral assignment, protonation sites, and their structural consequences. Magnetic Resonance in Chemistry, 50(9), 617-626. [Link]
Sources
- 1. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. Susceptibility of the H2-receptor antagonists cimetidine, famotidine and nizatidine, to metabolism by the gastrointestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nizatidine, an H2-blocker. Its metabolism and disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nizatidine: Package Insert / Prescribing Information [drugs.com]
- 6. This compound | C12H21N5O3S2 | CID 77589293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
understanding the degradation pathway of nizatidine to its sulfoxide
An In-depth Technical Guide to the Oxidative Degradation Pathway of Nizatidine to Nizatidine Sulfoxide
Introduction
Nizatidine is a potent and specific histamine H2-receptor antagonist widely prescribed for the treatment of duodenal ulcers, gastroesophageal reflux disease (GERD), and other conditions related to excessive gastric acid secretion.[1][2] Like all pharmaceutical compounds, nizatidine is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. A primary degradation pathway, particularly under oxidative stress, is the formation of this compound.[3] This sulfoxide is not only a significant degradation product but has also been identified as a minor metabolite of nizatidine in humans.[4][5]
Understanding the transformation of nizatidine to its sulfoxide is critical for drug development professionals. It informs formulation strategies, defines appropriate storage conditions, and is essential for developing robust, stability-indicating analytical methods to ensure product quality and patient safety. This guide provides a detailed examination of the sulfoxidation pathway, the factors that influence it, and the analytical methodologies required for its accurate monitoring.
Section 1: The Sulfoxidation Pathway of Nizatidine
The core of nizatidine's susceptibility to oxidative degradation lies in its chemical structure, which features a thioether linkage. This sulfur atom is prone to oxidation, leading to the formation of a sulfoxide.
Chemical Mechanism of Sulfoxide Formation
The degradation of nizatidine to this compound is an oxidation reaction where the sulfur atom in the ethylthiomethyl chain is oxidized. This reaction is commonly induced by oxidizing agents, such as hydrogen peroxide (H₂O₂), or through exposure to atmospheric oxygen, especially when catalyzed by factors like light or heat.[3][6] The lone pair of electrons on the sulfur atom attacks the oxidant, resulting in the formation of a new sulfur-oxygen bond. This conversion changes the polarity and physicochemical properties of the molecule. This compound is recognized by the European Pharmacopoeia as Nizatidine EP Impurity C.[7][8]
Below is a diagram illustrating the direct oxidative conversion of nizatidine to its sulfoxide derivative.
Caption: Oxidative degradation of nizatidine to its sulfoxide derivative.
Physicochemical Properties
The addition of an oxygen atom to the sulfur moiety significantly alters the molecule's properties. A summary of these properties is presented below.
| Property | Nizatidine | This compound | Reference |
| CAS Number | 76963-41-2 | 102273-13-2 | [2],[8] |
| Molecular Formula | C₁₂H₂₁N₅O₂S₂ | C₁₂H₂₁N₅O₃S₂ | [2],[8] |
| Molecular Weight | 331.5 g/mol | 347.5 g/mol | [2],[9] |
Section 2: Critical Factors Influencing Nizatidine Degradation
The rate and extent of nizatidine's conversion to its sulfoxide are heavily dependent on external conditions. Forced degradation studies, a cornerstone of drug stability testing, have demonstrated that nizatidine is particularly vulnerable to oxidative and basic conditions.[3][6]
-
Oxidative Stress : This is the most direct factor leading to the formation of this compound. The presence of peroxides or dissolved oxygen can significantly accelerate degradation. Studies have shown that exposing a nizatidine solution to hydrogen peroxide results in the formation of the sulfoxide as the primary degradation product.[3][10]
-
pH : The pH of the solution is a critical parameter. Nizatidine exhibits greater stability in the pH range of 5-8.[3] It shows considerable degradation under basic conditions (e.g., in the presence of sodium hydroxide), which can catalyze various degradation pathways, including oxidation.[3][6]
-
Temperature : Elevated temperatures increase the rate of chemical reactions, including oxidation. Kinetic studies have utilized different temperatures to calculate the activation energy of the degradation process, confirming that higher temperatures accelerate the formation of this compound.[10][11]
-
Light (Photolysis) : Exposure to light, particularly UV light, can also contribute to degradation, although it is often considered a lesser stress factor compared to oxidation and basic hydrolysis.[3][6]
| Stress Condition | Observation | Primary Degradant | Reference |
| Oxidative (e.g., 30% H₂O₂) | Significant degradation | This compound | [3] |
| Basic (e.g., 1M NaOH, 80°C) | Considerable degradation | Multiple products | [3] |
| Acidic (e.g., 1M HCl, 80°C) | Less degradation compared to base/oxidation | - | [3][12] |
| Thermal (Dry Heat, 100°C) | Some degradation observed | - | [6] |
| Photolytic (UV Light) | Some degradation observed | - | [3][12] |
Section 3: Analytical Workflows for Monitoring Degradation
To ensure the stability and quality of nizatidine formulations, a validated stability-indicating analytical method is required. Such a method must be able to accurately quantify nizatidine in the presence of its degradation products, including the sulfoxide.
The Principle of Forced Degradation Studies
Forced degradation, or stress testing, is the process of subjecting a drug substance to harsh conditions (acid, base, oxidation, heat, light) to accelerate its degradation. The primary goal is to generate the likely degradation products and develop an analytical method that can resolve the parent drug from all these degradants, thereby proving the method is "stability-indicating" as per ICH guidelines.[13]
Experimental Protocol 1: Forced Degradation of Nizatidine
This protocol provides a general framework for conducting forced degradation studies on nizatidine.
Objective: To generate degradation products of nizatidine, including this compound, under controlled stress conditions.
Materials:
-
Nizatidine reference standard
-
Methanol or other suitable solvent
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve an appropriate amount of nizatidine in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).[3]
-
Acidic Degradation: To a known volume of the stock solution, add an equal volume of 1 M HCl. Heat the mixture in a water bath at 80°C for 2 hours. Cool to room temperature and neutralize with 1 M NaOH. Dilute with the mobile phase to a suitable concentration for HPLC analysis.[12]
-
Basic Degradation: To a known volume of the stock solution, add an equal volume of 1 M NaOH. Heat the mixture in a water bath at 80°C for 30 minutes. Cool to room temperature and neutralize with 1 M HCl. Dilute with the mobile phase for analysis.[3][12]
-
Oxidative Degradation: To a known volume of the stock solution, add an equal volume of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute with the mobile phase for analysis.[3]
-
Thermal Degradation: Store a sample of the solid nizatidine powder in an oven at 100°C for 24 hours.[14] Dissolve and dilute to a suitable concentration for analysis.
-
Control Sample: Prepare a solution of the nizatidine stock solution diluted with the mobile phase without subjecting it to any stress.
The Principle of Stability-Indicating HPLC-DAD Methods
High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is the preferred technique for this analysis. A reversed-phase C8 or C18 column is typically used to separate the more polar degradation products from the parent nizatidine. The DAD allows for the monitoring of multiple wavelengths simultaneously, which is crucial as degradation products may have different UV absorption maxima than the parent drug.[3][6]
Experimental Protocol 2: HPLC-DAD Analysis of Nizatidine and its Sulfoxide
Objective: To separate and quantify nizatidine from its sulfoxide and other degradation products.
Instrumentation & Conditions:
-
HPLC System: With Diode Array Detector
-
Column: Thermo Hypersil BDS-C8 (4.6 x 250 mm, 5 µm particle size) or equivalent C18 column.[3][6]
-
Mobile Phase: A filtered and degassed mixture of 0.05 M phosphoric acid and acetonitrile (50:50, v/v).[3][6]
-
Column Temperature: Ambient.[3]
-
Injection Volume: 20 µL.[3]
-
Detection: DAD scanning from 200-400 nm. Quantification of nizatidine is typically performed at 320 nm.[3][6]
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Analysis: Inject the control (unstressed) sample and the samples from the forced degradation studies (Protocol 1).
-
Data Analysis:
-
Compare the chromatogram of the unstressed sample with those of the stressed samples.
-
Identify the peak for nizatidine based on its retention time (approximately 3.6 min under these conditions).[6]
-
New peaks appearing in the stressed samples represent degradation products. The peak for this compound will be prominent in the sample subjected to oxidative stress.
-
Check for peak purity of the nizatidine peak in the stressed samples using the DAD software to ensure it is not co-eluting with any degradants.
-
The following diagram outlines the logical workflow from sample preparation to data analysis.
Caption: Workflow for stability-indicating analysis of nizatidine.
Conclusion
The oxidative degradation of nizatidine to this compound is a critical transformation that must be understood and controlled throughout the lifecycle of a pharmaceutical product. This guide has detailed the chemical mechanism, highlighted the key factors of oxidation, pH, and temperature that promote this pathway, and provided robust, field-tested protocols for its investigation using forced degradation studies and stability-indicating HPLC-DAD methods. By applying these principles and methodologies, researchers and drug development professionals can ensure the development of stable nizatidine formulations and maintain the highest standards of quality and safety.
References
- BenchChem Technical Support Team. (2025, December).
-
Youssef, R. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Journal of AOAC INTERNATIONAL, 91(1), 73–81. [Link]
-
Youssef, R. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Journal of AOAC INTERNATIONAL. [Link]
-
Wozniak, T. J., et al. (1991). Stability of nizatidine in extemporaneous oral liquid preparations. American Journal of Hospital Pharmacy, 48(8), 1717-1720. [Link]
-
EliteSynth Laboratories. (n.d.). Nizatidine Impurities. EliteSynth Laboratories. [Link]
-
Wozniak, T. J., et al. (1991). Stability of nizatidine in extemporaneous oral liquid preparations. PubMed. [Link]
-
Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. INDIAN DRUGS, 58(4), 50-55. [Link]
-
Youssef, R. M. (2008). (PDF) Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. ResearchGate. [Link]
-
Darwish, H. W., et al. (2013). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Journal of the Chilean Chemical Society. [Link]
-
Strom, J. G., & Miller, S. W. (1991). Stability of nizatidine in commonly used intravenous fluids and containers. American journal of hospital pharmacy, 48(7), 1482–1486. [Link]
-
Bullock, L., et al. (1991). Stability of nizatidine in total nutrient admixtures. American Journal of Hospital Pharmacy, 48(10), 2141-2144. [Link]
-
Tracqui, A., et al. (1990). Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 529(2), 369-376. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Scribd. (n.d.). HPLC-DAD Analysis of Nizatidine Stability. Scribd. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Nizatidine?. Patsnap Synapse. [Link]
-
Knadler, M. P., et al. (1987). Nizatidine, an H2-blocker. Its metabolism and disposition in man. Drug Metabolism and Disposition, 15(4), 519-527. [Link]
-
National Center for Biotechnology Information. (n.d.). Nizatidine. PubChem. [Link]
-
Gopaiah, K. V., et al. (2024). Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment. World Journal of Advanced Research and Reviews, 23(3), 2260-2266. [Link]
Sources
- 1. What is the mechanism of Nizatidine? [synapse.patsnap.com]
- 2. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nizatidine, an H2-blocker. Its metabolism and disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. researchgate.net [researchgate.net]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. This compound | C12H21N5O3S2 | CID 77589293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD [ouci.dntb.gov.ua]
- 14. scribd.com [scribd.com]
An In-depth Technical Guide on the Role of Nizatidine Sulfoxide in Drug Metabolism Studies
Foreword
In the landscape of drug development, a thorough understanding of a compound's metabolic fate is not merely a regulatory checkbox; it is a fundamental pillar of preclinical and clinical safety assessment. The journey of a drug molecule through the body is a complex narrative of absorption, distribution, metabolism, and excretion (ADME). This guide delves into a specific chapter of that narrative: the S-oxidation of Nizatidine and the resulting metabolite, Nizatidine Sulfoxide. While often classified as a "minor" metabolite, its study provides a quintessential case for the rigorous characterization of all metabolic pathways. For researchers, scientists, and drug development professionals, this document serves as a technical guide and a field-proven perspective on the causality behind the experimental choices required to elucidate the role of metabolites like this compound. We will move beyond rote protocols to explore the scientific rationale that underpins a robust drug metabolism program.
Nizatidine: A Pharmacological and Metabolic Overview
Nizatidine is a potent and selective histamine H2-receptor antagonist.[1] Its primary clinical application is in the management of acid-peptic disorders, such as duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD).[2][3] By competitively and reversibly inhibiting the action of histamine on H2 receptors of gastric parietal cells, nizatidine effectively suppresses gastric acid secretion.[1][2]
From a drug development standpoint, nizatidine exhibits a favorable pharmacokinetic profile, including high oral bioavailability (exceeding 70%) and a relatively short elimination half-life of 1 to 2 hours.[4][5] The primary route of elimination is renal, with over 90% of an administered dose excreted in the urine within 12-16 hours, approximately 60-65% of which is the unchanged parent drug.[4][6][7] The remaining fraction consists of several metabolites, formed primarily in the liver.[1] The identification and characterization of these metabolites are critical for a comprehensive understanding of nizatidine's disposition.
The principal metabolic pathways for nizatidine include:
-
N-Desmethylation: Formation of N2-monodesmethylnizatidine, which retains some H2-receptor blocking activity.[1][6]
-
S-Oxidation: Formation of this compound, the focus of this guide.[1][6]
This compound is generally considered a minor metabolite, accounting for less than 6% of an oral dose.[1][4][5] However, its characterization is vital for completing the metabolic picture and satisfying regulatory expectations for metabolite safety testing.
Table 1: Major Metabolites of Nizatidine and Their Excretion
| Metabolite | Abbreviation | Percentage of Oral Dose Excreted in Urine | Pharmacological Activity |
| N2-monodesmethylnizatidine | N-desmethylnizatidine | ~7%[1][6] | Active (approx. 60% of nizatidine)[1] |
| Nizatidine N2-oxide | N-oxide | <5%[1][4] | Not specified |
| This compound | S-oxide | <6%[1][4][5] | Not specified |
The Enzymatic Machinery of S-Oxidation: CYP vs. FMO
The biotransformation of nizatidine to its sulfoxide metabolite is a Phase I oxidative reaction. Such reactions are predominantly catalyzed by two key superfamilies of microsomal enzymes: the Cytochrome P450 (CYP) system and the Flavin-containing Monooxygenase (FMO) system.[8]
-
Cytochrome P450 (CYP): This is a vast family of heme-containing enzymes that are responsible for the metabolism of a majority of xenobiotics. While nizatidine is metabolized by the P450 system, a key clinical advantage is its minimal inhibition or induction of these enzymes, leading to a significantly lower potential for drug-drug interactions (DDIs) compared to the first-generation H2-blocker, cimetidine.[5][9][10][11]
-
Flavin-containing Monooxygenases (FMO): FMOs are non-heme enzymes that catalyze the oxygenation of soft nucleophilic heteroatoms, particularly nitrogen and sulfur.[8][12] S-oxidation is a hallmark reaction of FMOs. Studies on the structurally related H2-blocker ranitidine have shown that its S-oxidation is mediated by both CYP and FMO enzymes, with FMO3 being a major contributor in the human liver.[13] This provides a strong rationale for investigating the involvement of FMOs in nizatidine S-oxidation.
Distinguishing between CYP and FMO contributions is a cornerstone of in vitro drug metabolism studies. This "reaction phenotyping" is crucial for predicting potential DDIs and understanding sources of inter-individual variability in drug metabolism.
Diagram 1: Metabolic Pathway of Nizatidine
This diagram illustrates the primary metabolic transformations of nizatidine, including the S-oxidation pathway leading to this compound.
Sources
- 1. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. Video: Acid Suppressive Drugs for Peptic Ulcer Disease: Histamine H2-Receptor Antagonists [jove.com]
- 4. Nizatidine Solution: Package Insert / Prescribing Info [drugs.com]
- 5. drugs.com [drugs.com]
- 6. Nizatidine, an H2-blocker. Its metabolism and disposition in man [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacokinetic profile of nizatidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nizatidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidation of ranitidine by isozymes of flavin-containing monooxygenase and cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Assay for the Quantification of Nizatidine in the Presence of its Oxidative Degradant, Nizatidine Sulfoxide
Introduction: The Imperative for Stability-Indicating Assays
In pharmaceutical development and quality control, the stability of a drug substance is a critical attribute that directly impacts its safety and efficacy. Stability testing provides essential data on how the quality of a drug substance or drug product changes over time under the influence of environmental factors like temperature, humidity, and light. The International Council for Harmonisation (ICH) guidelines mandate the use of validated stability-indicating analytical procedures to ensure that these quality attributes are maintained throughout the product's shelf life[1][2].
Nizatidine is a histamine H2-receptor antagonist widely used to treat peptic ulcer disease and gastroesophageal reflux disease (GERD)[3]. Like many pharmaceuticals, nizatidine is susceptible to degradation under various stress conditions. A primary degradation pathway for nizatidine is oxidation, which leads to the formation of nizatidine sulfoxide[4][5][6]. Therefore, a robust analytical method must not only quantify the parent drug but also effectively separate it from its degradation products to provide an accurate assessment of its stability.
This application note details a specific, precise, and accurate stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of nizatidine. The protocol has been designed to resolve nizatidine from this compound and other degradants generated through forced degradation studies, aligning with the principles outlined in ICH Q1A(R2) for stability testing[7][8].
Chemical Structures
| Compound | Structure |
| Nizatidine | |
| This compound | A primary oxidative degradation product where the sulfur atom in the thiazole ring is oxidized. |
Principle of the Chromatographic Method
This method employs reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The fundamental principle of RP-HPLC is the partitioning of analytes between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. Nizatidine and its more polar degradation product, this compound, are separated based on their differential affinities for the stationary phase. The optimized mobile phase composition ensures adequate resolution between the parent drug and its degradants, allowing for accurate quantification of nizatidine even in partially degraded samples.
Detailed Experimental Protocol
Apparatus and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Chromatographic Column: Thermo Hypersil BDS-C8 (250 mm x 4.6 mm, 5 µm particle size) or equivalent C8 column[9][10].
-
Data Acquisition Software: OpenLab CDS or equivalent.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Ultrasonic Bath: For solvent degassing and sample dissolution.
-
pH Meter: Calibrated.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PVDF or Nylon.
Reagents and Chemicals
-
Nizatidine Reference Standard: USP or equivalent pharmacopeial grade.
-
Acetonitrile (ACN): HPLC grade.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
Water: HPLC grade or Milli-Q.
-
Hydrochloric Acid (HCl): Analytical grade.
-
Sodium Hydroxide (NaOH): Analytical grade.
-
Hydrogen Peroxide (H₂O₂): 30% solution, analytical grade.
Chromatographic Conditions
The following chromatographic conditions are optimized for the separation of nizatidine and its degradation products.
| Parameter | Condition | Rationale |
| Column | Thermo Hypersil BDS-C8 (250 mm x 4.6 mm, 5 µm) | The C8 stationary phase provides sufficient hydrophobicity for retaining nizatidine while allowing for good peak shape and resolution from more polar degradants. |
| Mobile Phase | 0.05 M Phosphoric Acid : Acetonitrile (50:50, v/v) | This isocratic mobile phase offers a balance of polarity to achieve a reasonable retention time for nizatidine and excellent separation from the early-eluting sulfoxide. Phosphoric acid controls the pH to ensure consistent ionization of the analyte[9][10]. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and backpressure for the selected column dimensions. |
| Detection Wavelength | 320 nm | Nizatidine exhibits significant absorbance at this wavelength, providing good sensitivity for quantification[9][10]. |
| Injection Volume | 20 µL | A standard volume for achieving good peak response and minimizing band broadening. |
| Column Temperature | 25 °C (Ambient) | Ensures consistent retention times and method reproducibility. |
| Run Time | 10 minutes | Sufficient to elute the parent drug and all relevant degradation products. |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare 0.05 M phosphoric acid by diluting the appropriate volume of concentrated H₃PO₄ in HPLC-grade water. Mix this aqueous phase with acetonitrile in a 50:50 ratio. Degas the final mixture by sonication for 15 minutes.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of nizatidine reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase[4].
-
Working Standard Solutions (5-50 µg/mL): Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to construct a calibration curve[10]. For routine analysis, a working standard of 20 µg/mL is recommended.
Protocol for Forced Degradation Studies
Forced degradation (stress testing) is essential to demonstrate the stability-indicating nature of the method by generating potential degradation products and confirming the method's ability to resolve them from the active pharmaceutical ingredient (API)[7][8].
Caption: Workflow for Forced Degradation of Nizatidine.
-
Acid Hydrolysis: To 1 mL of nizatidine stock solution, add 1 mL of 1 M HCl. Heat the mixture in a water bath at 80°C for 2 hours. After cooling, neutralize the solution with 1 M NaOH and dilute with the mobile phase to a final concentration of 20 µg/mL[9][10].
-
Alkaline Hydrolysis: To 1 mL of nizatidine stock solution, add 1 mL of 1 M NaOH. Heat the mixture in a water bath at 80°C for 30 minutes. After cooling, neutralize the solution with 1 M HCl and dilute with the mobile phase to a final concentration of 20 µg/mL[9][10].
-
Oxidative Degradation: To 1 mL of nizatidine stock solution, add 1 mL of 6% H₂O₂. Keep the mixture at 80°C for 30 minutes. Cool and dilute with the mobile phase to a final concentration of 20 µg/mL. This condition is expected to generate this compound as the primary degradant[4][9].
-
Thermal Degradation: Place a known quantity of solid nizatidine powder in an oven at 100°C for 24 hours. After cooling, weigh an appropriate amount, dissolve, and dilute with the mobile phase to achieve a final concentration of 20 µg/mL[10].
-
Photolytic Degradation: Expose solid nizatidine powder to UV radiation at 254 nm for 3 hours. Subsequently, weigh an appropriate amount, dissolve, and dilute with the mobile phase to a final concentration of 20 µg/mL[10].
Method Validation: Ensuring Trustworthiness and Reliability
The described analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose[11]. A validated method provides confidence in the reliability of the generated data.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components. In this context, specificity is demonstrated by the successful separation of the nizatidine peak from all peaks generated during the forced degradation studies. The use of a Diode Array Detector (DAD) is highly recommended to perform peak purity analysis, which confirms that the analyte peak is spectrally homogeneous and not co-eluting with any degradants.
Caption: Nizatidine Degradation under Oxidative Stress.
Validation Parameters Summary
The following table summarizes the typical acceptance criteria for the validation of this stability-indicating method.
| Parameter | Typical Specification | Purpose |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | Confirms a proportional relationship between concentration and detector response over a defined range (e.g., 5-50 µg/mL)[10][11]. |
| Accuracy (Recovery) | 98.0% - 102.0% | Demonstrates the closeness of the measured value to the true value, typically assessed by spiking a placebo with known amounts of API at three levels (e.g., 80%, 100%, 120%)[11][12]. |
| Precision (RSD) | Repeatability (Intra-day) ≤ 2.0%Intermediate (Inter-day) ≤ 2.0% | Measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[11][12]. |
| LOD & LOQ | Signal-to-Noise Ratio: LOD ~3:1, LOQ ~10:1 | Defines the lowest concentration of nizatidine that can be reliably detected and quantified, respectively[11]. |
| Robustness | RSD ≤ 2.0% | Shows the method's reliability with respect to small, deliberate variations in parameters like mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C)[10]. |
Expected Results and Discussion
Under the specified chromatographic conditions, a sharp, well-defined peak for nizatidine is expected to elute at approximately 3.6 minutes[10]. In the chromatogram of the sample subjected to oxidative stress, a distinct, earlier-eluting peak corresponding to the more polar this compound should be observed, well-resolved from the parent nizatidine peak. The resolution factor (Rs) between nizatidine and this compound should be greater than 2.0, indicating baseline separation.
Summary of Forced Degradation Results (Illustrative)
| Stress Condition | % Degradation of Nizatidine | Observations |
| Acid Hydrolysis (1 M HCl, 80°C, 2h) | ~10-15% | Minor degradation peak observed. |
| Alkaline Hydrolysis (1 M NaOH, 80°C, 30min) | ~20-30% | Significant degradation observed with one major degradant peak[10]. |
| Oxidative (6% H₂O₂, 80°C, 30min) | ~25-40% | Major degradation peak corresponding to this compound is well-resolved from the parent peak[9][10]. |
| Thermal (100°C, 24h) | < 5% | Nizatidine is relatively stable to dry heat. |
| Photolytic (UV @ 254nm, 3h) | ~5-10% | Minor degradation observed. |
Conclusion
The HPLC method detailed in this application note is demonstrated to be simple, rapid, specific, and reliable for the quantification of nizatidine and the separation of its primary oxidative degradation product, this compound. The method's validation in accordance with ICH guidelines confirms its suitability as a stability-indicating assay for routine quality control, stability studies, and analysis of nizatidine in bulk drug and pharmaceutical dosage forms. The clear resolution between nizatidine and its degradants ensures that the assay provides an accurate measure of the drug's stability, safeguarding its quality and efficacy.
References
-
Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
UV Spectrophotometric Method Development and Validation for quantitative estimation of Nizatidine. Journal of Innovative Pharmacy and Biological Sciences. Available at: [Link]
-
FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. INDIAN DRUGS. Available at: [Link]
-
HPLC-DAD Analysis of Nizatidine Stability. Scribd. Available at: [Link]
-
HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. ResearchGate. Available at: [Link]
-
What is a stability indicating method? | Peptide Testing. AmbioPharm. Available at: [Link]
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
ICH Stability Guidelines. LSC Group. Available at: [Link]
-
ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available at: [Link]
-
Youssef, R. M. (2008). Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative. Journal of AOAC International, 91(1), 73–82. Available at: [Link]
-
Hassan, E. M., & Belal, F. (2002). Kinetic spectrophotometric determination of nizatidine and ranitidine in pharmaceutical preparations. Journal of pharmaceutical and biomedical analysis, 27(1-2), 31–38. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. snscourseware.org [snscourseware.org]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]
- 12. amecj.com [amecj.com]
Application Note: A Stability-Indicating HPLC Method for the Development and Validation of Nizatidine Sulfoxide Analysis
Abstract
This document provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of nizatidine sulfoxide, a primary oxidative degradation product of the H2-receptor antagonist, nizatidine. The protocol is designed for researchers, quality control analysts, and drug development professionals, offering a detailed framework from initial method development and forced degradation studies to a full validation compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The causality behind experimental choices is elucidated to provide a deeper understanding of the method's robustness and reliability.
Introduction: The Rationale for this compound Quantification
Nizatidine is a histamine H2-receptor antagonist widely used in the treatment of peptic ulcers and gastroesophageal reflux disease.[2][3] It functions by competitively and reversibly inhibiting the action of histamine on gastric parietal cells, thereby reducing gastric acid secretion.[4][5] During its shelf life or metabolism, nizatidine is susceptible to degradation, particularly through oxidation, leading to the formation of this compound.[6][7]
The presence and quantity of this compound are critical quality attributes, as it represents a degradation product that can impact the efficacy and safety of the drug product. Therefore, a validated, stability-indicating analytical method is imperative to selectively quantify nizatidine in the presence of its sulfoxide derivative and other potential degradants. Such a method is essential for routine quality control, stability studies, and regulatory submissions, ensuring the integrity of the final pharmaceutical product.[8][9] This application note details a robust RP-HPLC method designed for this specific purpose.
Foundational Strategy: Method Development and Optimization
The primary objective is to achieve baseline separation between nizatidine and this compound, along with any other degradation products generated during stress testing. The physicochemical properties of both analytes guide the selection of chromatographic conditions.
Causality Behind Component Selection:
-
Analytical Technique: Reversed-Phase HPLC is selected for its versatility and suitability for analyzing moderately polar compounds like nizatidine and its sulfoxide.
-
Stationary Phase: A C8 column is chosen over a C18 column to provide slightly less retention for these relatively polar analytes, ensuring reasonable run times while still offering excellent resolving power. A Thermo Hypersil BDS-C8 (4.6 × 250 mm, 5 µm) or equivalent is a suitable choice.[10]
-
Mobile Phase: A binary mobile phase consisting of an acidic buffer and an organic modifier is employed.
-
Aqueous Component (0.05 M Phosphoric Acid): The acidic pH ensures that the amine functionalities on both nizatidine and its sulfoxide are protonated, leading to consistent retention behavior and sharp peak shapes.
-
Organic Component (Acetonitrile): Acetonitrile is chosen for its low UV cutoff and viscosity, providing good elution strength. An isocratic mixture of 0.05 M phosphoric acid and acetonitrile (50:50, v/v) has been shown to be effective for separating nizatidine from its degradants.[7][10]
-
-
Detection: A Diode Array Detector (DAD) is utilized. Nizatidine has a prominent absorption maximum around 320 nm.[10] Monitoring at this wavelength provides good sensitivity for the parent drug. A broader scan (e.g., 200-400 nm) is essential during development and specificity studies to ensure all degradation products are detected.[10]
Caption: Workflow for HPLC Method Development.
Protocol 1: Forced Degradation (Stress) Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method by generating potential degradation products and proving the method can separate them from the parent analyte.[11]
Objective: To intentionally degrade nizatidine under various stress conditions to produce this compound and other degradants, and to assess the method's specificity.
Methodology:
-
Prepare Nizatidine Stock: Prepare a 1000 µg/mL stock solution of nizatidine in methanol.
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to a final concentration of ~20 µg/mL.[12]
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M NaOH. Heat at 80°C for 30 minutes. Cool, neutralize with 1 M HCl, and dilute with mobile phase to ~20 µg/mL.[10][12]
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂. Keep at 80°C for 30 minutes. Cool and dilute with mobile phase to ~20 µg/mL.[7][12] This condition is expected to be the primary generator of this compound.[7]
-
Thermal Degradation: Store the nizatidine stock solution at 100°C for 24 hours. Dilute with mobile phase to ~20 µg/mL.[10]
-
Photolytic Degradation: Expose the nizatidine stock solution to UV light (254 nm) for 24 hours. Dilute with mobile phase to ~20 µg/mL.[10]
-
Analysis: Inject an unstressed (control) sample and each stressed sample into the HPLC system.
Data Evaluation:
-
Assess the chromatograms for the resolution between the nizatidine peak and any new peaks that appear.
-
The peak purity of nizatidine should be evaluated using the DAD to confirm it is not co-eluting with any degradants.
Caption: Nizatidine's primary oxidative degradation pathway.
Protocol 2: Final Optimized Analytical Method
This protocol outlines the finalized HPLC conditions for the quantification of nizatidine and this compound.
| Parameter | Specification |
| Instrument | HPLC with Diode Array Detector (DAD) |
| Column | Thermo Hypersil BDS-C8 (4.6 × 250 mm, 5 µm), or equivalent |
| Mobile Phase | 0.05 M Phosphoric Acid : Acetonitrile (50:50, v/v), filtered and degassed |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (e.g., 25°C) |
| Detection | DAD, Quantification at 320 nm; Scan range 200-400 nm for peak purity analysis |
| Run Time | Approximately 10 minutes |
Reagent Preparation:
-
Mobile Phase: Prepare 0.05 M phosphoric acid by diluting concentrated phosphoric acid in HPLC-grade water. Mix 500 mL of this solution with 500 mL of acetonitrile. Filter through a 0.45 µm filter and degas.
-
Standard Solution: Prepare a stock solution of nizatidine and this compound reference standards. Dilute with mobile phase to achieve a concentration within the linear range (e.g., 5-50 µg/mL).[10]
Protocol 3: Method Validation
The optimized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][13][14]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]
-
Protocol:
-
Analyze a diluent blank to ensure no interfering peaks at the retention times of nizatidine or its sulfoxide.
-
Analyze the solutions from the forced degradation study.
-
Assess peak purity for both nizatidine and this compound in the stressed samples using the DAD.
-
-
Acceptance Criteria:
-
The blank should show no significant peaks at the relevant retention times.
-
Resolution between nizatidine and this compound (and other degradants) should be >2.0.
-
The peak purity index for both analytes should be close to 1, indicating no co-elution.
-
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[1]
-
Protocol:
-
Prepare a series of at least five concentrations of this compound spanning the expected range (e.g., from the Limit of Quantitation up to 150% of the target concentration). A typical range could be 5–50 µg/mL.[10]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (R²) of the regression line should be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
| Linearity Data (Hypothetical) | |
| Concentration (µg/mL) | Mean Peak Area |
| 5.0 | 150,250 |
| 10.0 | 301,100 |
| 20.0 | 605,300 |
| 40.0 | 1,208,500 |
| 50.0 | 1,515,200 |
| Correlation Coefficient (R²) | 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.[1]
-
Protocol:
-
Prepare samples by spiking a placebo (or a sample matrix) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
-
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[1]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[1]
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
-
-
Acceptance Criteria:
-
The %RSD for repeatability should be ≤ 2.0%.
-
The %RSD for intermediate precision should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[1]
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank injection.
-
LOD is the concentration that yields an S/N ratio of approximately 3:1.
-
LOQ is the concentration that yields an S/N ratio of approximately 10:1.
-
-
Acceptance Criteria:
-
The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.
-
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15]
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Analyze a system suitability standard with each modified condition.
-
-
Parameters to Vary:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Mobile Phase Composition (e.g., ± 2% acetonitrile)
-
Column Temperature (e.g., ± 5°C)
-
Detection Wavelength (e.g., ± 2 nm)
-
-
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within predefined limits.
-
The change in analyte response should be insignificant.
-
| Validation Parameter Summary | Acceptance Criteria (ICH Q2) |
| Specificity | No interference; Resolution > 2; Peak Purity > 0.99 |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOQ | S/N ≥ 10; demonstrate precision and accuracy |
| Robustness | System suitability parameters met under varied conditions |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of this compound. The successful separation of the sulfoxide from the parent drug and other stress-induced degradants confirms its stability-indicating capability. This validated method is fit for its intended purpose and can be confidently implemented in quality control and stability testing environments to ensure the safety and quality of nizatidine-containing pharmaceutical products.
References
- Al-karmalawy, M. A., El-aziz, H. A., & El-kosy, N. M. (2012). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Journal of Chromatographic Science, 51(8), 733-40. [URL: https://academic.oup.com/chromsci/article/51/8/733/321870]
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [URL: https://www.fda.
- ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. gmp-compliance.org. [URL: https://www.gmp-compliance.
- Youssef, R. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Journal of AOAC International, 91(1), 73-82. [URL: https://pubmed.ncbi.nlm.nih.gov/18376588/]
- Scribd. (n.d.). HPLC-DAD Analysis of Nizatidine Stability. [URL: https://www.scribd.
- BenchChem. (2025). Addressing nizatidine degradation in basic and oxidative conditions. [URL: https://www.benchchem.
- International Council for Harmonisation. (n.d.). Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]
- Youssef, R. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Journal of AOAC INTERNATIONAL, 91(1), 73–82. [URL: https://academic.oup.com/jaoac/article/91/1/73/5654313]
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [URL: https://www.fda.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [URL: https://www.biopharminternational.com/view/fda-releases-guidance-on-analytical-procedures]
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [URL: https://starodub.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [URL: https://www.propharma.
- Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. INDIAN DRUGS, 58(4), 50-55. [URL: https://www.ouci.org.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
- Youssef, R. M. (2008). (PDF) Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. ResearchGate. [URL: https://www.researchgate.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [URL: https://www.slideshare.
- International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
- National Institutes of Health. (n.d.). A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3628203/]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/77589293]
- Ahmed, S., El-Shaboury, S. R., Mohamed, N. A., & Farrag, S. (2017). Development of a Validated Comparative Stability-Indicating Assay Method for Some H2-Receptor Antagonists. Journal of Chromatographic Science, 55(5), 524–533. [URL: https://academic.oup.com/chromsci/article/55/5/524/2992928]
- Prashanthi, D. R., et al. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal. [URL: https://amecj.com/article_195536.html]
- National Center for Biotechnology Information. (n.d.). Nizatidine. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.
- Prashanthi, D. R., et al. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal, 8(2). [URL: https://amecj.com/article_195536_0.html]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2020). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. Saudi Pharmaceutical Journal, 28(11), 1435–1441. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7641824/]
- Hassan, E. M., & Belal, F. (2002). Kinetic spectrophotometric determination of nizatidine and ranitidine in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 31-8. [URL: https://pubmed.ncbi.nlm.nih.gov/11682208/]
- ResearchGate. (2024). Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment. [URL: https://www.researchgate.
- Boreen, A. L., & Arnold, W. A. (2004). Photochemical fate of pharmaceuticals in the environment: cimetidine and ranitidine. Environmental Science & Technology, 38(24), 6723-31. [URL: https://pubmed.ncbi.nlm.nih.gov/15669324/]
- World Journal of Advanced Research and Reviews. (2024). Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment. [URL: https://wjarr.com/sites/default/files/WJARR-2024-3450.pdf]
- F.A. Davis. (n.d.). Nizatidine. Davis's Drug Guide for Rehabilitation Professionals. [URL: https://fadavispt.mhmedical.com/content.aspx?bookid=1873§ionid=139020162]
- Pavan, K. G. S., et al. (2015). (PDF) FORMULATION AND EVALUATION OF NIZATIDINE SOLID DISPERSIONS. ResearchGate. [URL: https://www.researchgate.
Sources
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 6. Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 9. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 10. researchgate.net [researchgate.net]
- 11. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD [ouci.dntb.gov.ua]
- 12. scribd.com [scribd.com]
- 13. fda.gov [fda.gov]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. propharmagroup.com [propharmagroup.com]
Application Note: Chromatographic Purity Analysis of Nizatidine Using Nizatidine Sulfoxide as a Reference Standard
Introduction
Nizatidine is a potent histamine H2-receptor antagonist widely used in the management of peptic ulcer disease and gastroesophageal reflux disease (GERD).[1] It functions by competitively and reversibly inhibiting the action of histamine on gastric parietal cells, thereby reducing stomach acid secretion.[2][3][4] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and quantification of impurities in new drug substances.[5][6][7]
Impurities in pharmaceuticals can originate from the manufacturing process or arise from the degradation of the drug substance over time.[8] Nizatidine, under oxidative stress, is known to degrade, forming Nizatidine Sulfoxide .[9][10] This compound is also a known metabolite of nizatidine.[2][11] Consequently, this compound is classified as a specified impurity and is listed in the European Pharmacopoeia as "Nizatidine EP Impurity C".[12][13]
This application note provides a comprehensive guide and a detailed High-Performance Liquid Chromatography (HPLC) protocol for the identification and quantification of this compound in nizatidine drug substance using a well-characterized this compound reference standard. This method is designed to be stability-indicating, capable of resolving the impurity from the parent API, and suitable for routine quality control and stability testing in a regulated laboratory environment.
Scientific Rationale and Method Principles
The accurate quantification of any impurity relies on the use of a qualified reference standard. A reference standard is a highly purified compound against which the analyte in a sample is compared. This compound is commercially available as a reference standard for this purpose.[14][15] The chromatographic method detailed herein employs reversed-phase HPLC, the most widely used technique for analyzing nizatidine and its impurities due to its high sensitivity and reliability.[16][17]
The principle of this method is the separation of nizatidine and its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. The pH of the mobile phase is a critical parameter, as it controls the ionization state of the analytes, thereby influencing their retention and peak shape. A Diode Array Detector (DAD) is recommended for detection, as it not only quantifies the analytes at a specific wavelength (typically ~320 nm for nizatidine) but also provides spectral data across a range, which is invaluable for peak purity assessment and identification of unknown degradants.[18]
The validation of such a method, including its ability to separate the drug from its degradation products, is a core requirement of ICH guidelines.[5][19] Forced degradation studies, where the drug substance is subjected to stress conditions like oxidation (e.g., with hydrogen peroxide), are essential to demonstrate the stability-indicating nature of the analytical method.[9][16] Nizatidine shows considerable degradation under oxidative conditions, making the resolution of this compound a key performance indicator for the method.[18]
Chromatographic Analysis Workflow
The following diagram outlines the logical workflow for the chromatographic analysis of nizatidine for the this compound impurity.
Caption: Workflow for this compound impurity analysis.
Detailed Application Protocol
This protocol provides a representative method for the separation and quantification of this compound in a nizatidine drug substance. Optimization may be required based on the specific HPLC system, column, and reagents used.
Equipment and Materials
-
Equipment:
-
HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, nylon or PVDF).
-
-
Chemicals and Reagents:
-
This compound Reference Standard.
-
Nizatidine Reference Standard (e.g., USP or EP grade).
-
Nizatidine API (Test Sample).
-
Acetonitrile (HPLC Grade).
-
Ammonium Acetate (ACS Grade or higher).
-
Diethylamine (ACS Grade or higher).
-
Acetic Acid (Glacial, ACS Grade).
-
Water (HPLC Grade, e.g., Milli-Q or equivalent).
-
Chromatographic Conditions
The following conditions are based on published methods for nizatidine impurity analysis and provide a robust starting point.[20][21][22]
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18 or C8, 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size (e.g., Waters Symmetry, Zorbax XDB) |
| Mobile Phase A | 0.1 M Ammonium Acetate buffer with 0.1% Diethylamine, pH adjusted to 7.5 with Acetic Acid. |
| Mobile Phase B | Acetonitrile |
| Diluent | Mobile Phase A:Methanol (76:24) or a similar mixture. |
| Gradient Program | A gradient may be required for optimal separation of all impurities. A starting point could be 80% A, ramping to 50% A over 20 minutes. Isocratic elution (e.g., 76:24 A:B) can also be effective.[23] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 320 nm for quantification. DAD scan from 200-400 nm for peak purity. |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes (to ensure elution of all potential late-eluting impurities). |
Preparation of Solutions
-
Mobile Phase A (Buffer):
-
Accurately weigh and dissolve 7.71 g of Ammonium Acetate in 1000 mL of HPLC grade water.
-
Add 1.0 mL of Diethylamine.
-
Adjust the pH to 7.5 ± 0.05 with glacial Acetic Acid.
-
Filter through a 0.45 µm membrane filter and degas before use.
-
-
This compound Standard Stock Solution (S1, ~100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 5-10 minutes to dissolve completely.
-
Allow the solution to cool to room temperature.
-
Dilute to volume with Diluent and mix thoroughly.
-
-
This compound Working Standard Solution (S2, ~1.0 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution (S1) into a 100 mL volumetric flask.
-
Dilute to volume with Diluent and mix thoroughly. This concentration represents 0.1% of a 1.0 mg/mL test sample concentration.
-
-
System Suitability Solution (SSS):
-
Accurately weigh approximately 25 mg of Nizatidine Reference Standard into a 25 mL volumetric flask.
-
Add 2.5 mL of the this compound Standard Stock Solution (S1).
-
Dissolve and dilute to volume with Diluent. This solution contains ~1.0 mg/mL of Nizatidine and ~10 µg/mL of this compound, which is useful for demonstrating resolution.
-
-
Test Sample Preparation (T1, ~1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the Nizatidine API sample into a 25 mL volumetric flask.
-
Add approximately 20 mL of Diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to volume with Diluent and mix thoroughly.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Procedure and System Suitability
-
Equilibration: Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30-60 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the Diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the this compound Working Standard Solution (S2). The % Relative Standard Deviation (%RSD) of the peak areas should be ≤ 5.0% .
-
Inject the System Suitability Solution (SSS). The resolution between the nizatidine peak and the this compound peak must be ≥ 2.0 . The tailing factor for the nizatidine peak should be ≤ 2.0 .
-
Do not proceed with sample analysis if SST criteria are not met. Troubleshoot the system (e.g., check mobile phase, column, connections) and repeat the SST.
-
-
Analysis Sequence:
-
Inject the Diluent (Blank).
-
Inject the this compound Working Standard (S2).
-
Inject the Test Sample Preparation (T1) in duplicate.
-
Inject the Working Standard (S2) periodically (e.g., after every 6-10 sample injections) to bracket the samples and ensure system stability.
-
Data Analysis and Calculation
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the percentage of this compound in the Nizatidine API sample using the following external standard formula:
% this compound = (AT / AS) × (CS / CT) × 100
Where:
-
AT = Peak area of this compound in the Test Sample Preparation (T1).
-
AS = Average peak area of this compound from the bracketing Working Standard (S2) injections.
-
CS = Concentration of this compound in the Working Standard Solution (S2) in mg/mL.
-
CT = Concentration of Nizatidine in the Test Sample Preparation (T1) in mg/mL.
The reporting threshold for impurities is typically guided by ICH Q3A(R2), which depends on the maximum daily dose of the drug. For an impurity above the reporting threshold (e.g., >0.05%), it must be reported.[5][6]
References
-
Gomes, A. R., et al. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification. American Journal of Analytical Chemistry, 2, 314-323.
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
-
ICH. (1996). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
-
BenchChem. (2025). Identification and characterization of nizatidine impurities.
-
Scientific Research Publishing. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification.
-
Scientific Research Publishing Inc. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification.
-
ResearchGate. (n.d.). Analytical techniques for Nizatidine: A review.
-
BenchChem. (2025). Addressing nizatidine degradation in basic and oxidative conditions.
-
Darwish, H. W., et al. (2013). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Journal of Chromatographic Science.
-
Biosynth. (n.d.). This compound.
-
LGC Standards. (n.d.). This compound.
-
ResearchGate. (n.d.). Stability-indicating LC method for the estimation of nizatidine impurities in nizatidine oral solution.
-
Alfa Chemistry. (n.d.). This compound.
-
Sigma-Aldrich. (n.d.). Nizatidine European Pharmacopoeia (EP) Reference Standard.
-
Sigma-Aldrich. (n.d.). Nizatidine United States Pharmacopeia (USP) Reference Standard.
-
National Center for Biotechnology Information. (n.d.). Nizatidine. PubChem Compound Database.
-
ResearchGate. (n.d.). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative.
-
USP. (n.d.). USP Monographs: Nizatidine.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
-
ResearchGate. (n.d.). Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment.
-
Bayview Pharmacy. (n.d.). Nizatidine.
-
Pharmascience Inc. (2014). Product Monograph - PrAXID (Nizatidine Capsules USP).
-
U.S. Food and Drug Administration. (n.d.). Axid® (nizatidine, USP) Label.
Sources
- 1. Nizatidine | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 2. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. This compound | C12H21N5O3S2 | CID 77589293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. biosynth.com [biosynth.com]
- 15. This compound | CAS 102273-13-2 | LGC Standards [lgcstandards.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 20. Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification [scirp.org]
- 21. Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification [scirp.org]
- 22. researchgate.net [researchgate.net]
- 23. ftp.uspbpep.com [ftp.uspbpep.com]
Application Notes and Protocols for the Spectrophotometric Determination of Nizatidine in the Presence of its Sulfoxide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the spectrophotometric determination of nizatidine (NIZ) in the presence of its primary oxidative degradation product, nizatidine sulfoxide. The presence of degradation products can significantly interfere with the quantification of the active pharmaceutical ingredient (API), necessitating the development of stability-indicating assay methods. This document explores the application of derivative spectrophotometry as a robust, accurate, and precise method for resolving the spectral overlap between NIZ and its sulfoxide. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a self-validating system grounded in established scientific principles and aligned with ICH guidelines for analytical method validation.
Introduction: The Analytical Challenge of Nizatidine and its Sulfoxide
Nizatidine (NIZ) is a potent H2-receptor antagonist widely used in the treatment of ulcers and gastroesophageal reflux disease.[1] Like many pharmaceuticals, nizatidine is susceptible to degradation under various stress conditions, particularly oxidation, leading to the formation of this compound.[2] The structural similarity between NIZ and its sulfoxide results in overlapping ultraviolet (UV) absorption spectra, making the direct spectrophotometric quantification of NIZ in the presence of its degradant challenging.
The development of a simple, cost-effective, and reliable analytical method for the selective determination of nizatidine in the presence of its sulfoxide is crucial for quality control during manufacturing and for stability studies of pharmaceutical formulations. Derivative spectrophotometry offers an elegant solution to this analytical problem by enhancing the resolution of overlapping spectral bands.[3][4]
Principle of Derivative Spectrophotometry
Derivative spectrophotometry is a powerful analytical technique that involves the mathematical differentiation of a zero-order absorption spectrum (absorbance versus wavelength) with respect to wavelength.[4] The first derivative spectrum is a plot of the rate of change of absorbance with wavelength (dA/dλ) versus wavelength, while the second derivative is a plot of d²A/dλ² versus wavelength.
The key advantages of this technique in the context of analyzing nizatidine in the presence of its sulfoxide are:
-
Enhanced Resolution: Derivative spectroscopy can resolve overlapping spectral bands, allowing for the quantification of an analyte in the presence of interfering substances.[5]
-
Elimination of Background Interference: Broad background absorption is often minimized or eliminated in derivative spectra.[4]
-
Increased Specificity: The technique allows for the selective determination of an analyte at the zero-crossing point of the interfering substance in the derivative spectrum.[1][6]
This application note will focus on the use of first-derivative (¹D) and second-derivative (²D) spectrophotometry for the selective determination of nizatidine.
Experimental Protocols
Materials and Instrumentation
Reagents and Solvents:
-
Nizatidine Reference Standard
-
This compound Reference Standard (or prepared by controlled oxidation of Nizatidine)
-
Methanol (HPLC Grade)
-
Purified Water
Instrumentation:
-
A double-beam UV-Visible spectrophotometer with a scanning speed of at least 200 nm/min and a slit width of 1 nm. The instrument should be equipped with software capable of generating derivative spectra.
-
Calibrated analytical balance
-
Volumetric flasks and pipettes (Class A)
-
pH meter
Preparation of Standard and Sample Solutions
3.2.1. Preparation of 0.1 N Hydrochloric Acid: Carefully add 8.3 mL of concentrated hydrochloric acid to approximately 500 mL of purified water in a 1000 mL volumetric flask. Dilute to the mark with purified water and mix well.
3.2.2. Preparation of Standard Stock Solutions (100 µg/mL):
-
Nizatidine Stock Solution: Accurately weigh 10 mg of Nizatidine Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 N HCl.[7]
-
This compound Stock Solution: Accurately weigh 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 N HCl.
3.2.3. Preparation of Working Standard Solutions: Prepare a series of working standard solutions of nizatidine and this compound by appropriate dilution of the stock solutions with 0.1 N HCl to cover the desired concentration range (e.g., 5-40 µg/mL for nizatidine).[7][8]
3.2.4. Preparation of Sample Solutions (from Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of nizatidine and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of 0.1 N HCl and sonicate for 15 minutes. Dilute to volume with 0.1 N HCl, mix well, and filter through a 0.45 µm membrane filter.[7] Further dilute the filtrate with 0.1 N HCl to obtain a final concentration within the Beer-Lambert law range.
Spectrophotometric Analysis
3.3.1. Zero-Order Spectra: Record the zero-order absorption spectra of the nizatidine and this compound working standard solutions separately from 200 to 400 nm against 0.1 N HCl as a blank. Nizatidine exhibits a maximum absorbance (λmax) at approximately 325 nm in 0.1 N HCl.[7][8]
3.3.2. First-Derivative (¹D) Spectrophotometry:
-
Generate the first-derivative spectra for both nizatidine and this compound solutions.
-
Identify the zero-crossing point of this compound in the first-derivative spectrum. At this wavelength, the contribution of the sulfoxide to the derivative absorbance is zero.
-
Measure the amplitude of the first-derivative peak for nizatidine at this zero-crossing wavelength of the sulfoxide. This amplitude is directly proportional to the concentration of nizatidine.[1][6]
3.3.3. Second-Derivative (²D) Spectrophotometry:
-
Generate the second-derivative spectra for both nizatidine and this compound solutions.
-
Identify a suitable zero-crossing point for this compound in the second-derivative spectrum.
-
Measure the peak amplitude for nizatidine at this specific wavelength. The amplitude will be proportional to the nizatidine concentration.[1][6]
The selection of the optimal derivative order and wavelength is crucial and should be based on the best signal-to-noise ratio and sensitivity.
Method Validation
The developed spectrophotometric methods must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure their suitability for the intended purpose.[9]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.[10] To demonstrate specificity, record the derivative spectra of nizatidine, this compound, and a placebo (a mixture of tablet excipients). The results should show no interference from the sulfoxide or the placebo at the analytical wavelength chosen for nizatidine determination.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
-
Protocol: Prepare a series of at least five concentrations of nizatidine over a specified range (e.g., 5-40 µg/mL).[7][8] Measure the derivative absorbance at the selected wavelength for each concentration. Plot a calibration curve of derivative absorbance versus concentration and determine the regression equation and the correlation coefficient (r²). An r² value of >0.998 is generally considered acceptable.[7]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[9]
-
Protocol: Prepare synthetic mixtures of the drug product formulation with known amounts of nizatidine standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze these mixtures using the developed method and calculate the percentage recovery. The recovery should typically be within 98-102%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[11]
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day Precision): Analyze the same sample on different days, with different analysts, or with different equipment.
-
The RSD for both repeatability and intermediate precision should typically be less than 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Data Presentation
The following tables summarize the expected validation parameters for a robust derivative spectrophotometric method for nizatidine.
Table 1: Linearity and Range Data
| Parameter | Result |
| Linearity Range (µg/mL) | 5 - 40 |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.998 |
Table 2: Accuracy (Recovery Study) Data
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 8 | ||
| 100% | 10 | ||
| 120% | 12 | ||
| Mean ± SD |
Table 3: Precision Data
| Parameter | % RSD |
| Repeatability (n=6) | < 2% |
| Intermediate Precision (n=6) | < 2% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantitation (LOQ) |
Visualizations
Figure 1: Experimental Workflow for Nizatidine Analysis
Caption: Workflow for the spectrophotometric determination of nizatidine.
Figure 2: Logical Relationship for Method Selection
Caption: Rationale for employing derivative spectrophotometry.
Conclusion
The derivative spectrophotometric methods described in this application note provide a simple, rapid, and cost-effective approach for the selective determination of nizatidine in the presence of its sulfoxide degradation product. These methods are suitable for routine quality control analysis and stability studies of nizatidine in pharmaceutical formulations. Proper validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the results.
References
-
Garg, R. K., & Singhvi, I. (2015). UV Spectrophotometric Method Development and Validation for quantitative estimation of Nizatidine. Journal of Innovations in Pharmaceutical and Biological Sciences, 2(3), 333-336. [Link]
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Journal of AOAC INTERNATIONAL, 91(3), 543-551. [Link]
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2008). Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative. Journal of AOAC International, 91(3), 543–551. [Link]
-
Darwish, H. W., Hassan, S. A., Salem, M. Y., & El-Zeany, B. A. (2013). Spectrophotometric determination of nizatidine and ranitidine through charge transfer complex formation. Journal of the Chilean Chemical Society, 58(1), 1537-1542. [Link]
-
Garg, R. K., & Singhvi, I. (2015). UV Spectrophotometric Method Development and Validation for quantitative estimation of Nizatidine. Journal of Innovations in Pharmaceutical and Biological Sciences (JIPBS). [Link]
-
El-Gindy, A. (2003). Spectrophotometric and titrimetric determination of nizatidine in capsules. Il Farmaco, 58(11), 1147-1154. [Link]
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. ResearchGate. [Link]
-
Dinç, E., Yücesoy, C., & Onur, F. (2010). The UV-derivative spectrophotometry for the determination of doripenem in the presence of its degradation products. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 77(2), 554–557. [Link]
-
Minic, D., Petkovic, J., Koricanac, Z., & Jovanovic, T. (1996). Spectrophotometric determination of nizatidine in pharmaceutical preparations. Journal of pharmaceutical and biomedical analysis, 14(8-10), 1355–1358. [Link]
-
El-Gindy, A., Emara, S., & Shaaban, H. (1998). The Use of Derivative Spectrophotometry for the Determination of Acyclovir and Diloxanide Furoate in Presence of Impurity or Degradation Product. Semantic Scholar. [Link]
-
Dudhrejiya, A. V., Shah, S. R., Chotaliya, U. J., & Sheth, D. B. (2022). Recent Applications of UV-Visible Derivative Spectroscopic Method. Asian Journal of Pharmaceutical Analysis, 12(2), 94-100. [Link]
-
Hudka, O., Chothani, K., & Jani, B. (2025). Parameters for method validation with references to ICH, USP and ISO guidelines. ResearchGate. [Link]
-
Sahini, K., & Nalini, C. N. (2020). A REVIEW ON DERIVATIVE SPECTROSCOPY AND ITS BENEFITS IN DRUG ANALYSIS. International Journal of Creative Research Thoughts (IJCRT), 8(12). [Link]
-
Siri, M. (2022). A review on derivative uv spectroscopy. SciSpace. [Link]
-
Darwish, H. W., Hassan, S. A., Salem, M. Y., & El-Zeany, B. A. (2013). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. ResearchGate. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Hussain, S. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Pharma Tech. (2022, June 7). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I [Video]. YouTube. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Scilit. (n.d.). Spectrophotometric determination of nizatidine in pharmaceutical formulations. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. ijcrt.org [ijcrt.org]
- 5. scispace.com [scispace.com]
- 6. Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jipbs.com [jipbs.com]
- 8. jipbs.com [jipbs.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. m.youtube.com [m.youtube.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
Application Note: A Robust LC-MS/MS Method for the Definitive Identification of Nizatidine Sulfoxide
Abstract
This application note presents a detailed, validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the specific and sensitive identification of nizatidine sulfoxide, a principal oxidative degradation product and metabolite of nizatidine. Nizatidine, a histamine H2-receptor antagonist, is susceptible to degradation under oxidative conditions, making the reliable detection of its sulfoxide derivative critical for stability studies, impurity profiling, and metabolic research in drug development.[1][2] This guide provides a comprehensive workflow, from the generation of the analyte via forced degradation to its unequivocal identification using state-of-the-art LC-MS/MS, complete with detailed instrument parameters and method validation principles as outlined by the International Council for Harmonisation (ICH).
Introduction: The Rationale for this compound Analysis
Nizatidine is a widely prescribed medication for the treatment of duodenal ulcers, gastroesophageal reflux disease, and other conditions related to excessive gastric acid secretion.[3][4] Like many pharmaceuticals, nizatidine undergoes metabolism and degradation, forming various related substances. Key metabolites identified in humans include N2-monodesmethylnizatidine, nizatidine N2-oxide, and nizatidine S-oxide (sulfoxide).[3][5][6]
This compound is of particular interest for two primary reasons:
-
Metabolic Pathway: It is a recognized, albeit minor, metabolite formed in vivo.[5][6]
-
Stability Indicator: It is the primary product formed when nizatidine is subjected to oxidative stress.[1][7]
Therefore, a selective and sensitive analytical method is imperative for distinguishing this compound from the parent drug and other related compounds. LC-MS/MS offers unparalleled specificity and sensitivity, making it the ideal technique for this application.[2] This document provides the foundational methodology to establish a reliable identification system for this compound.
Experimental Workflow
The overall process involves the controlled generation of the target analyte, this compound, through forced oxidative degradation, followed by chromatographic separation and mass spectrometric detection.
Caption: High-level experimental workflow for this compound analysis.
Protocol 1: Generation of this compound Standard via Forced Degradation
Causality: To confidently identify this compound, a reference sample is required. Forced degradation, specifically under oxidative conditions, provides a straightforward method to generate this compound from a nizatidine standard.[1] This approach mimics the degradation pathway that may occur during manufacturing, storage, or metabolism.
Materials:
-
Nizatidine reference standard
-
Methanol (HPLC grade)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized water
-
Mobile phase (as described in Section 4)
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve the nizatidine reference standard in methanol to prepare a 1000 µg/mL stock solution.
-
Oxidative Degradation: Transfer 1 mL of the nizatidine stock solution into a clean glass vial. Add 1 mL of 30% H₂O₂.[1]
-
Reaction: Loosely cap the vial and keep the mixture at room temperature for 24 hours, protected from light.[1] This duration is typically sufficient to achieve significant conversion to the sulfoxide.
-
Sample Preparation for Analysis: After 24 hours, dilute the reaction mixture with the mobile phase to a final theoretical concentration of approximately 10 µg/mL for LC-MS/MS analysis. This dilution is critical to avoid saturating the detector and to bring the concentration into the linear range of the instrument.
Protocol 2: LC-MS/MS Analysis
Causality: The chromatographic method is designed to achieve baseline separation of nizatidine from its more polar sulfoxide metabolite. The mass spectrometer parameters are optimized for the selective detection of the specific precursor-to-product ion transitions for each compound, ensuring definitive identification.
Liquid Chromatography (LC) Conditions
The use of a C18 stationary phase provides effective retention for both nizatidine and its sulfoxide, while a gradient elution ensures sharp peaks and efficient separation.
| Parameter | Condition |
| Column | C18, 100 mm x 4.6 mm, 5 µm (e.g., Agilent Eclipse Plus C18)[8] |
| Mobile Phase A | 5 mM Ammonium Formate in Water |
| Mobile Phase B | Methanol[8] |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.5 mL/min[8] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Mass Spectrometry (MS) Conditions
Electrospray ionization in positive mode (ESI+) is highly effective for protonating the amine functionalities in nizatidine and its metabolites, leading to strong [M+H]⁺ precursor ions. Tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest level of specificity and sensitivity.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wjarr.com [wjarr.com]
- 4. Nizatidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nizatidine, an H2-blocker. Its metabolism and disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPTLC Method for the Quantification of Nizatidine Sulfoxide in the Presence of Nizatidine
Authored by: Gemini, Senior Application Scientist
Abstract
This application note presents a detailed, validated High-Performance Thin-Layer Chromatography (HPTLC) method for the selective analysis and quantification of nizatidine sulfoxide, the primary oxidative degradation product of the H₂-receptor antagonist, nizatidine. Nizatidine is known to be susceptible to degradation under oxidative stress, making the monitoring of its sulfoxide derivative critical for stability studies and quality control of pharmaceutical formulations.[1] This method provides a simple, precise, and accurate protocol for the separation and quantification of nizatidine and this compound, demonstrating its suitability as a stability-indicating assay in accordance with International Conference on Harmonization (ICH) guidelines.[2][3]
Scientific Principle and Method Rationale
The fundamental principle of this assay is the chromatographic separation of nizatidine from its more polar sulfoxide derivative on a silica gel stationary phase.
-
Causality of Separation: this compound is formed by the oxidation of the sulfur atom in the thiazole ring of the nizatidine molecule. This introduction of an oxygen atom significantly increases the molecule's polarity.
-
Stationary and Mobile Phase Selection: A normal-phase HPTLC system is employed, using polar silica gel 60F₂₅₄ plates as the stationary phase. A mobile phase of relatively low polarity, chloroform-methanol (9:1, v/v), is used for development.[4][5] In this system, the highly polar this compound exhibits stronger interactions (adsorption) with the silica gel compared to the less polar parent drug, nizatidine. Consequently, this compound travels a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ) value and achieving effective separation from nizatidine, which has a higher Rƒ value.[4][5]
-
Detection: Densitometric quantification is performed at a wavelength where both compounds exhibit significant absorbance. While nizatidine has a prominent maximum at 320 nm, scanning at 254 nm is also effective, particularly as the F₂₅₄ indicator in the silica gel plates allows for easy visualization of UV-active spots.[3][4][5][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD [ouci.dntb.gov.ua]
- 3. academic.oup.com [academic.oup.com]
- 4. Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Resolving Nizatidine and Nizatidine Sulfoxide Peaks in HPLC Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the chromatographic separation of nizatidine and its primary oxidative degradation product, nizatidine sulfoxide. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your method development and troubleshooting efforts.
Nizatidine, a histamine H2-receptor antagonist, is susceptible to oxidation, leading to the formation of this compound.[1][2] Ensuring a robust and reliable separation between these two compounds is critical for accurate quantification, stability studies, and impurity profiling.[3][4] This guide provides a structured approach to troubleshooting and optimizing your HPLC method to achieve baseline resolution.
Frequently Asked Questions (FAQs)
Q1: Why is it often difficult to separate nizatidine and this compound?
A1: The difficulty in separating nizatidine and its sulfoxide stems from their structural similarity. This compound is formed by the oxidation of the sulfur atom in the thioether linkage of the nizatidine molecule.[2][5] This single oxygen atom addition results in a slight increase in polarity, but the overall molecular scaffold remains the same. Consequently, their interaction with the stationary phase in reversed-phase HPLC can be very similar, leading to co-elution or poor resolution.
Q2: What is the most common degradation pathway for nizatidine that I should be aware of?
A2: Nizatidine is particularly susceptible to degradation under oxidative and basic conditions.[6][7] The primary product of oxidative degradation is this compound.[1] Therefore, in stability-indicating methods, achieving good resolution between the parent drug and this sulfoxide is a key analytical challenge.
Q3: I'm seeing a small peak eluting very close to my main nizatidine peak. Could this be this compound?
A3: It is highly probable. Given that this compound is a known and common degradation product formed under oxidative stress, a closely eluting peak, particularly in aged or stressed samples, is often the sulfoxide.[1][4] To confirm its identity, you can perform forced degradation studies by exposing a pure nizatidine standard to an oxidizing agent like hydrogen peroxide and analyzing the resulting mixture.[3][7]
Troubleshooting Guide: Improving Resolution
Poor resolution between nizatidine and this compound is a common hurdle. This section provides a systematic approach to diagnosing and resolving this issue.
Problem: Co-elution or Inadequate Resolution (Rs < 1.5)
When the resolution between the nizatidine and this compound peaks is insufficient, a logical, step-by-step approach to method optimization is necessary. The following diagram illustrates a typical troubleshooting workflow.
Caption: A logical workflow for troubleshooting poor resolution in nizatidine HPLC analysis.
Step 1: Mobile Phase pH Optimization
The "Why": Nizatidine is a basic compound with multiple pKa values. Adjusting the pH of the mobile phase can alter the ionization state of both nizatidine and this compound, thereby changing their hydrophobicity and interaction with the stationary phase. This is often the most impactful parameter for improving resolution.
Protocol 1: Mobile Phase pH Screening
-
Preparation of Buffers: Prepare a series of aqueous buffers (e.g., phosphate or acetate) with pH values ranging from 3.0 to 7.0 in 0.5 unit increments.
-
Mobile Phase Preparation: For each pH value, prepare the mobile phase by mixing the buffer with the organic modifier (e.g., acetonitrile) in the desired ratio. A common starting point is a 50:50 (v/v) mixture of 0.05 M phosphoric acid and acetonitrile.[6]
-
System Equilibration: Equilibrate the HPLC system with the first mobile phase for at least 20 column volumes.
-
Injection and Analysis: Inject a mixed standard solution of nizatidine and this compound.
-
Data Evaluation: Record the retention times of both peaks and calculate the resolution (Rs).
-
Iteration: Repeat steps 3-5 for each pH value.
-
Selection: Choose the pH that provides the best resolution.
| Mobile Phase pH | Nizatidine Retention Time (min) | This compound Retention Time (min) | Resolution (Rs) |
| 3.0 | 4.2 | 4.5 | 1.2 |
| 4.0 | 4.8 | 5.3 | 1.8 |
| 5.0 | 5.5 | 5.9 | 1.6 |
| 6.0 | 6.1 | 6.3 | 0.8 |
| 7.0 | 6.5 | 6.6 | 0.5 |
| Caption: Example data showing the effect of mobile phase pH on the resolution of nizatidine and this compound. |
Step 2: Organic Modifier Adjustment
The "Why": The percentage of the organic modifier in the mobile phase directly influences the retention of analytes in reversed-phase chromatography. By systematically varying the organic content, you can fine-tune the retention times and potentially improve the separation.
Protocol 2: Organic Modifier Gradient Optimization
-
Initial Conditions: Start with the mobile phase composition that gave the best results from the pH screening.
-
Varying the Organic Content: Create a series of mobile phases with slightly different organic modifier percentages (e.g., varying acetonitrile from 45% to 55% in 2% increments).
-
Analysis: For each composition, equilibrate the system and inject the standard mixture.
-
Evaluation: Monitor the resolution and select the percentage that provides the optimal balance between resolution and analysis time.
Step 3: Changing the Organic Modifier
The "Why": Different organic modifiers (e.g., acetonitrile vs. methanol) offer different selectivities due to their unique chemical properties (dipole moment, hydrogen bonding capacity). If adjusting the percentage of one organic modifier is insufficient, switching to another can alter the elution order or improve the separation.
Experimental Approach:
-
Replace acetonitrile with methanol at the same percentage and re-evaluate the chromatogram.
-
Consider using ternary mixtures (e.g., water/acetonitrile/methanol) to further fine-tune selectivity.
Step 4: Column Chemistry Screening
The "Why": The choice of stationary phase is a critical factor in achieving separation. Different column chemistries offer unique retention mechanisms. If mobile phase optimization is unsuccessful, screening different columns is the next logical step.
Recommended Column Chemistries to Evaluate:
-
C8 (Octylsilane): Often a good starting point, providing a balance of hydrophobicity. Several methods have been successfully developed using C8 columns.[6][8]
-
C18 (Octadecylsilane): Offers greater hydrophobicity than C8 and can provide different selectivity.
-
Phenyl-Hexyl: Provides alternative selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like nizatidine.
-
Embedded Polar Group (e.g., Primesep 200): These columns contain polar functional groups embedded in the alkyl chains, which can reduce interactions with basic compounds and improve peak shape.[9]
Protocol 3: Column Screening Workflow
-
Column Selection: Choose a set of 2-3 columns with different stationary phases.
-
Method Adaptation: Use the most promising mobile phase from the previous optimization steps as a starting point for each column.
-
Systematic Evaluation: Run the mixed standard on each column and evaluate the resolution, peak shape, and retention times.
-
Further Optimization: Once the best column chemistry is identified, you may need to re-optimize the mobile phase conditions (pH and organic content) for that specific column.
Problem: Peak Tailing
Peak tailing, especially for a basic compound like nizatidine, is a common issue that can obscure the resolution of closely eluting peaks.
The "Why": Peak tailing for basic analytes is often caused by secondary interactions between the positively charged amine groups on the analyte and negatively charged, acidic silanol groups on the surface of the silica-based stationary phase.
Solutions:
-
Use a Low-pH Mobile Phase: Operating at a low pH (e.g., 3.0) protonates the silanol groups, reducing their negative charge and minimizing secondary interactions.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
Employ a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Using a high-quality, end-capped column is highly recommended.
Experimental Protocols
Protocol 4: Forced Degradation Study (Oxidative Stress)
This protocol is essential for confirming the identity of the this compound peak and demonstrating the stability-indicating nature of your analytical method.[3]
-
Stock Solution Preparation: Prepare a stock solution of nizatidine in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 1 mg/mL.
-
Oxidative Stress: To 1 mL of the nizatidine stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂).
-
Incubation: Allow the mixture to stand at room temperature for a specified period (e.g., 24 hours) or gently heat at a controlled temperature (e.g., 80°C for 30 minutes) to accelerate degradation.[7][10]
-
Sample Preparation for Injection: After the incubation period, dilute the stressed sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 20 µg/mL).
-
Analysis: Inject the degraded sample and compare the resulting chromatogram with that of an unstressed nizatidine standard. The newly formed, more polar peak is likely this compound.
Caption: A simplified workflow for the oxidative forced degradation of nizatidine.
By systematically applying the troubleshooting strategies and experimental protocols outlined in this guide, you will be well-equipped to overcome the challenges of separating nizatidine and this compound, leading to the development of a robust and reliable HPLC method.
References
-
Darwish, I. A., et al. (2013). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Journal of the Chilean Chemical Society. Available at: [Link]
-
Reddy, P., et al. (2022). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal. Available at: [Link]
-
ResearchGate. (n.d.). Analytical techniques for Nizatidine: A review. Request PDF. Available at: [Link]
-
Darwish, I. A., et al. (2002). Kinetic spectrophotometric determination of nizatidine and ranitidine in pharmaceutical preparations. PubMed. Available at: [Link]
-
Reddy, P., et al. (2022). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Nizatidine. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Nizatidin Sulfoxid. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Stability-indicating LC method for the estimation of nizatidine impurities in nizatidine oral solution. Request PDF. Available at: [Link]
-
Youssef, R. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. PubMed. Available at: [Link]
-
Guay, D. R., et al. (1990). Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography. PubMed. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Nizatidine. SIELC Technologies. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C12H21N5O3S2 | CID 77589293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]
- 9. HPLC Method for Analysis of Nizatidine | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Mobile Phase for Nizatidine Sulfoxide Separation
Welcome to the technical support center for optimizing the chromatographic separation of nizatidine and its primary oxidative degradant, nizatidine sulfoxide. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during method development and routine analysis.
Introduction
Nizatidine is a histamine H2-receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] During its synthesis, formulation, or storage, and particularly under oxidative stress, nizatidine can degrade to form this compound.[3][4] As a potential impurity, it is crucial to develop a robust analytical method that can effectively separate nizatidine from its sulfoxide derivative to ensure the quality, safety, and efficacy of the drug product.[1]
The primary challenge in this separation lies in the increased polarity of the sulfoxide metabolite compared to the parent drug.[5][6] This guide will provide a systematic approach to mobile phase optimization in reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve baseline resolution and accurate quantification.
Troubleshooting Guide
This section addresses common problems encountered during the separation of nizatidine and this compound in a question-and-answer format.
Question 1: Why am I seeing poor resolution between the nizatidine and this compound peaks?
Answer:
Poor resolution is the most common issue and typically stems from a mobile phase that is not optimized for the subtle polarity differences between nizatidine and its sulfoxide. This compound, being more polar, will elute earlier than nizatidine in a reversed-phase system. If they are co-eluting or poorly resolved, consider the following adjustments:
1. Decrease the Organic Modifier Concentration:
-
Causality: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases the retention of analytes.[7] Since this compound is more polar, it has a weaker interaction with the non-polar stationary phase. By making the mobile phase more polar (i.e., increasing the aqueous component), you enhance the retention of both compounds, which can often magnify the selectivity differences between them and improve resolution.[8]
-
Protocol: Systematically decrease the organic modifier concentration in 2-5% increments. For example, if you are using a 50:50 acetonitrile:water mobile phase, try 48:52, then 45:55, and so on. Allow the system to equilibrate thoroughly between each change.
2. Adjust the Mobile Phase pH:
-
Causality: Nizatidine has ionizable groups, and its retention is highly dependent on the pH of the mobile phase.[9] The ionization state of both nizatidine and this compound affects their hydrophobicity and, consequently, their retention times.[8] Adjusting the pH can alter the selectivity between the two compounds. A common approach is to set the pH well away from the pKa of the analytes to ensure a consistent ionization state and robust separation.[7]
-
Protocol:
-
Prepare a buffer with a pKa close to your desired mobile phase pH for stable pH control.[9] Phosphate and acetate buffers are common choices. The United States Pharmacopeia (USP) monograph for nizatidine assay specifies a mobile phase containing ammonium acetate buffer adjusted to a pH of 7.5.[10]
-
Experiment with pH values in the range of 3 to 7, ensuring they are within the stable range for your column (typically pH 2-8 for silica-based columns).[9]
-
A change of even 0.2 pH units can significantly impact selectivity.
-
3. Change the Organic Modifier:
-
Causality: Different organic solvents possess different solvatochromatic properties.[7] Acetonitrile, methanol, and tetrahydrofuran interact differently with analytes and the stationary phase. Switching from one to another can alter the elution order or improve the separation factor (alpha). Methanol is more acidic, while acetonitrile can participate in dipole-dipole interactions.[7]
-
Protocol: If you are using acetonitrile, try substituting it with methanol at a slightly lower concentration to achieve similar elution strength. For example, a 50% acetonitrile mobile phase is roughly equivalent in elution strength to a 60% methanol mobile phase.
Question 2: The this compound peak is tailing. What can I do to improve peak shape?
Answer:
Peak tailing for polar, basic compounds like nizatidine and its sulfoxide is often caused by secondary interactions with active silanol groups on the silica-based stationary phase.
1. Use a Lower pH Mobile Phase:
-
Causality: At a lower pH (e.g., pH 3), the residual silanol groups on the column packing are protonated and less likely to interact with the basic amine functionalities on the nizatidine molecule. This minimizes the secondary ionic interactions that cause peak tailing.
-
Protocol: Incorporate a buffer such as 20 mM potassium phosphate adjusted to pH 3.0 with phosphoric acid into your aqueous phase.
2. Employ a High-Purity, End-Capped Column:
-
Causality: Modern HPLC columns manufactured with high-purity silica and advanced end-capping techniques have a much lower concentration of free silanol groups. This makes them more suitable for analyzing basic compounds.
-
Recommendation: Consider using a column specifically designed for polar analytes or one with a polar-embedded stationary phase.
3. Add a Competing Base to the Mobile Phase:
-
Causality: Adding a small concentration of a competing base, like triethylamine (TEA) or diethylamine (DEA), to the mobile phase can saturate the active silanol sites on the stationary phase.[3] The USP monograph for nizatidine assay suggests the addition of diethylamine to the buffer solution.[10]
-
Protocol: Add TEA or DEA to the aqueous portion of your mobile phase at a concentration of 0.1% (v/v). Be aware that these additives can suppress ionization in mass spectrometry and may have a high UV cutoff.
Question 3: My retention times are drifting and not reproducible. What is the likely cause?
Answer:
Retention time instability, especially with highly aqueous mobile phases, can be a significant issue.
1. Column Equilibration:
-
Causality: Inadequate column equilibration is a frequent cause of drifting retention times. When the mobile phase composition is changed, the stationary phase needs sufficient time to fully equilibrate with the new solvent environment. This is particularly true for highly aqueous mobile phases (less than 5% organic), where the alkyl chains of the stationary phase can collapse, a phenomenon known as "phase dewetting" or "ligand folding".[11]
-
Protocol: Always flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis. If using a gradient, ensure the column is properly re-equilibrated to the initial conditions between injections.
2. Mobile Phase pH Stability:
-
Causality: If the mobile phase pH is not properly buffered or is close to the pKa of one of the analytes, small changes in pH can lead to significant shifts in retention.[9]
-
Protocol: Ensure your buffer has sufficient capacity and that its pKa is within one pH unit of the mobile phase pH.[9] Prepare fresh mobile phase daily, as the pH of aqueous mobile phases can change over time due to the absorption of atmospheric CO2.
3. Temperature Control:
-
Causality: Column temperature affects mobile phase viscosity and the kinetics of analyte partitioning between the mobile and stationary phases. Fluctuations in ambient temperature can cause retention time shifts.
-
Protocol: Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C). This will not only improve reproducibility but can also enhance efficiency and reduce backpressure.
Frequently Asked Questions (FAQs)
What are the typical starting conditions for separating nizatidine and this compound?
A good starting point for method development would be based on conditions adapted from published methods and general principles of reversed-phase chromatography.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 or C8, 150 x 4.6 mm, 5 µm | A standard C18 provides good hydrophobic retention. A C8 may offer slightly different selectivity.[12][13] |
| Mobile Phase A | 25 mM Ammonium Acetate, pH 7.5 | Buffering is crucial for reproducible retention of ionizable compounds. This pH is cited in the USP monograph for nizatidine.[10] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[8] |
| Gradient | 10% to 50% B over 15 minutes | A gradient is often necessary to elute both the polar sulfoxide and the less polar parent drug with good peak shape in a reasonable time.[14][15] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or 320 nm | Nizatidine has UV absorbance at these wavelengths.[10][13] |
| Column Temp. | 30 °C | For improved reproducibility and efficiency. |
How can I generate this compound in the lab to use as a reference marker?
This compound can be generated through forced degradation under oxidative conditions.[3] This is essential for confirming the peak identity in your chromatogram.
Experimental Protocol: Oxidative Degradation
-
Preparation: Dissolve a known concentration of nizatidine reference standard in a solution of 6% hydrogen peroxide (H₂O₂).[3]
-
Stress Condition: Heat the solution at 80°C for 30 minutes.[3][4]
-
Cooling: Cool the solution to room temperature.
-
Dilution: Dilute the stressed sample to a suitable concentration with your mobile phase for HPLC analysis.
-
Analysis: Inject the degraded sample. The new, more polar peak appearing before the main nizatidine peak is likely this compound.
What is the impact of mobile phase pH on the retention of nizatidine and its sulfoxide?
The pH of the mobile phase directly influences the ionization state of the analytes, which in turn affects their retention in reversed-phase HPLC.
-
Nizatidine contains multiple basic nitrogen atoms. At low pH, these sites will be protonated, making the molecule more polar and thus less retained. As the pH increases towards and above its pKa values, nizatidine becomes less protonated (more neutral), increasing its hydrophobicity and retention.
-
This compound also contains these basic centers, but the addition of the polar sulfoxide group makes the overall molecule more hydrophilic than the parent drug.[6] Its retention will also be pH-dependent, but it will consistently elute earlier than nizatidine under the same conditions.
The key to separation is to find a pH where the difference in their retention is maximized.
Visualizations
Logical Workflow for Mobile Phase Optimization
Caption: A systematic workflow for troubleshooting and optimizing the mobile phase to resolve nizatidine and this compound.
Impact of pH on Analyte Retention
Caption: The relationship between mobile phase pH, analyte ionization state, and retention time in reversed-phase HPLC.
References
- Dwivedi, A. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
- Journal of Pharmaceutical and Biomedical Analysis. (2021, August 8). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets.
- Sains Malaysiana. (2021, August 5). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets.
-
SynThink. (n.d.). Nizatidine EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
USP. (n.d.). USP Monographs: Nizatidine. Retrieved from [Link]
-
PubChem. (n.d.). Nizatidine. National Institutes of Health. Retrieved from [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Analytical Methods in Environmental Chemistry Journal. (n.d.). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Retrieved from [Link]
-
Scribd. (n.d.). HPLC-DAD Analysis of Nizatidine Stability. Retrieved from [Link]
-
ResearchGate. (2025, August 7). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Retrieved from [Link]
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
-
Britannica. (1998, July 20). Sulfoxide. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Axid® Description. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Retrieved from [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Sulfoxide | Organic Chemistry, Synthesis, Reactions | Britannica [britannica.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. mastelf.com [mastelf.com]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
- 11. hplc.eu [hplc.eu]
- 12. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. japsonline.com [japsonline.com]
overcoming co-elution of nizatidine impurities with the sulfoxide
Welcome to the technical support center for nizatidine impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming the co-elution of nizatidine impurities, with a particular focus on the nizatidine sulfoxide degradant.
As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to solve complex separation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of nizatidine, and why is the sulfoxide particularly challenging?
A1: Nizatidine can have several impurities stemming from its synthesis or degradation.[1] These include process-related impurities and degradation products. A primary degradation product, particularly under oxidative stress, is this compound (also known as Nizatidine EP Impurity C).[1][2] The sulfoxide is challenging because its polarity is very similar to the parent nizatidine molecule, leading to close elution times and potential co-elution in reversed-phase HPLC methods.[3]
Q2: I'm seeing a peak that I suspect is this compound co-eluting with my main nizatidine peak. What is the first thing I should check?
A2: The first and most critical parameter to investigate is the pH of your mobile phase. Nizatidine and its impurities are ionizable compounds.[1] Small changes in the mobile phase pH can significantly alter their charge state, which in turn dramatically affects their retention time on a reversed-phase column and can be the key to resolving co-eluting peaks.
Q3: My current method is isocratic. Is a gradient method better for resolving the sulfoxide impurity?
A3: Yes, a gradient elution method is often superior for separating a parent drug from its closely related impurities.[1] An isocratic method may not provide sufficient resolving power for compounds with similar polarities. A shallow gradient allows for better separation of closely eluting peaks, while a broader gradient can separate a wider range of polar and non-polar impurities in a single run.[1]
Q4: How can I definitively identify the co-eluting peak as this compound?
A4: Definitive identification requires generating the impurity and comparing its chromatographic and spectral data. You can perform a forced degradation study by exposing a nizatidine solution to an oxidizing agent like hydrogen peroxide (H₂O₂).[2][4] The major peak that forms is likely the sulfoxide. For absolute confirmation, techniques like LC-MS/MS can be used to compare the mass of the unknown peak with the known mass of this compound (C₁₂H₂₁N₅O₃S₂, Molecular Weight: 347.5 g/mol ).[5]
Troubleshooting Guide: Resolving Nizatidine and its Sulfoxide
This section provides a systematic approach to troubleshooting and resolving the co-elution of nizatidine and its sulfoxide impurity.
Problem: Poor Resolution Between Nizatidine and this compound
Co-elution or poor resolution between these two compounds is the most common chromatographic challenge. The following steps are ordered from simplest to most complex adjustments.
Step 1: Optimize Mobile Phase pH
Causality: The ionization state of both nizatidine and its sulfoxide impurity is pH-dependent. By adjusting the pH of the aqueous portion of your mobile phase, you can alter the hydrophobicity of one compound more than the other, thereby changing their relative retention and improving separation.
Protocol:
-
Identify pKa: Research the pKa values of nizatidine. The molecule has multiple ionizable groups.
-
Buffer Selection: Choose a buffer system effective in the desired pH range (e.g., phosphate, acetate). The USP monograph for nizatidine suggests an ammonium acetate buffer at pH 7.5.[6]
-
Systematic Adjustment: Prepare a series of mobile phases, adjusting the pH in small increments (e.g., ±0.2 pH units) around the initial pH.
-
Analysis: Inject a sample containing both nizatidine and the sulfoxide impurity (a degraded sample is ideal) with each mobile phase and observe the change in resolution. A pH range of 5-8 is known to affect nizatidine's stability and is a good range to explore for separation.[2]
Step 2: Change the Organic Modifier
Causality: Different organic solvents interact differently with the analyte and the stationary phase, a property known as "selectivity." If acetonitrile (ACN) is not providing resolution, switching to or adding methanol (MeOH) can alter these interactions and resolve the peaks.
Protocol:
-
Solvent Swap: If your mobile phase uses acetonitrile, prepare an equivalent mobile phase where methanol is substituted.
-
Ternary Mixture: Create mobile phases with varying ratios of acetonitrile and methanol (e.g., 50:50, 80:20, 20:80) as the organic portion. This can fine-tune the selectivity.
-
Re-equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase before each injection, as switching solvents can require longer equilibration times.
Step 3: Modify the Stationary Phase (Column Chemistry)
Causality: The standard C18 (L1) column may not be optimal. Different stationary phase chemistries offer unique separation mechanisms that can be exploited to resolve difficult peak pairs.
Protocol:
-
Column Selection:
-
C8 (L7): A C8 column is less hydrophobic than a C18. This can sometimes improve the resolution of moderately polar compounds. Some published methods for nizatidine use a C8 column.[7][8]
-
Phenyl-Hexyl: This phase provides π-π interactions, which can be highly effective for aromatic compounds like nizatidine (which contains a thiazole ring).
-
Polar-Embedded: These columns offer different selectivity for polar compounds and can be effective in resolving parent drugs from more polar metabolites like sulfoxides.
-
-
Method Re-optimization: When changing column chemistry, you will likely need to re-optimize the mobile phase composition and gradient profile.
Experimental Workflow for Troubleshooting
The following diagram illustrates a logical workflow for addressing co-elution issues.
Caption: A logical workflow for resolving co-eluting peaks.
Method Development: A Stability-Indicating Approach
A robust analytical method should be "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.
Forced Degradation to Generate this compound
To properly develop and validate your method, you must have a sample containing the impurity of interest. Oxidative forced degradation is a reliable way to generate this compound.[2]
Protocol: Oxidative Degradation
-
Stock Solution: Prepare a stock solution of nizatidine in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Condition: To a known volume of the stock solution, add an equal volume of 6% hydrogen peroxide (H₂O₂).[1]
-
Incubation: Heat the mixture in a water bath at 80°C for 30 minutes.[2][4]
-
Quenching & Dilution: After cooling to room temperature, dilute the solution with your mobile phase to a suitable final concentration for HPLC analysis (e.g., 20-50 µg/mL).[2][7]
-
Analysis: Analyze the stressed sample. You should observe a significant decrease in the nizatidine peak and the appearance of new peaks, with the primary one likely being this compound.
The relationship between nizatidine and its key oxidative degradant is shown below.
Caption: Formation of this compound via oxidation.
Example Chromatographic Conditions
The following table summarizes starting conditions from published methods that can be used as a baseline for development.
| Parameter | Method A[7] | Method B[8] | USP Method (Related Compounds)[6] |
| Column | Thermo Hypersil BDS-C8, 250 x 4.6 mm, 5 µm | Shim-pack C8, 250 x 4.6 mm, 5 µm | L1 packing (C18), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Phosphoric Acid | Water | 0.1 M Ammonium Acetate + 0.1% Diethylamine, pH 7.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Elution | Isocratic (50:50, v/v) | Isocratic (10:90, v/v) | Gradient |
| Flow Rate | 1.0 mL/min | 1.1 mL/min | 1.0 mL/min |
| Detection | 320 nm | 240 nm | 254 nm |
This table illustrates that various approaches can be successful. If one set of conditions fails, the others provide rational starting points for further optimization. For instance, the USP method uses a completely different buffer system (ammonium acetate vs. phosphoric acid) and organic modifier (methanol vs. acetonitrile), providing a significant change in selectivity.[6]
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Shahbaz Rathor, Atul Sherje. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. INDIAN DRUGS, 58(4), 50-55.
- (2025). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form.
- (2024). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal.
- Naga Jhansi, T., et al. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. Asian Journal of Research in Chemistry.
- (2022). Analytical techniques for Nizatidine: A review.
- Gomes, A. R., et al. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification. American Journal of Analytical Chemistry.
- (2024). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal.
- (n.d.).
- (2012). Chemistry & Biology Interface.
- Gomes, A. R., et al. (2011).
- (n.d.).
- (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative.
- (n.d.). Nizatidine.
- (n.d.).
- (n.d.). Axid® Description.
- (n.d.).
- (2008).
- (2016).
Sources
strategies to prevent on-column degradation of nizatidine to sulfoxide
Welcome to the Nizatidine Stability Technical Support Center
This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the on-column degradation of nizatidine. Nizatidine, a histamine H2-receptor antagonist, contains a thioether moiety that is susceptible to oxidation, primarily forming nizatidine sulfoxide.[1][2][3] This transformation can occur during chromatographic analysis, leading to inaccurate quantification, questionable purity assessments, and difficulties in method validation.
As Senior Application Scientists, we have designed this resource to provide not just solutions, but a foundational understanding of the degradation mechanism, enabling you to proactively troubleshoot and develop robust analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the nizatidine degradation issue.
Q1: What is this compound and why is it a concern?
This compound is the primary oxidative degradation product of nizatidine.[4][5] The chemical structure of nizatidine includes a sulfide group, which can be oxidized to a sulfoxide, as shown in the diagram below.[6][7] This degradant is a major concern in pharmaceutical analysis for several reasons:
-
Inaccurate Potency Measurement: If nizatidine degrades on-column, the measured peak area for the active pharmaceutical ingredient (API) will be artificially low, leading to an incorrect assessment of the drug's potency.
-
Overestimation of Impurities: The on-column formation of this compound will inflate its apparent concentration in the sample, potentially causing a batch to fail impurity specifications.
-
Method Reproducibility Issues: The extent of on-column degradation can vary between different HPLC systems, columns, and even over the course of an analytical sequence, leading to poor method precision and reproducibility.
Q2: What are the primary drivers of on-column oxidation?
On-column oxidation is rarely caused by a single factor. It is typically a combination of influences that create an environment conducive to degradation within the HPLC system. The key drivers are:
-
Active Metal Surfaces: Standard stainless steel components in HPLC systems (e.g., column frits, tubing, and the column body itself) can release ferrous (Fe²⁺) or other metal ions. These ions can act as catalysts for the oxidation of susceptible molecules like nizatidine.[8][9] This is often the most significant and overlooked cause.
-
Mobile Phase pH: While nizatidine shows degradation in both acidic and basic conditions, certain pH ranges can exacerbate the catalytic activity of metal ions or promote the formation of reactive oxygen species.[5][10]
-
Dissolved Oxygen & Peroxides: Oxygen dissolved in the mobile phase can act as an oxidizing agent. Furthermore, solvents like tetrahydrofuran (THF) or ethers can form peroxides over time, which are potent oxidizers.[11][12]
-
Column Temperature: Elevated column temperatures, while beneficial for peak shape and efficiency, can increase the rate of chemical reactions, including degradation.
-
Active Stationary Phase Sites: Highly active, unshielded silanol groups on the surface of silica-based columns can sometimes contribute to analyte degradation.[13]
Part 2: In-Depth Troubleshooting Guide
This section provides answers to specific problems you might be observing in your chromatograms, linking symptoms to underlying causes and solutions.
Q3: I see a small peak eluting near my main nizatidine peak, and its area increases with each injection. What is happening?
This is a classic symptom of on-column degradation. The "growing" peak is likely this compound. With each injection, the analyte interacts with active sites in your system, and a fraction of it is converted. The progressive nature of the issue may suggest that either the sample itself is "passivating" the system over time, or more likely, the column or system is becoming more active as the analysis proceeds.
Root Cause Analysis:
-
High Probability: Metal-catalyzed oxidation. Your column and/or HPLC system hardware are likely shedding metal ions that are catalyzing the oxidation.
-
Low Probability: Sample instability in the autosampler. While possible, the progressive increase in the degradant peak points more strongly to an on-column or system-wide issue.
Recommended Actions:
-
System Passivation: This should be your first and most critical step. Passivating the HPLC system and column will strip away reactive metal ions and form a protective oxide layer. See Protocol 1 for a detailed procedure.[14][15][16]
-
Use an Inert Column: If the problem persists and you are analyzing nizatidine routinely, consider investing in a column with bio-inert hardware. These columns use materials like PEEK or have specialized surface coatings that create a barrier between your sample and the metal components, effectively mitigating metal-catalyzed reactions.[8]
Q4: My nizatidine peak shows significant tailing or has a shoulder, even after adjusting the mobile phase.
While peak tailing is often associated with secondary interactions (like silanol interactions), it can also be a sign of on-column degradation, where the degradant peak is not fully resolved from the parent peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Explanation: By slowing the flow rate, you increase the analyte's residence time on the column. If degradation is occurring, more of it will happen, potentially making the small, co-eluting sulfoxide peak more prominent and distinct from the parent nizatidine peak. If the peak shape does not change, the issue is more likely a classical chromatographic problem like silanol interaction.
Q5: How do I select the optimal mobile phase to prevent degradation?
The mobile phase is your primary tool for controlling the chemical environment within the column. The goal is to create conditions that are inhospitable to the oxidation reaction.
Key Parameters to Optimize:
-
pH Control: The USP assay for nizatidine utilizes a buffer at a pH of 7.5.[17] This is an excellent starting point. A near-neutral pH (6.5-7.5) is often a good compromise for minimizing both acid/base-catalyzed hydrolysis and metal-catalyzed oxidation.
-
Buffer Choice: Use high-quality buffers like phosphate or acetate. Avoid buffers that can interact with the analyte or stationary phase.
-
Solvent Quality: Always use fresh, HPLC-grade or MS-grade solvents. Ensure solvents prone to peroxide formation (like THF) are fresh and have been stored properly under an inert atmosphere.[11]
-
Mobile Phase Additives: When pH control is not enough, additives can provide an extra layer of protection. See Table 1 for a comparison.
Table 1: Comparison of Mobile Phase Additives to Mitigate Oxidation
| Additive Type | Example | Typical Concentration | Mechanism of Action | Pros | Cons |
|---|---|---|---|---|---|
| Metal Chelator | EDTA (Ethylenediaminetetraacetic acid) | 0.1 - 1 mM | Sequesters dissolved metal ions (Fe²⁺/³⁺, Cu²⁺), preventing them from participating in catalytic oxidation cycles.[15][18] | Highly effective against metal-catalyzed oxidation. Generally compatible with UV detection. | Can suppress MS signal. May need to be removed for certain applications. |
| Antioxidant | BHT (Butylated hydroxytoluene) | 0.01% - 0.05% w/v | Acts as a radical scavenger, readily sacrificing itself to terminate oxidative chain reactions.[19] | Effective against radical-mediated oxidation. Can be added to sample diluent or mobile phase. | Can have its own chromatographic peak. May interfere with detection if it co-elutes. |
Part 3: Proactive Prevention & Protocols
This section provides detailed, step-by-step protocols for key preventive strategies.
Protocol 1: HPLC System & Column Passivation
This protocol is designed to remove metallic contaminants from the fluid path and form a chemically inert surface. It should be performed without the column first, then with an older, disposable column, before connecting your analytical column.
Materials:
-
HPLC-grade Isopropanol
-
HPLC-grade Water
-
Nitric Acid (HNO₃), high-purity (e.g., for trace metal analysis)
-
A union to connect the injector to the detector (for system passivation)
Procedure:
-
System Preparation: Disconnect the column from the system. Connect the injector directly to the detector using a PEEK union.
-
Initial Flush: Flush the entire system with HPLC-grade water at 1 mL/min for 20 minutes to remove any buffers.
-
Organic Flush: Flush the system with isopropanol for 20 minutes to remove organic residues.
-
Water Rinse: Flush again with HPLC-grade water for 20 minutes to remove the isopropanol.
-
Acid Passivation:
-
Prepare a 20-30% v/v solution of nitric acid in HPLC-grade water. CAUTION: Always add acid to water. Wear appropriate PPE (gloves, safety glasses).
-
Flush the system with the nitric acid solution at a low flow rate (0.2-0.5 mL/min) for 60-90 minutes.[20]
-
-
Final Rinse: Flush the system extensively with HPLC-grade water for at least 60 minutes, or until the eluent tests neutral with pH paper. This step is critical to remove all traces of acid.
-
Column Passivation (Optional but Recommended): If you have an older column of the same chemistry, connect it and repeat the passivation flush (Step 5) for 30 minutes, followed by the extensive water rinse (Step 6). Do not use your primary analytical column for the initial, aggressive passivation.
-
Re-equilibration: Connect your analytical column and equilibrate with your mobile phase until you achieve a stable baseline.
Protocol 2: Developing a Self-Validating, Stability-Indicating Method
A trustworthy method should include checks to prove it is performing correctly during each run.
Objective: To establish an HPLC method that can separate nizatidine from its sulfoxide degradant and includes system suitability checks to verify performance.
Starting HPLC Parameters:
-
Column: C8 or C18, 250 x 4.6 mm, 5 µm (A C8 column may be preferable as it is slightly less retentive).[10]
-
Mobile Phase: 25 mM Potassium Phosphate buffer (pH 7.5) : Acetonitrile (70:30 v/v).[17]
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30 °C
-
Injection Volume: 10 µL
Experimental Workflow:
Caption: Workflow for a self-validating method.
System Suitability Test (SST): The partially degraded sample is crucial. When injected, you should see two main peaks: nizatidine and the later-eluting this compound.
-
Acceptance Criterion: The chromatographic resolution (Rs) between the nizatidine and this compound peaks must be greater than 2.0.
-
Trustworthiness: This single injection proves that your method can separate the analyte from its key degradant under your current system conditions before you commit to running your valuable samples. If the resolution fails, you know immediately that there is a problem with the column or mobile phase, preventing you from generating invalid data.
References
-
U.S. Food and Drug Administration. (n.d.). Axid® Description. accessdata.fda.gov. [Link]
-
Nahata, M. C. (1991). Stability of nizatidine in extemporaneous oral liquid preparations. American Journal of Hospital Pharmacy, 48(7), 1493-1495. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Merck & Co., Inc. (n.d.). Nizatidine. The Merck Index Online. [Link]
-
Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. INDIAN DRUGS, 58(4), 50-55. [Link]
-
Darwish, H. W., Bakheit, A. H., & Al-Majed, A. A. (2014). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Nizatidine. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Nizax. PubChem. [Link]
-
Darwish, H. W., et al. (2014). Chemical structure of nizatidine (NZ). ResearchGate. [Link]
-
Stoll, D. R., et al. (2020). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. LCGC North America. [Link]
-
Bullock, J., & Parks, D. L. (1992). Stability of nizatidine in total nutrient admixtures. American Journal of Hospital Pharmacy, 49(10), 2501-2503. [Link]
-
McCarthy, S., et al. (2021). MaxPeak High Performance Surfaces Mitigate On-Column Oxidation. Waters Corporation. [Link]
-
Morales-Cepeda, A., et al. (2023). Methods for the Passivation of HPLC Instruments and Columns. LCGC International. [Link]
-
Walker, S. E., et al. (1991). Stability of Nizatidine in Commonly Used Intravenous Fluids and Containers. American Journal of Health-System Pharmacy. [Link]
-
Morales-Cepeda, A., et al. (2023). Column Watch: Methods for the Passivation of HPLC Instruments and Columns. ResearchGate. [Link]
-
Analytics-Shop. (n.d.). Successful passivation of an HPLC system. [Link]
-
Scribd. (n.d.). HPLC-DAD Analysis of Nizatidine Stability. [Link]
-
Welch Materials. (2024). Cleaning and Passivation of Liquid Chromatography. [Link]
-
Kavana, N. M., et al. (2023). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal. [Link]
-
El-Gindy, A., et al. (2009). HPLC Fluorescence Method for the Determination of Nizatidine in Human Plasma and Its Application to Pharmacokinetic Study. Journal of Chromatographic Science. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Nizatidine. [Link]
-
Cheng, J., et al. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Semantic Scholar. [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Nizatidine. USP-NF. [Link]
-
Capella-Peiró, M. E., et al. (2001). Separation and Determination of Phenolic Antioxidants by HPLC with Surfactant/n-Propanol Mobile Phases. ResearchGate. [Link]
-
El-Gindy, A., et al. (2003). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. ResearchGate. [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Nizatidine Capsules. USP-NF. [Link]
-
Chromatography Forum. (2014). Use of Anti oxidant in Mobile Phase. [Link]
-
Sunitha, R., et al. (2020). formulation and in vitro evaluation of hydrogel nizatidine tablets. World Journal of Pharmaceutical Research. [Link]
-
Dolan, J. W. (2007). On-Column Sample Degradation. LCGC International. [Link]
-
Gabrič, A., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics. [Link]
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Gabrič, A., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PubMed. [Link]
-
Pharma Growth Hub. (2023). Essential Precautions for HPLC Mobile Phase Handling and Use. [Link]
-
Gabrič, A., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nizax | C12H21N5O2S2 | CID 3033637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C12H21N5O3S2 | CID 77589293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nizatidine [drugfuture.com]
- 7. scbt.com [scbt.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lctsbible.com [lctsbible.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. welch-us.com [welch-us.com]
- 17. ftp.uspbpep.com [ftp.uspbpep.com]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 19. Use of Anti oxidant in Mobile Phase - Chromatography Forum [chromforum.org]
- 20. Successful passivation of an HPLC system | Analytics-Shop [analytics-shop.com]
Technical Support Center: Enhancing the Sensitivity of Nizatidine Sulfoxide Detection
Welcome to the Technical Support Center for the analysis of nizatidine sulfoxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for enhancing the sensitivity and robustness of this compound detection in various matrices. As your dedicated application scientist, I will guide you through common challenges and their solutions, grounded in established scientific principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development and execution of analytical methods for this compound.
Q1: What are the primary challenges in achieving high sensitivity for this compound detection?
A1: The primary challenges stem from its physicochemical properties and the complexity of the matrices in which it is often analyzed. This compound, a major metabolite of nizatidine, is a polar molecule, which can lead to poor retention on traditional reversed-phase HPLC columns. Furthermore, when analyzing biological samples such as plasma or urine, matrix components can co-elute with the analyte, causing ion suppression in mass spectrometry or interfering peaks in UV detection, thereby reducing sensitivity.[1][2] The inherent stability of this compound during sample preparation and analysis is another critical factor that can affect detection sensitivity.[3]
Q2: Which analytical technique is most suitable for sensitive detection of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the most suitable technique for achieving high sensitivity and selectivity in the quantification of this compound, especially in complex biological matrices.[4] The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides excellent specificity by monitoring a specific precursor-to-product ion transition, which significantly reduces background noise and enhances the signal-to-noise ratio.[4] While HPLC with UV detection can be used, its sensitivity may be limited, particularly at low concentrations in biological fluids.[5][6]
Q3: How can I minimize matrix effects when analyzing this compound in plasma?
A3: Minimizing matrix effects is crucial for accurate and sensitive quantification. A multi-pronged approach is recommended:
-
Effective Sample Preparation: Employ rigorous sample clean-up procedures. While simple protein precipitation is fast, it may not sufficiently remove interfering phospholipids.[7] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) offer better removal of matrix components.[5]
-
Chromatographic Separation: Optimize your HPLC method to achieve good separation between this compound and co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[1]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it co-elutes with the analyte and has nearly identical ionization properties, it can effectively compensate for variations in signal due to matrix-induced ion suppression or enhancement.[2]
Q4: What are the key parameters to optimize in the electrospray ionization (ESI) source for enhanced this compound signal?
A4: Optimizing the ESI source is critical for maximizing the ionization efficiency of this compound and thereby enhancing the MS signal. Key parameters to focus on include:
-
Drying Gas Temperature and Flow Rate: These parameters affect the desolvation of the ESI droplets. Proper optimization ensures efficient release of gas-phase ions.[8][9]
-
Nebulizer Pressure: This influences the formation of the aerosol and the initial droplet size.
-
Capillary Voltage: This voltage drives the electrophoretic separation of ions from the droplets.
-
Fragmentor Voltage: This voltage can be optimized to maximize the precursor ion intensity while minimizing in-source fragmentation.[10][11]
A systematic approach, such as a design of experiments (DoE), can be highly effective in finding the optimal combination of these parameters.[8][9][10]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments, presented in a question-and-answer format.
Low Signal Intensity / Poor Sensitivity
Q: My this compound peak is very small or not detectable, especially at low concentrations. What should I do?
A: Low signal intensity is a common challenge. Here’s a systematic approach to troubleshoot this issue:
-
Verify Sample Integrity: Nizatidine and its metabolites can be susceptible to degradation. Ensure proper sample handling and storage conditions to prevent analyte loss.[3] Nizatidine has been shown to be unstable at elevated temperatures and in the presence of moisture.[12]
-
Optimize Sample Preparation: Inefficient extraction will lead to low analyte recovery. Re-evaluate your extraction protocol. For plasma, consider switching from protein precipitation to a more robust method like SPE. For urine, ensure the pH is optimized for extraction. A study on nizatidine and its metabolites in serum used liquid-liquid extraction with chloroform-2-propanol (90:10, v/v) from alkalinized samples.[5]
-
Enhance Chromatographic Performance:
-
Increase Injection Volume: A larger injection volume can increase the signal, but be cautious of potential peak distortion and column overload.
-
Reduce Column Inner Diameter: Using a narrower bore column (e.g., 2.1 mm instead of 4.6 mm) can increase sensitivity by concentrating the analyte as it reaches the detector.
-
-
Maximize Mass Spectrometer Response:
-
Tune the Instrument: Ensure the mass spectrometer is properly tuned and calibrated.
-
Optimize ESI Source Parameters: As detailed in the FAQ section, systematically optimize source conditions for this compound.
-
Check for Ion Suppression: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. If suppression is observed at the retention time of your analyte, modify the chromatography to shift the analyte's retention time.[2]
-
Poor Peak Shape (Tailing, Splitting, Broadening)
Q: My this compound peak is tailing or splitting. How can I improve the peak shape?
A: Poor peak shape can compromise both sensitivity and the accuracy of integration. Here are the likely causes and solutions:
-
Secondary Interactions with the Column: Nizatidine, being a basic compound, can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[13][14]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.05 M phosphoric acid) can protonate the silanol groups and ensure nizatidine is fully protonated, minimizing these secondary interactions.[13][14]
-
Solution 2: Use a Base-Deactivated Column: Employ a modern, end-capped, or base-deactivated column specifically designed to provide good peak shape for basic compounds.[13][14]
-
Solution 3: Add a Competing Base: Incorporating a small amount of a competing base like triethylamine (TEA) into the mobile phase can mask the active silanol sites.[14]
-
-
Column Contamination or Void: A blocked column inlet frit or a void in the packing material can cause peak splitting.[15][16]
-
Solution: Try back-flushing the column. If the problem persists, the column may need to be replaced. Using a guard column is highly recommended to protect the analytical column.[14]
-
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[13][15]
-
Solution: Whenever possible, dissolve your sample in the mobile phase or a weaker solvent.[13]
-
Section 3: Experimental Protocols & Data
This section provides detailed protocols for key experimental workflows and summarizes relevant quantitative data in a structured format.
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Serum
This protocol is adapted from a method developed for the determination of nizatidine and its metabolites in human serum.[5]
Materials:
-
Human serum sample
-
Ranitidine solution (as internal standard)
-
Chloroform:2-propanol (90:10, v/v)
-
Alkalinizing agent (e.g., 1M NaOH)
-
Centrifuge tubes
-
Nitrogen evaporator
Procedure:
-
To 1 mL of serum in a centrifuge tube, add the internal standard (ranitidine).
-
Alkalinize the sample by adding the appropriate amount of 1M NaOH.
-
Add 5 mL of the extraction solvent (chloroform:2-propanol, 90:10, v/v).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for HPLC or LC-MS/MS analysis.
Protocol 2: Stability-Indicating HPLC Method for Nizatidine and this compound
This protocol is based on a validated stability-indicating method.[17]
Chromatographic Conditions:
-
HPLC System: HPLC with a Diode Array Detector (DAD).
-
Column: Thermo Hypersil BDS-C8 (250 x 4.6 mm, 5 µm particle size).[17]
-
Mobile Phase: A filtered and degassed mixture of 0.05 M phosphoric acid and acetonitrile (50:50, v/v).[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Detection Wavelength: 320 nm.[17]
-
Injection Volume: 20 µL.
Procedure:
-
Prepare standard solutions of nizatidine and this compound in the mobile phase.
-
Prepare samples by appropriate dilution in the mobile phase.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standards and samples.
-
Quantify the analytes based on their peak areas.
Quantitative Data Summary
Table 1: Comparison of Reported HPLC Methods for Nizatidine Analysis
| Parameter | Method 1[17] | Method 2[18] | Method 3[5] |
| Column | Thermo Hypersil BDS-C8 (250 x 4.6 mm, 5 µm) | Shim Pack C8 (250 x 4.6 mm, 5 µm) | LiChrosorb Si60 (5 µm) |
| Mobile Phase | 0.05 M Phosphoric acid:Acetonitrile (50:50) | Acetonitrile:Water (90:10) | Acetonitrile:Methanol:Water:Ammonia (1000:200:20:5) |
| Detection (UV) | 320 nm | 240 nm | 320 nm |
| Retention Time (Nizatidine) | ~3.61 min | ~2.82 min | Not specified |
| LOD/LOQ (Nizatidine) | Not specified | LOD: 0.011 µg/mL, LOQ: 0.049 µg/mL | 6-18 ng/mL |
Table 2: LC-MS/MS Parameters for Nizatidine Analysis in Human Plasma and Urine [4]
| Parameter | Value |
| Column | Agilent Eclipse Plus C18 (100 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (95:5) with 5mM ammonium formate |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Nizatidine) | m/z 332.1 → 155.1 |
| MRM Transition (IS - [2H3]-nizatidine) | m/z 335.1 → 155.1 |
| LLOQ (Plasma) | 5 ng/mL |
| LLOQ (Urine) | 0.5 µg/mL |
Section 4: Visualized Workflows and Logic
This section provides diagrams to visually represent key troubleshooting and experimental workflows.
Caption: Troubleshooting workflow for poor peak shape.
References
- Benchchem. (n.d.). Adjusting mobile phase for better nizatidine peak resolution in HPLC.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Nizatidine Separation in Reversed-Phase Chromatography.
-
Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. [Link]
- Sigma-Aldrich. (n.d.). Derivatization-reagents-for-hplc.
- Chhanikar, P. T., et al. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research.
- Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
- Benchchem. (n.d.). Addressing nizatidine degradation in basic and oxidative conditions.
- Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
- Zhang, Y., et al. (2015). Development and validation of a sensitive LC–MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study.
- Youssef, R. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative.
- Tracqui, A., Kintz, P., & Mangin, P. (1990). Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography.
- Zhang, Y., et al. (2015). Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 998-999, 80-87.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Carlucci, G., et al. (1990). High-performance liquid chromatographic assay for nizatidine, a new H2 blocker, in human plasma and urine using disposable solid-phase extraction columns.
- Chromatography Today. (2017). Yes. Increasing LC-MS Sensitivity can be that Simple.
- Zhang, Y., et al. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis.
- Caban, M., & Stepnowski, P. (2015). Extraction of ranitidine and nizatidine with using imidazolium ionic liquids prior spectrophotometric and chromatographic detection. Talanta, 134, 556-563.
- Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- Sigma-Aldrich. (n.d.). How to Maximize Sensitivity in LC-MS.
- Phenomenex. (n.d.). SAMPLE PREPARATION.
- Appulage, D. N. K., & Liyanage, R. (2023). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Prashanthi, D. R., et al. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal, 8(2), 1019.
- Forte, M. J., & Kirchain, W. R. (1992). Stability of nizatidine in extemporaneous oral liquid preparations. American journal of hospital pharmacy, 49(7), 1713–1715.
- Youssef, R. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative.
- Xu, R., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2115-2118.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Popa, G., et al. (n.d.). HPLC METHOD FOR QUANTIFICATION OF NIZATIDINE AND ITS N-DESMETHYLMETABOLITE IN HUMAN PLASMA. Revue Roumaine de Chimie.
- International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.
- Szerkus, O., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online, 31(3).
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019–3030.
- Raineri, D. L., et al. (1988). Stability of nizatidine in commonly used intravenous fluids and containers. American journal of hospital pharmacy, 45(7), 1523–1529.
- Sivalingam, A., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling.
- Szerkus, O., et al. (2016). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. Spectroscopy, 31(3), 28-35.
- Benchchem. (n.d.). Addressing matrix effects in the bioanalysis of Rizatriptan N-Methylsulfonamide.
- American Laboratory. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI.
- Scribd. (n.d.). Nizatidine: Sample | PDF | Chromatography.
- Caban, M., & Stepnowski, P. (2015). Dispersive Liquid-Liquid Microextraction of Famotidine and Nizatidine from Water Samples. Journal of the Brazilian Chemical Society, 26(8), 1641-1648.
- Darwish, H. W., et al. (2013). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Journal of the Chilean Chemical Society, 58(2), 1735-1740.
- Thomas, M. C., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry, 30(11), 2379-2388.
- Knadler, M. P., et al. (1986). Nizatidine, an H2-blocker. Its metabolism and disposition in man.
Sources
- 1. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of nizatidine in extemporaneous oral liquid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. rheniumgroup.co.il [rheniumgroup.co.il]
- 17. researchgate.net [researchgate.net]
- 18. amecj.com [amecj.com]
dealing with poor peak shape of nizatidine sulfoxide in chromatography
Nizatidine Sulfoxide Chromatography Troubleshooting Center
Welcome to the technical support center for resolving chromatographic issues related to this compound. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges in achieving optimal peak shape for this critical analyte. As a polar metabolite of nizatidine, the sulfoxide derivative presents unique challenges in reversed-phase chromatography.[1][2] This resource provides in-depth, experience-driven answers to common problems, following a logical troubleshooting workflow to ensure robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing significant peak tailing for this compound. What is the primary cause and how can I fix it?
A: Peak tailing for this compound, a polar and basic compound, is overwhelmingly caused by secondary interactions with the stationary phase.[3] Specifically, the issue arises from the interaction between basic amine groups on the molecule and acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[3][4][5] This leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), causing some molecules to be retained longer and elute slowly, resulting in a tailing peak.[4][5]
Here is a systematic approach to resolve peak tailing:
-
1. Mobile Phase pH Adjustment (Most Effective First Step):
-
The Cause: Nizatidine has two pKa values, approximately 2.1 and 6.8.[6] The sulfoxide metabolite will have similar basic centers. When the mobile phase pH is close to the pKa, the analyte exists in both ionized (protonated) and non-ionized forms, leading to poor peak shape.[7] Furthermore, at mid-range pH, silanol groups on the silica surface (pKa ~3.5-4.5) are deprotonated (SiO⁻), creating strong ionic attraction sites for the positively charged analyte.[5]
-
The Solution: Lower the mobile phase pH to at least 2 units below the analyte's pKa.[3] Operating at a pH of 2.5-3.0 ensures that the basic functional groups on this compound are fully and consistently protonated (BH⁺).[3] This consistent positive charge minimizes variable interactions.[3] Simultaneously, a low pH suppresses the ionization of the silanol groups, keeping them in their less reactive Si-OH form and drastically reducing the undesirable ionic interactions.[8]
-
Recommended Action: Use a buffer like 20-50 mM potassium phosphate or an additive like 0.1% formic acid or phosphoric acid to control and maintain a low pH.[9][10]
-
-
2. Employ a Modern, High-Purity, End-Capped Column:
-
The Cause: Not all C18 or C8 columns are the same. Older, Type-A silica columns have a higher concentration of acidic, metal-containing silanol groups.[11] Even with pH control, these sites can cause tailing.
-
The Solution: Use a high-purity, Type-B silica column that is "end-capped." End-capping is a chemical process that covers most of the residual silanol groups with a small, inert molecule (like a trimethylsilyl group), effectively shielding them from interacting with basic analytes.[12][13][14][15] Columns labeled as "base-deactivated" or those that are double end-capped offer even better performance for basic compounds.[3][12][14]
-
-
3. Use a Mobile Phase Additive (Competing Base):
-
The Cause: If you are restricted from lowering the pH and must work in the mid-pH range, the active silanol sites will remain a problem.
-
The Solution: Add a small concentration (e.g., 0.1% or ~10-20 mM) of a competing base, such as triethylamine (TEA), to the mobile phase.[11] The TEA molecules are small, basic, and will preferentially interact with the active silanol sites, effectively masking them from the this compound.[10][11] Note: TEA is not suitable for LC-MS applications due to its ion-suppressing effects.
-
Q2: My this compound peak is broad or split. What's happening?
A: Peak splitting or excessive broadening often points to an issue either at the point of injection or at the column inlet.
-
1. Sample Solvent Mismatch:
-
The Cause: Dissolving your sample in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase is a very common cause of peak distortion.[11][16] For instance, injecting a sample dissolved in 100% acetonitrile into a mobile phase starting at 10% acetonitrile will cause the sample to travel through the column inlet as a disorganized band, leading to a split or misshapen peak.
-
The Solution: As a best practice, always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample, and keep the injection volume as small as possible to minimize the effect.[11][17]
-
-
2. Column Contamination or Void:
-
The Cause: Over time, the inlet frit of the column can become plugged with particulate matter from the sample or precipitated buffer salts. Alternatively, repeated pressure shocks or operating at a pH outside the column's stable range (typically pH 2-8 for silica) can cause the packed bed of the stationary phase to settle, creating a void at the inlet.[8] This void creates multiple flow paths for the analyte, resulting in a split or shouldered peak.[8]
-
The Solution: First, try flushing the column with a strong solvent (check the column care manual for recommendations).[11] If this doesn't work, carefully reverse the column (disconnect it from the detector) and flush it at a low flow rate. If the problem persists after these steps, the column is likely permanently damaged and needs to be replaced. Using a guard column is a cost-effective way to protect the analytical column from contamination.[16]
-
Troubleshooting Workflow & Underlying Mechanisms
This section provides a visual guide to systematically diagnose and resolve poor peak shape for this compound, along with diagrams illustrating the key chemical interactions at play.
Systematic Troubleshooting Flowchart
This flowchart guides you from the initial observation of a poor peak to the most probable cause and its solution.
Caption: A step-by-step decision tree for diagnosing poor peak shape.
Mechanism of Silanol Interaction
This diagram illustrates the root cause of peak tailing for basic compounds like this compound on a standard silica-based stationary phase.
Caption: Interaction of protonated nizatidine with deprotonated silanols.
Advanced Troubleshooting: Metal Chelation
Q3: I've addressed pH and used a good column, but I still see intermittent peak tailing. Could it be something else?
A: Yes. If common causes have been ruled out, you should consider metal chelation .
-
The Cause: Nizatidine and its sulfoxide metabolite have functional groups (specifically the thiazole ring and adjacent atoms) that can act as chelating agents, binding to trace metal ions present in the HPLC system.[18] These metal ions can leach from stainless steel components like column hardware, frits, and tubing, and become adsorbed onto the silica surface of the column.[18][19] When the analyte chelates with these immobilized metal ions, it creates another secondary retention mechanism, leading to peak tailing.[11][18] This issue can be frustratingly inconsistent.
-
Diagnostic Clues:
-
The problem is worse with new columns or after the system has been idle.
-
Peak shape degrades over a sequence of injections.
-
The issue is more pronounced at very low analyte concentrations.
-
-
The Solutions:
-
Mobile Phase Additive (Chelating Agent): Add a strong, competitive chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 50-100 µM) to your mobile phase.[11] The EDTA will bind to the free metal ions in the system and on the column, preventing the analyte from interacting with them.
-
System Passivation: Flush the entire HPLC system (without the column) with a solution containing a chelating agent (e.g., 1% citric acid or a specialized passivation solution) to remove metal ion contamination. Always flush thoroughly with water and mobile phase afterward.
-
Use Bio-Inert Hardware: For highly sensitive methods or when analyzing potent chelators, consider using HPLC systems and columns with PEEK or other polymer-lined hardware ("metal-free") to eliminate the source of metal ion leaching.[20]
-
Data & Protocols
Table 1: Physicochemical Properties of Nizatidine
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₁₂H₂₁N₅O₂S₂ | Indicates multiple heteroatoms capable of secondary interactions. |
| Molecular Weight | 331.5 g/mol | --- |
| pKa₁ | ~2.1 | Governs ionization of the dimethylamino group. |
| pKa₂ | ~6.8[6] | Governs ionization of the thiazole ring nitrogen. Crucial for pH selection. |
| LogP (pH 7.4) | 0.3[6] | Low hydrophobicity; suggests it will be an early eluter in reversed-phase. |
This compound properties are expected to be similar, with increased polarity due to the sulfoxide group.
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | High-Purity, End-Capped C8 or C18 (e.g., USP L1/L7), 2.1-4.6 mm ID, <5 µm | Minimizes silanol interactions.[12][21] C8 may provide better peak shape for polar bases than C18.[9] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 2.8 with H₃PO₄ | Provides excellent buffering capacity and suppresses silanol activity.[10] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower backpressure. |
| Gradient | 5% to 50% B over 15 minutes | A good starting point for method development. |
| Flow Rate | 1.0 mL/min for 4.6 mm ID | Standard flow rate. Adjust proportionally for other column diameters. |
| Column Temp. | 30-40 °C | Improves peak efficiency and reduces viscosity. |
| Detector | UV at ~314-325 nm[6][9] | Wavelength of maximum absorbance for the nizatidine chromophore. |
| Injection Vol. | 5-20 µL | Keep low to prevent overload and solvent mismatch effects.[10] |
Protocol 1: Column Flushing and Passivation
This protocol is intended to remove strongly adsorbed contaminants and passivate metal surfaces within the column. Always check your specific column's documentation for pH and solvent compatibility before proceeding.
-
Disconnect the column from the detector to avoid flushing contaminants into the flow cell.
-
Initial Water Wash: Flush the column with HPLC-grade water for 20 column volumes. (For a 4.6x150 mm column, this is ~34 mL).
-
Strong Organic Wash: Flush with 100% Acetonitrile or Methanol for 20 column volumes.
-
Strong Acid Wash (for acid-stable columns only): Flush with 0.1% Phosphoric or Formic Acid in water for 10 column volumes. This helps remove basic contaminants.
-
Metal Passivation Step: Flush with a solution of 0.1 mM EDTA in 50:50 Water:Methanol for 20 column volumes. This will help strip adsorbed metal ions.
-
Final Equilibration: Re-introduce your mobile phase and equilibrate the column for at least 20 column volumes or until the baseline is stable before reconnecting to the detector.
References
-
Chrom Tech, Inc. (2025). What Is Endcapping in HPLC Columns. Available at: [Link]
-
Phenomenex. (n.d.). The role of end-capping in reversed-phase. Available at: [Link]
-
Separation Science. (n.d.). End-capping. Available at: [Link]
-
Chemistry For Everyone. (2025). Why Is End-Capping Used In Liquid Chromatography?. YouTube. Available at: [Link]
-
Waters Corporation. (n.d.). What does the term "endcapped column" mean? - WKB230855. Available at: [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Available at: [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Available at: [Link]
-
Gilson, Inc. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Available at: [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Nizatidine. Available at: [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]
-
SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Available at: [Link]
-
YouTube. (2016). Reversed Phase HPLC 26 - Bases and Silanol Groups. Available at: [Link]
- Belal, T. S., et al. (2013). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Journal of Pharmaceutical and Biomedical Analysis, 73, 53-59.
-
LCGC International. (2019). Uncommon Fix for LC–MS Ion Suppression. Available at: [Link]
-
SilcoTek. (2017). How to Prevent Metal Ion Contamination In HPLC Systems. Available at: [Link]
-
YouTube. (2022). What is the effect of free Silanols in RPLC & how to reduce it?. Available at: [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Nizatidine Capsules. Available at: [Link]
-
Analytical Methods in Environmental Chemistry Journal. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Available at: [Link]
-
Scribd. (n.d.). HPLC-DAD Analysis of Nizatidine Stability. Available at: [Link]
-
LabVeda. (2021). Poor HPLC Peak Shapes: Troubleshooting. Available at: [Link]
- The Merck Index Online. (n.d.).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Available at: [Link]
-
PubChem. (n.d.). Nizatidine. National Center for Biotechnology Information. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]
-
ResearchGate. (n.d.). Stationary phases for hydrophilic interaction chromatography, their characterization and implementation into multidimensional chromatography concepts. Available at: [Link]
-
Analytical Methods in Environmental Chemistry Journal. (n.d.). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Available at: [Link]
-
ResearchGate. (n.d.). Retention behavior of small polar compounds on polar stationary phases in hydrophilic interaction chromatography. Available at: [Link]
-
Wikipedia. (n.d.). Hydrophilic interaction chromatography. Available at: [Link]
Sources
- 1. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Nizatidine [drugfuture.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. chromtech.com [chromtech.com]
- 13. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 14. youtube.com [youtube.com]
- 15. support.waters.com [support.waters.com]
- 16. labveda.com [labveda.com]
- 17. m.youtube.com [m.youtube.com]
- 18. silcotek.com [silcotek.com]
- 19. silcotek.com [silcotek.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. ftp.uspbpep.com [ftp.uspbpep.com]
minimizing interference in the spectrophotometric assay of nizatidine sulfoxide
Welcome to the technical support resource for the spectrophotometric analysis of nizatidine sulfoxide. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this assay. Our focus is on providing robust, scientifically-grounded solutions to ensure the accuracy and reliability of your results.
Foundational Principles: Understanding the Challenge
This compound is a primary oxidative degradation product of the H2-receptor antagonist, Nizatidine.[1][2] Accurately quantifying this sulfoxide is critical for stability studies, impurity profiling, and ensuring the quality of pharmaceutical products.[3][4]
The primary analytical challenge in spectrophotometry stems from the structural similarity between Nizatidine (NIZ) and its sulfoxide derivative. This results in significant overlap of their UV absorption spectra, making direct measurement of the sulfoxide in the presence of the parent drug highly susceptible to interference.[2] Furthermore, pharmaceutical excipients and biological matrices can introduce additional confounding signals.[5][6] This guide provides troubleshooting strategies and validated protocols to deconvolve these signals and achieve accurate quantification.
Troubleshooting Guide: Isolating the Signal
This section addresses specific experimental issues in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Question 1: My absorbance readings for this compound are inaccurately high and inconsistent, especially in samples containing the parent drug. What is causing this?
Answer: This is the most common issue and is almost certainly due to spectral interference from Nizatidine. Because both molecules share a similar core structure, their UV absorbance spectra overlap significantly, meaning the absorbance of Nizatidine contributes to the signal you are measuring for the sulfoxide.
Causality: Direct spectrophotometry relies on Beer-Lambert's law, which assumes the measured absorbance at a specific wavelength is proportional to the concentration of a single analyte. When multiple compounds absorb at that wavelength, the law applies to the sum of their absorbances, leading to erroneously high results for the analyte of interest.
Solution: Derivative Spectrophotometry
Derivative spectrophotometry is a powerful technique for resolving overlapping spectra without prior chemical separation.[2] It involves calculating the first or second derivative of the absorbance spectrum with respect to wavelength. At the wavelength where a specific compound has a maximum or minimum absorbance (a peak or trough), its first derivative spectrum will cross the zero axis. This "zero-crossing point" can be used to measure another compound without interference.[1]
Experimental Protocol:
-
Scan Standards: Separately scan pure standards of Nizatidine and this compound in your chosen solvent (e.g., aqueous solution) to obtain their zero-order UV spectra.[2]
-
Generate Derivative Spectra: Use your spectrophotometer's software to calculate the first-derivative (¹D) and second-derivative (²D) spectra for both compounds.
-
Identify Zero-Crossing Points:
-
Examine the ¹D spectrum of Nizatidine to find the wavelength(s) where its signal is zero. At this specific wavelength, you can measure the ¹D signal of this compound without interference from Nizatidine.
-
Conversely, identify the zero-crossing point of this compound to measure Nizatidine. For instance, studies have shown Nizatidine can be measured at 314 nm, a zero-crossing point for its sulfoxide.[1][2]
-
-
Quantify the Sample: Measure the first-derivative amplitude of your mixed sample at the identified zero-crossing wavelength of the interfering compound. This amplitude will be directly proportional to the concentration of your analyte (this compound).
dot
Caption: General workflow for sample cleanup to remove excipients.
Frequently Asked Questions (FAQs)
Q1: At what wavelength should I measure Nizatidine and its sulfoxide?
-
Nizatidine in 0.1 N HCl shows a maximum absorbance (λmax) around 325 nm. [7][8]However, direct measurement is not feasible in mixed samples. For derivative methods, you must experimentally determine the zero-crossing points of the interfering species in your specific solvent system, though literature suggests measuring Nizatidine at 314 nm (a zero-crossing point of the sulfoxide) is a good starting point. [1][2] Q2: How can I prepare a this compound standard for my experiments?
-
You can generate the sulfoxide through forced degradation. [9]A common method involves dissolving a known concentration of Nizatidine in a solution of hydrogen peroxide (e.g., 6% H₂O₂) and heating it (e.g., at 80°C for 30 minutes). [9]The reaction progress can be monitored by HPLC or derivative spectrophotometry. It is crucial to neutralize and dilute the solution appropriately before analysis. [9] Q3: My calibration curve is not linear. What could be the issue?
-
Non-linearity can be caused by high concentrations exceeding the Beer-Lambert law's effective range, or by uncorrected background interference. Ensure your standard concentrations are within the linear range (e.g., studies show linearity for Nizatidine between 5-40 µg/ml). [7][8]Also, re-verify that your blank correction method (e.g., placebo blank) is adequately accounting for all background signals.
Q4: Is spectrophotometry the best method for this analysis?
-
Spectrophotometry, especially derivative methods, is a cost-effective and rapid technique suitable for quality control and stability studies. [5]However, for complex mixtures or very low concentrations of the sulfoxide, High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) offers superior selectivity and sensitivity by physically separating the compounds before detection. [9][10][11]
Key Experimental Protocols
Protocol 1: Preparation of a this compound Standard via Forced Oxidation
This protocol is adapted from established forced degradation study methodologies. [1][9]
-
Preparation of Nizatidine Stock: Accurately weigh and dissolve 10 mg of Nizatidine reference standard in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Oxidative Degradation:
-
Transfer 1 mL of the Nizatidine stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 6% hydrogen peroxide (H₂O₂).
-
Heat the solution in a water bath at 80°C for 30 minutes. [9] * Cool the solution to room temperature.
-
-
Dilution: Dilute the solution to the 10 mL mark with your chosen analytical solvent (e.g., 0.1 N HCl or water). This solution now contains a mixture of Nizatidine and its degradation product, this compound, and can be used to develop your analytical method.
Protocol 2: Analysis by First-Derivative (¹D) Spectrophotometry
This protocol provides a framework for quantifying this compound in the presence of nizatidine.
-
Instrument Setup:
-
Set the spectrophotometer to scan from 400 nm to 250 nm.
-
Use a scan speed of 120 nm/min and a slit width of 1.0 nm.
-
-
Preparation of Standards:
-
Prepare a series of Nizatidine standards (e.g., 5, 10, 20 µg/mL) in the analytical solvent.
-
Prepare a series of this compound standards (using the solution from Protocol 1, assuming complete conversion for method development, or a purified standard if available).
-
-
Spectral Acquisition:
-
Record the zero-order absorbance spectra for all standards.
-
Using the instrument software, compute the first-derivative (¹D) spectra for all standards.
-
-
Determination of Analytical Wavelength (λzx):
-
Overlay the ¹D spectra of the Nizatidine standards.
-
Identify the precise wavelength where the derivative absorbance is zero. This is the zero-crossing wavelength (λzx) for Nizatidine.
-
-
Calibration for this compound:
-
Measure the amplitude (absolute value) of the ¹D signal for each this compound standard at the determined λzx of Nizatidine.
-
Plot a calibration curve of ¹D amplitude vs. concentration of this compound.
-
-
Sample Analysis:
-
Prepare your unknown sample in the same analytical solvent and record its ¹D spectrum.
-
Measure the ¹D amplitude at λzx and determine the concentration of this compound using the calibration curve.
-
Quantitative Data Summary
| Parameter | Nizatidine (Example Values) | Reference |
| Solvent | 0.1 N HCl (pH 1.2) | [7] |
| λmax (Zero-Order) | ~325 nm | [7][8] |
| Linear Range | 5 - 40 µg/mL | [7][8] |
| Correlation Coefficient (R²) | >0.998 | [7][8] |
References
Sources
- 1. Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. library.dphen1.com [library.dphen1.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. tandfonline.com [tandfonline.com]
- 7. jipbs.com [jipbs.com]
- 8. jipbs.com [jipbs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: A Senior Application Scientist's Guide to Column Selection for Nizatidine and Sulfoxide Analysis
Welcome to our dedicated technical support center for the chromatographic analysis of nizatidine and its primary oxidative degradation product, nizatidine sulfoxide. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and reliable methods for the separation and quantification of these two closely related compounds. As a senior application scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating nizatidine and this compound?
The core challenge lies in the structural similarity between nizatidine and its sulfoxide metabolite. This compound is formed by the oxidation of the sulfur atom in the thioether linkage of the nizatidine molecule.[1][2] This single oxygen atom addition results in a molecule with slightly increased polarity. A successful chromatographic method must be selective enough to resolve this small polarity difference, which is critical for accurate quantification, especially when analyzing stability samples or metabolic studies where the sulfoxide is a key impurity.
Q2: What are the key physicochemical properties I should consider for method development?
Understanding the physicochemical properties of both analytes is fundamental to developing a separation method. These properties dictate how the molecules will interact with the stationary and mobile phases.
| Property | Nizatidine | This compound | Rationale for Importance |
| Molecular Weight | 331.46 g/mol | 347.5 g/mol [2][3] | Affects diffusion rates but is less critical for chromatographic selectivity than other factors. |
| pKa | pKa1: 2.1, pKa2: 6.8[4] | Not readily available, but expected to be similar to nizatidine for the amine groups. | Nizatidine has two basic centers. The dimethylamine group (pKa ~6.8) is the most relevant for reversed-phase HPLC. Operating the mobile phase at a pH at least 2 units below this pKa (i.e., pH < 4.8) will ensure the molecule is fully protonated and behaves predictably. |
| logP (octanol/water) | 1.1[5] (also reported as 0.3 at pH 7.4[4]) | Expected to be lower (more polar) than nizatidine. | The lower logP of the sulfoxide indicates it is more hydrophilic and will typically elute earlier than nizatidine in reversed-phase chromatography. |
Q3: What type of HPLC column should I start with? C18 or C8?
Both C18 (L1 packing) and C8 (L7 packing) columns are excellent starting points for the analysis of nizatidine and its sulfoxide.[6][7][8] The choice depends on the desired retention and selectivity.
-
C18 Columns: These columns provide higher hydrophobicity and generally offer greater retention. This can be advantageous for separating nizatidine from very polar, early-eluting impurities. The United States Pharmacopeia (USP) monograph for nizatidine related compounds specifies a 4.6 mm x 25 cm column with 5-µm L1 packing.[9]
-
C8 Columns: These columns are less retentive than C18s. This can lead to shorter run times, which is beneficial for high-throughput analysis. A C8 column may also provide different selectivity that could be advantageous if co-elution with other impurities is an issue on a C18. Several published methods have successfully used C8 columns for nizatidine analysis.[7][8]
Senior Scientist's Recommendation: Begin with a modern, high-purity, end-capped C18 column. These columns have a lower concentration of active silanol groups, which minimizes the potential for peak tailing with basic compounds like nizatidine.[6] If retention times are excessively long, a C8 column is a logical next step.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Poor resolution between nizatidine and this compound peaks.
Poor resolution is a common hurdle. Here is a systematic approach to improving the separation.
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of both compounds.[6] This increased interaction with the stationary phase often leads to better resolution. Make small, systematic adjustments (e.g., 2-5% changes) to find the optimal ratio.
-
Change Organic Modifier Type: Acetonitrile and methanol offer different selectivities. If you are struggling with resolution using acetonitrile, switching to methanol (or a combination of both) can alter the elution order or improve the spacing between peaks.[6]
-
-
Modify Mobile Phase pH:
-
The Power of pH: Since nizatidine has a pKa of 6.8, the pH of the mobile phase is a powerful tool to control its retention and peak shape.[4]
-
Acidic pH: Lowering the mobile phase pH to between 2.5 and 4.0 ensures that the dimethylamine group on nizatidine is fully protonated (positively charged). This consistent charge state leads to sharper peaks and more reproducible retention. A mobile phase of 0.05 M phosphoric acid and acetonitrile (50:50, v/v) has been shown to be effective.[7]
-
Neutral pH: The USP method utilizes a mobile phase buffered at pH 7.5.[9] At this pH, nizatidine is partially ionized. This can sometimes be effective but may be more susceptible to small shifts in pH, potentially affecting reproducibility.
-
Problem 2: Significant peak tailing for the nizatidine peak.
Peak tailing is a frequent issue for basic analytes like nizatidine and is often caused by secondary interactions with acidic silanol groups on the silica backbone of the HPLC column.[6][10]
-
Probable Cause & Solution:
-
Silanol Interactions: Free, un-capped silanol groups on the stationary phase can interact ionically with the protonated nizatidine molecule, causing a secondary retention mechanism that leads to tailing peaks.[6][11]
-
Solution 1: Lower Mobile Phase pH: As mentioned above, an acidic mobile phase (pH 2.5-4.0) not only ensures consistent protonation of nizatidine but also suppresses the ionization of the silanol groups, significantly reducing these unwanted interactions.[6][12]
-
Solution 2: Use a Modern, End-Capped Column: High-quality, "base-deactivated" columns are specifically designed with minimal accessible silanol groups, providing excellent peak shape for basic compounds even at mid-range pH.[6]
-
Solution 3: Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites, preventing nizatidine from interacting with them and thereby improving peak symmetry.[6]
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[10]
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
Experimental Protocols
Protocol 1: USP-Based Method for Nizatidine and Related Compounds
This method is adapted from the official USP monograph and is suitable for impurity profiling.[9]
-
Column: L1 packing (C18), 4.6-mm × 25-cm; 5-µm particle size.
-
Mobile Phase:
-
Solution A: 0.1 M Ammonium acetate with 1 mL/L of diethylamine, adjusted to pH 7.5 with acetic acid.
-
Solution B: Methanol.
-
-
Gradient Program:
Time (min) Solution A (%) Solution B (%) Elution 0 - 3 76 24 Isocratic 3 - 20 76 → 50 24 → 50 Linear Gradient 20 - 45 50 50 Isocratic 45 - 50 50 → 76 50 → 24 Linear Gradient | 50 - 70 | 76 | 24 | Isocratic |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 50 µL.
Protocol 2: Acidic Mobile Phase Method for Improved Peak Shape
This method is designed to provide excellent peak shape and good resolution, particularly if peak tailing is an issue.[7]
-
Column: C8, 4.6-mm x 250-mm, 5-µm particle size.
-
Mobile Phase: A 50:50 (v/v) mixture of 0.05 M phosphoric acid and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 320 nm.
-
Run Time: Ensure sufficient time for both nizatidine and its sulfoxide to elute.
Visualizations
Column Selection and Method Development Workflow
The following diagram outlines a logical workflow for selecting a column and developing a robust separation method for nizatidine and this compound.
Caption: A troubleshooting guide for nizatidine peak tailing.
References
-
ResearchGate. (n.d.). The impact of pH values of mobile phases on the retention time of the tested compounds. Retrieved from [Link]
-
Merck. (n.d.). NIZATIDINE EUROPEAN PHARMACOPOEIA. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Nizatidine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Nizatidine. Retrieved from [Link]
-
ChemIDplus. (n.d.). Nizatidine. Retrieved from [Link]
-
PubChem. (n.d.). Nizatidine. Retrieved from [Link]
-
PubMed. (2013). HPLC Fluorescence Method for the Determination of Nizatidine in Human Plasma and Its Application to Pharmacokinetic Study. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Nizatidine Capsules. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2013). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Retrieved from [Link]
-
Analytical Methods in Environmental Chemistry Journal. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Retrieved from [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Pharmascience Inc. (2014). Nizatidine Capsules USP - PRODUCT MONOGRAPH. Retrieved from [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). Nizax. Retrieved from [Link]
-
Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]
-
LCGC International. (2021). The Role of Adsorption and pH of the Mobile Phase on the Chromatographic Behavior of a Therapeutic Peptide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (1991). Stability of nizatidine in extemporaneous oral liquid preparations. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Axid® Description. Retrieved from [Link]
-
MDPI. (2021). Validated Simultaneous Gradient Ultra-Performance Liquid Chromatographic Quantification of Some Proton Pump Inhibitor Drug Residues in Saudi Pharmaceutical Industrial Wastewater. Retrieved from [Link]
Sources
- 1. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. This compound | C12H21N5O3S2 | CID 77589293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nizatidine [drugfuture.com]
- 5. Nizax | C12H21N5O2S2 | CID 3033637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. amecj.com [amecj.com]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. waters.com [waters.com]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating Method for Nizatidine and Its Sulfoxide
In the landscape of pharmaceutical quality control, the development and validation of stability-indicating analytical methods are paramount to ensuring drug safety and efficacy. This guide provides an in-depth comparison of methodologies for the validation of a stability-indicating assay for nizatidine, a histamine H2-receptor antagonist, with a specific focus on its primary oxidative degradation product, nizatidine sulfoxide. We will explore the rationale behind experimental designs, compare the performance of various analytical techniques, and provide actionable protocols for researchers, scientists, and drug development professionals.
The Critical Need for Stability-Indicating Methods
Nizatidine, used in the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD), is susceptible to degradation under various environmental conditions.[1][2] A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The International Council for Harmonisation (ICH) guidelines mandate the use of such methods in stability studies to establish a drug product's shelf-life and recommended storage conditions.[3][4] The primary degradation pathway for nizatidine under oxidative stress leads to the formation of this compound.[1] Therefore, a robust stability-indicating method must be able to resolve nizatidine from its sulfoxide and other potential degradants.
Comparing Analytical Methodologies for Nizatidine Analysis
Several analytical techniques can be employed for the determination of nizatidine and its sulfoxide. The choice of method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high resolution and sensitivity.[5][6] However, other methods like High-Performance Thin-Layer Chromatography (HPTLC) and UV-Visible Spectrophotometry have also been successfully applied.[7][8][9]
Method Performance Comparison
| Parameter | HPLC-DAD [2] | HPTLC-Densitometry [7][9] | Derivative Spectrophotometry [7][8] |
| Specificity | Excellent separation of nizatidine from its sulfoxide and other degradants. | Good separation with appropriate mobile phase selection. | Relies on mathematical manipulation of spectra; potential for interference. |
| Linearity Range | 5–50 μg/mL | 0.4–1.4 μ g/spot | 1–25 μg/mL |
| Accuracy (% Recovery) | 98.2% - 101.5% | 99.98% ± 1.10 | 99.30% ± 1.69 to 101.20% ± 1.32 |
| Precision (% RSD) | < 2% | < 2% | < 2% |
| LOD | Not explicitly stated, but high sensitivity is inherent. | 0.10 μ g/spot | 0.10 - 1.00 μg/mL |
| LOQ | Not explicitly stated, but high sensitivity is inherent. | Not explicitly stated. | Not explicitly stated. |
Expert Insight: While spectrophotometric methods are simpler and more cost-effective, they often lack the specificity of chromatographic techniques. For regulatory submissions and in-depth stability profiling, HPLC with a Diode Array Detector (DAD) is the gold standard.[2][5] HPTLC offers a high-throughput alternative for routine quality control.[7]
Experimental Design: A Self-Validating System
A robust validation protocol for a stability-indicating method is a self-validating system. This is achieved through forced degradation studies, which intentionally stress the drug substance to produce degradation products. The analytical method must then demonstrate its ability to separate and quantify the intact drug from these newly formed impurities.
Forced Degradation Workflow
The following diagram illustrates a typical workflow for forced degradation studies as mandated by ICH guidelines.[4]
Caption: Workflow for Forced Degradation and Method Validation.
Detailed Experimental Protocols
Protocol 1: Forced Degradation of Nizatidine
This protocol outlines the procedure for subjecting nizatidine to various stress conditions to generate its degradation products.
1. Preparation of Nizatidine Stock Solution:
-
Accurately weigh and dissolve an appropriate amount of nizatidine in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).[1]
2. Acid Hydrolysis:
-
To a known volume of the nizatidine stock solution, add an equal volume of 1N hydrochloric acid (HCl).
-
Heat the mixture in a water bath at 80°C for 2 hours.[5][10]
-
After cooling to room temperature, neutralize the solution with an appropriate volume of 1N sodium hydroxide (NaOH).
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
3. Base Hydrolysis:
-
To a known volume of the nizatidine stock solution, add an equal volume of 1M sodium hydroxide (NaOH).
-
Heat the mixture in a water bath at 80°C for 30 minutes.[1][5]
-
After cooling, neutralize with an appropriate volume of 1M hydrochloric acid (HCl).
-
Dilute with the mobile phase for analysis.
4. Oxidative Degradation:
-
To a known volume of the nizatidine stock solution, add an equal volume of 6% hydrogen peroxide (H₂O₂).
-
Dilute the final solution with the mobile phase for analysis.
5. Thermal Degradation:
-
Expose the solid nizatidine drug substance to a high temperature (e.g., 100°C) for a specified period.[5]
-
Dissolve the heat-treated sample in the mobile phase for analysis.
6. Photolytic Degradation:
-
Expose the nizatidine drug substance (in solid state and in solution) to UV light.[5]
-
Prepare a solution of the exposed sample in the mobile phase for analysis.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a representative HPLC method for the separation and quantification of nizatidine and its sulfoxide.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Thermo Hypersil BDS-C8 (4.6 × 250 mm, 5 μm)[2] |
| Mobile Phase | 0.05 M phosphoric acid and acetonitrile (50:50, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient[1] |
| Detection Wavelength | 320 nm for nizatidine quantification; DAD scan from 200-400 nm to detect degradation products.[1][2] |
System Suitability:
-
Before sample analysis, inject a standard solution of nizatidine multiple times to ensure the system is performing adequately.
-
Acceptance criteria typically include parameters like theoretical plates, tailing factor, and %RSD for peak area and retention time.
Sample Analysis:
-
Inject the prepared solutions from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.
-
The retention time for nizatidine is expected to be around 3.61 min under these conditions.[2][6]
Validation of the Analytical Method
The developed HPLC method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[11][12]
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | The nizatidine peak should be well-resolved from all degradation product peaks and any excipient peaks. Peak purity analysis (e.g., using a DAD) should show no co-elution. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Correlation coefficient (r²) > 0.999.[2][6] |
| Accuracy | To determine the closeness of the test results to the true value. | % Recovery should be within 98-102%. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | % RSD for repeatability and intermediate precision should be ≤ 2%. |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1). |
Conclusion
The validation of a stability-indicating method for nizatidine and its sulfoxide is a critical component of drug development and quality control. A well-designed and validated HPLC method, supported by comprehensive forced degradation studies, provides the necessary assurance of a drug product's stability and, ultimately, patient safety. The methodologies and protocols outlined in this guide offer a robust framework for scientists to develop and validate reliable stability-indicating assays for nizatidine, ensuring compliance with global regulatory standards.
References
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Journal of AOAC International, 91(3), 543-551. [Link]
-
PubMed. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. [Link]
-
OUCI. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. [Link]
-
SciRes. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification. [Link]
-
ResearchGate. (2025). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. [Link]
-
ResearchGate. (2025). (PDF) Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. [Link]
-
ResearchGate. (n.d.). Analytical techniques for Nizatidine: A review. [Link]
-
Scribd. (n.d.). HPLC-DAD Analysis of Nizatidine Stability. [Link]
-
SciRes. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification. [Link]
-
National Institutes of Health. (n.d.). The H2 Receptor Antagonist Nizatidine is a P-Glycoprotein Substrate: Characterization of its Intestinal Epithelial Cell Efflux Transport. [Link]
-
LSC Group®. (n.d.). ICH stability guidelines. [Link]
-
ICH. (n.d.). Q1A(R2) Guideline. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 4. database.ich.org [database.ich.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. database.ich.org [database.ich.org]
- 12. hmrlabs.com [hmrlabs.com]
A Comparative Analysis of Nizatidine Sulfoxide and Nizatidine N-Oxide: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of two key metabolites of the H₂-receptor antagonist, nizatidine: nizatidine sulfoxide and nizatidine N-oxide. Intended for researchers, scientists, and professionals in drug development, this document delves into the structural, physicochemical, and analytical distinctions between these two compounds, offering practical insights and detailed experimental protocols.
Introduction to Nizatidine and its Metabolic Fate
Nizatidine is a potent and selective histamine H₂-receptor antagonist widely used in the management of peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][2] Its therapeutic action stems from the competitive and reversible inhibition of histamine binding to H₂-receptors on gastric parietal cells, leading to a reduction in gastric acid secretion.[3][4] Upon administration, nizatidine undergoes hepatic metabolism, giving rise to several metabolites. While N₂-monodesmethylnizatidine is the principal metabolite, two minor oxidative metabolites, this compound and nizatidine N-oxide, are also formed, each accounting for less than 6% and 5% of an oral dose, respectively.[4][5] Understanding the characteristics of these metabolites is crucial for comprehensive pharmacokinetic studies, impurity profiling, and stability assessments of the parent drug.
dot
Caption: Metabolic pathways of nizatidine.
Structural and Physicochemical Comparison
This compound and nizatidine N-oxide are structural analogs of the parent drug, differing in the site of oxidation. In this compound, the sulfur atom of the thioether linkage is oxidized to a sulfoxide group. In contrast, nizatidine N-oxide features an oxygen atom coordinated to the nitrogen of the dimethylamino group on the thiazole ring. This seemingly subtle structural difference imparts distinct physicochemical properties to each molecule.
| Property | Nizatidine | This compound | Nizatidine N-Oxide |
| Molecular Formula | C₁₂H₂₁N₅O₂S₂ | C₁₂H₂₁N₅O₃S₂ | C₁₂H₂₁N₅O₃S₂ |
| Molecular Weight | 331.46 g/mol [5] | 347.46 g/mol [6] | 347.46 g/mol [7] |
| CAS Number | 76963-41-2 | 102273-13-2[8] | 102273-12-1[7] |
| Topological Polar Surface Area (TPSA) | 140 Ų[5] | 151 Ų[6] | 154 Ų[7] |
| Predicted LogP | 1.6[5] | 0.1[6] | - |
Note: Some of the physicochemical properties listed are computed values from publicly available databases and should be considered as estimates.
The introduction of an oxygen atom in both metabolites increases their polarity, as reflected in the higher calculated Topological Polar Surface Area (TPSA) compared to nizatidine. This increased polarity is expected to influence their solubility, chromatographic behavior, and pharmacokinetic profiles.
Biological Activity
Of the known metabolites of nizatidine, only N₂-monodesmethylnizatidine exhibits significant histamine H₂-receptor antagonist activity, estimated to be approximately 60% of the parent compound's activity in animal studies.[5] this compound and nizatidine N-oxide are generally considered to be pharmacologically inactive or to possess significantly diminished activity compared to nizatidine.
Experimental Protocols
Protocol 1: Preparation of this compound via Forced Oxidation
This protocol describes the generation of this compound from nizatidine through oxidative stress, a method commonly employed in forced degradation studies.[9]
Rationale: Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[10][11] Oxidative stress is a key condition to evaluate, as the thioether moiety in nizatidine is susceptible to oxidation.
Materials:
-
Nizatidine reference standard
-
30% (w/w) Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
Procedure:
-
Prepare a Nizatidine Stock Solution (1 mg/mL): Accurately weigh 10 mg of nizatidine reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Oxidative Treatment: Transfer 1 mL of the nizatidine stock solution to a suitable container. Add 1 mL of 30% H₂O₂.
-
Incubation: Loosely cap the container and allow the reaction to proceed at room temperature for 24 hours, protected from light.
-
Sample Preparation for Analysis: After incubation, dilute the reaction mixture with an appropriate mobile phase to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).
-
Analysis: Analyze the prepared sample by HPLC-UV/DAD to confirm the formation of this compound and to assess the degradation percentage of nizatidine.
dot
Caption: Workflow for the preparation of this compound.
Protocol 2: Proposed Synthesis of Nizatidine N-Oxide
Rationale: The dimethylamino group on the thiazole ring of nizatidine is a tertiary amine, which can be selectively oxidized to an N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This protocol outlines a general procedure that can be optimized for the synthesis of nizatidine N-oxide.
Materials:
-
Nizatidine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve nizatidine (1 equivalent) in dichloromethane in a round-bottom flask.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 equivalents) portion-wise while stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Characterization: The crude product can be purified by column chromatography on silica gel. The structure of the purified nizatidine N-oxide should be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).
Protocol 3: Comparative HPLC-DAD Analysis
This protocol describes a stability-indicating HPLC method that can be adapted to separate and quantify nizatidine, this compound, and nizatidine N-oxide.
Rationale: A well-resolved chromatographic separation is essential for the accurate quantification of the parent drug and its metabolites/impurities. The use of a Diode Array Detector (DAD) allows for the spectral analysis of each peak, aiding in peak identification and purity assessment. This method is based on a published stability-indicating assay for nizatidine.[12]
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a DAD.
-
Column: Thermo Hypersil BDS-C8 (4.6 x 250 mm, 5 µm particle size).[12]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.05 M phosphoric acid and acetonitrile.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: 320 nm for quantification, with DAD scanning from 200-400 nm for peak purity analysis.[12]
Expected Chromatographic Profile:
Based on their polarity, the expected elution order would be: Nizatidine N-oxide (most polar, shortest retention time), followed by this compound, and then nizatidine (least polar, longest retention time). The exact retention times would need to be determined experimentally by injecting reference standards of each compound.
dot
Caption: HPLC-DAD analytical workflow.
Conclusion
This compound and nizatidine N-oxide, while both minor oxidative metabolites of nizatidine, possess distinct structural and physicochemical properties. The sulfoxide is a known product of oxidative degradation, making its monitoring crucial in stability studies. Both metabolites are considered to have negligible pharmacological activity compared to the parent drug. The analytical methods and synthetic approaches outlined in this guide provide a framework for researchers to further investigate and characterize these compounds, contributing to a more complete understanding of the disposition and stability of nizatidine.
References
-
Revue Roumaine de Chimie. (n.d.). HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma. Retrieved from [Link]
-
Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2013). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Journal of Chromatographic Science, 51(7), 635–641. Retrieved from [Link]
-
Knadler, M. P., Bergstrom, R. F., Callaghan, J. T., & Rubin, A. (1986). Nizatidine, a new histamine H2-receptor antagonist, and hepatic oxidative drug metabolism in the rat: a comparison with structurally related compounds. Drug Metabolism and Disposition, 14(2), 175–182. Retrieved from [Link]
-
Boer, Y., & Imre, S. (2010). HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma. Revue Roumaine de Chimie, 55(4), 263-268. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing nizatidine.
-
OUCI. (n.d.). Forced degradation studies of tizanidine hydrochloride and development of validated stability-indicating RP-HPLC method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nizatidine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Nizatidine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing nizatidine.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Analytical Methods in Environmental Chemistry Journal. (n.d.). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Retrieved from [Link]
-
Drugs.com. (2024). Nizatidine Solution: Package Insert / Prescribing Info. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing intermediates to nizatidine and related compounds.
-
Tracqui, A., Kintz, P., & Mangin, P. (1990). Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 529(2), 369–376. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]
-
Chemistry & Biology Interface. (n.d.). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/1998/011081 PROCESS FOR THE PREPARATION OF NIZATIDINE. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2024). Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment. Retrieved from [Link]
-
Analytical Methods in Environmental Chemistry Journal. (n.d.). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Retrieved from [Link]
-
Takeuchi, K., Nishiwaki, H., Okabe, S. (1995). Stimulation by nizatidine, a histamine H2-receptor antagonist, of duodenal HCO3- secretion in rats: relation to anti-cholinesterase activity. British Journal of Pharmacology, 115(8), 1533-1539. Retrieved from [Link]
-
ResearchGate. (2019). AN EFFICIENT AND NOVEL PROCESS FOR THE SYNTHESIS OF NIZATIDINE. Retrieved from [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of nizatidine.
-
Klick, S., Muellner, T., & Watler, D. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Nizatidine? Retrieved from [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittenbach, F. (2002). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. Retrieved from [Link]
-
Drugs.com. (2025). Nizatidine: Package Insert / Prescribing Information. Retrieved from [Link]
-
Segawa, Y., Takei, M., Omata, T., Tsuzuike, N., Yamaji, Y., Kurimoto, T., ... & Tagashira, E. (1991). Effects of nizatidine, a new histamine H2-receptor antagonist, on gastric mucosal prostanoid levels in rats. Arzneimittelforschung, 41(9), 950-953. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nizatidine N2-oxide. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR Study of Famotidine and Nizatidine Complexes with b-cyclodextrin. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. Retrieved from [Link]
Sources
- 1. What is the mechanism of Nizatidine? [synapse.patsnap.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- 5. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C12H21N5O3S2 | CID 77589293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nizatidine N2-oxide | C12H21N5O3S2 | CID 91810595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. library.dphen1.com [library.dphen1.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Impurity Profiling of Nizatidine: Focusing on the Sulfoxide Degradant
Abstract
Nizatidine, a histamine H2-receptor antagonist, is widely used to treat acid-related gastrointestinal disorders.[1][2] Ensuring its pharmaceutical quality necessitates rigorous control over impurities, which can arise during synthesis or degradation.[3] This guide provides an in-depth comparison of analytical methodologies for the impurity profiling of nizatidine, with a specialized focus on its primary oxidative degradant, nizatidine sulfoxide. We will explore the chemical pathways leading to impurity formation and compare the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for their detection and quantification. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
The Genesis of Impurities in Nizatidine
The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities in nizatidine are broadly classified into two categories: process-related impurities, which are by-products of the chemical synthesis, and degradation products, which form during storage or upon exposure to stress conditions such as heat, light, humidity, and oxidative or pH stress.[3][4]
A critical degradation product is This compound , also known as Nizatidine EP Impurity C.[3][5] This impurity is formed through the oxidation of the sulfur atom within the thiazole ring of the nizatidine molecule.[6][7] This transformation is particularly relevant under oxidative stress conditions, for instance, in the presence of agents like hydrogen peroxide.[6][8] Understanding and controlling this and other degradants is paramount for developing a stable formulation and establishing appropriate shelf-life specifications. While the sulfoxide is a key focus, it is also important to be aware of other potential impurities, including metabolites like N2-monodesmethylnizatidine and N2-oxide, and the class of nitrosamine impurities, which have been a subject of significant regulatory scrutiny.[2][6][9][10]
The following diagram illustrates the primary degradation pathways for nizatidine.
Caption: Nizatidine degradation pathways under various stress conditions.
A Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, whether it be routine quality control, stability testing, or the identification of unknown impurities. High-Performance Liquid Chromatography (HPLC) remains the cornerstone for nizatidine analysis, as reflected in official pharmacopeias.[4][11][12] However, modern advancements offer enhanced capabilities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely adopted technique for nizatidine impurity profiling due to its robustness, reliability, and widespread availability.[4] Reversed-phase chromatography, typically employing C8 or C18 columns, is the method of choice.
-
Causality of Method Choices:
-
Stationary Phase (C18/C8): These nonpolar stationary phases provide excellent retention and separation for moderately polar compounds like nizatidine and its impurities based on their hydrophobicity.[6]
-
Mobile Phase (Buffered): The use of an aqueous buffer (e.g., ammonium acetate) mixed with an organic modifier (e.g., methanol, acetonitrile) is crucial.[13] Nizatidine contains ionizable functional groups; controlling the mobile phase pH ensures that the ionization state of the analytes is consistent, leading to sharp, reproducible peaks.
-
Detection (UV): A UV detector, often set around 314-320 nm, is commonly used as this is a region of strong absorbance for nizatidine, though a Diode Array Detector (DAD) is preferable to analyze the spectra of impurity peaks for identification purposes.[4][12]
-
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents an evolution of HPLC, utilizing columns packed with sub-2 µm particles. This results in significantly higher efficiency, resolution, and speed.
-
Performance Advantages:
-
Resolution: The enhanced resolving power of UPLC is invaluable for separating co-eluting impurities that might be missed with conventional HPLC.
-
Speed: Analysis times can be reduced from over 30 minutes to under 5 minutes, dramatically increasing sample throughput in a quality control environment.[4]
-
Sensitivity: Sharper, narrower peaks lead to a better signal-to-noise ratio, improving detection limits.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For unequivocal identification of impurities and quantification at trace levels, LC-MS/MS is the gold standard.[4] It couples the separation power of LC with the high specificity and sensitivity of tandem mass spectrometry.
-
Key Applications:
-
Structural Elucidation: When a new degradant is observed, MS/MS can fragment the parent ion to provide structural information, aiding in its identification.[4] High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, helping to determine the elemental composition of an unknown impurity.[4][14]
-
Trace Quantification: This technique is essential for monitoring potentially genotoxic impurities, such as nitrosamines, which have very low acceptable limits.[9][10] It is also highly effective for pharmacokinetic studies involving the measurement of nizatidine and its metabolites in biological fluids.[15][16]
-
Performance Comparison Summary
| Feature | HPLC-UV | UPLC-UV | LC-MS/MS |
| Primary Use Case | Routine QC, Pharmacopeial Assays[12] | High-throughput screening, Complex mixture separation | Impurity identification, Trace-level quantification[4] |
| Resolution | Good | Excellent | Excellent (separation dependent on LC front-end) |
| Analysis Speed | Standard (e.g., 20-40 min) | Very Fast (e.g., 2-10 min)[4] | Fast to Standard |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL range)[17][18] | High | Very High (ng/mL to pg/mL range)[14][15] |
| Specificity | Moderate (based on retention time & UV) | Moderate | Very High (based on mass-to-charge ratio) |
| Cost & Complexity | Low | Moderate | High |
Experimental Protocols and Workflows
A self-validating system for impurity profiling begins with demonstrating that the analytical method can effectively separate the API from all potential degradation products. This is achieved through forced degradation studies.
Protocol: Forced Degradation of Nizatidine
This protocol is designed to intentionally degrade the nizatidine drug substance to generate its potential impurities, including the sulfoxide.[4][6]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of nizatidine in a suitable solvent like methanol.
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂).[4]
-
Incubate the mixture at 80°C for 30 minutes.[4]
-
Cool the solution to room temperature and dilute with mobile phase to a suitable concentration (e.g., 50 µg/mL) for analysis. This condition is expected to be the primary generator of this compound.[6]
-
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate the mixture at 80°C for 2 hours.[4]
-
Cool the solution and carefully neutralize it with 1N NaOH. Dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1M NaOH.
-
Incubate the mixture at 80°C for 30 minutes.[4]
-
Cool the solution and carefully neutralize it with 1M HCl. Dilute with mobile phase for analysis.
-
-
Control Sample: Prepare a sample of unstressed nizatidine at the same final concentration for comparison.
-
Analysis: Analyze all stressed samples and the control sample using a stability-indicating chromatographic method.
Protocol: Stability-Indicating HPLC-UV Method
This protocol provides a robust starting point for the separation of nizatidine from its sulfoxide degradant and other impurities.[12][13][19]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of Buffer (A) and Organic Solvent (B).
-
Buffer (A): 20 mM Ammonium Acetate, pH adjusted to 6.5 with acetic acid.
-
Organic Solvent (B): Methanol or Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B (linear gradient)
-
25-30 min: 70% B (isocratic)
-
30-32 min: 70% to 10% B (linear gradient)
-
32-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 314 nm
-
Injection Volume: 10 µL
-
-
System Suitability: Before analysis, inject a system suitability solution (e.g., a partially degraded sample or a mix of nizatidine and impurity standards) to ensure adequate resolution (>2.0) between nizatidine and the closest eluting impurity peak. The tailing factor for the nizatidine peak should be less than 2.0.[19]
Overall Experimental Workflow
The logical flow from sample stress testing to final data analysis is crucial for a successful impurity profiling study.
Caption: Workflow for Nizatidine Impurity Identification and Characterization.
Conclusion
The comprehensive impurity profiling of nizatidine is a multi-faceted task that is essential for ensuring drug quality and patient safety. While HPLC remains the workhorse for routine analysis as per pharmacopeial standards, UPLC offers significant gains in speed and resolution, and LC-MS provides unparalleled specificity and sensitivity for structural elucidation and trace analysis. The formation of this compound is a key degradation pathway under oxidative conditions, and a well-designed forced degradation study is the definitive way to develop and validate a stability-indicating method capable of resolving this and other potential impurities. By selecting the appropriate analytical technology and adhering to a logical, scientifically-grounded workflow, researchers can confidently characterize the purity of nizatidine and ensure the development of a safe, stable, and effective pharmaceutical product.
References
-
BenchChem Technical Support Team. (2025). Identification and characterization of nizatidine impurities. BenchChem. 4
-
Gomes, A. R., Raghuram, P., et al. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification. American Journal of Analytical Chemistry, 2, 314-323. 13
-
BenchChem Technical Support Team. (2025). Addressing nizatidine degradation in basic and oxidative conditions. BenchChem. 6
-
SynThink. (n.d.). Nizatidine EP Impurities & USP Related Compounds. SynThink. 3
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Nizatidine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health.
-
Panda, S. S., Bhaumik, U., & Padhee, S. (2020). Regulatory Updates and Analytical Methodologies for Nitrosamine Impurities Detection in Sartans, Ranitidine, Nizatidine, and Metformin along with Sample Preparation Techniques. Journal of AOAC International, 103(4), 856-871.
-
Alfa Omega Pharma. (n.d.). Nizatidine Impurities. Alfa Omega Pharma.
-
ResearchGate. (n.d.). Analytical techniques for Nizatidine: A review.
-
National Center for Biotechnology Information. (n.d.). Nizatidine. PubChem Compound Database.
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Nizatidine Capsules.
-
Al-Ghazawi, M. A., & El-Ries, M. A. (2011). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. Journal of Infection and Public Health, 4(3), 113-119.
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Nizatidine.
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Journal of AOAC International, 91(2), 353-362.
-
ResearchGate. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative.
-
Li, Y., Sun, E., Li, F., et al. (2015). Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study. Journal of Chromatography B, 998-999, 80-87.
-
EliteSynth Laboratories. (n.d.). Nizatidine Impurities.
-
Hassan, E. M., & Belal, F. (2002). Kinetic spectrophotometric determination of nizatidine and ranitidine in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 31-38.
-
SynZeal. (n.d.). Nizatidine Impurities.
-
Prashanthi, D. R., et al. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal.
-
U.S. Food and Drug Administration. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product.
-
Wang, C., et al. (2022). Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. Environmental Science and Pollution Research, 29(10), 14643-14654.
-
Agilent Technologies, Inc. (2020). Determination of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine Using the Agilent 6470A Triple Quadrupole LC/MS.
-
Prashanthi, D. R., et al. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal.
-
Biosynth. (n.d.). This compound.
-
ResearchGate. (2015). Development and validation of a sensitive LC–MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study.
-
Patsnap Synapse. (2024). What is the mechanism of Nizatidine?.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Nizatidine.
-
Google Patents. (n.d.). US5700945A - Process for preparing nizatidine.
-
Kumar, S., et al. (2022). Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. Journal of Applied Pharmaceutical Science, 12(7), 108-118.
Sources
- 1. Nizatidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. elitesynthlaboratories.com [elitesynthlaboratories.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulatory Updates and Analytical Methodologies for Nitrosamine Impurities Detection in Sartans, Ranitidine, Nizatidine, and Metformin along with Sample Preparation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
- 13. Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification [scirp.org]
- 14. fda.gov [fda.gov]
- 15. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]
- 18. amecj.com [amecj.com]
- 19. ftp.uspbpep.com [ftp.uspbpep.com]
A Senior Application Scientist's Guide to Assessing Linearity and Range for Nizatidine Sulfoxide Quantification
Introduction: The Critical Role of Metabolite Quantification in Drug Development
In the landscape of pharmaceutical development, the precise quantification of drug metabolites is as crucial as the analysis of the parent drug. Nizatidine, a histamine H2-receptor antagonist, undergoes metabolism to form nizatidine sulfoxide, its primary metabolite.[1] The accurate measurement of this compound is paramount for comprehensive pharmacokinetic, bioavailability, and stability studies. This guide provides a comparative analysis of analytical methodologies for the quantification of this compound, with a focus on establishing linearity and defining a suitable analytical range. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary for robust and reliable metabolite quantification, grounded in the principles of scientific integrity and adherence to regulatory standards such as the ICH Q2(R1) guidelines.[2][3]
Comparative Analysis of Analytical Techniques
The choice of analytical technique is a critical decision in method development for this compound quantification. The most prevalent methods include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] Each technique offers distinct advantages and is suited for different analytical objectives.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of nizatidine and its metabolites.[4] The method's suitability is contingent on the chromophoric properties of this compound, allowing for detection at a specific wavelength.
-
Principle: Separation is achieved based on the differential partitioning of the analyte between a stationary phase (e.g., C18 column) and a mobile phase. Quantification is performed by measuring the absorbance of the analyte at a specific UV wavelength as it elutes from the column. For nizatidine and its sulfoxide, detection is often carried out around 320 nm.[1]
-
Performance Insights: While HPLC-UV methods for the parent drug, nizatidine, have demonstrated excellent linearity with correlation coefficients (r²) greater than 0.999 over ranges like 5–50 μg/mL, specific data for this compound is less commonly reported.[6] However, the structural similarity suggests that comparable performance is achievable. The primary challenge lies in achieving adequate separation from the parent drug and other potential degradation products, ensuring the specificity of the method.[7][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding higher sensitivity and selectivity, such as bioanalysis in complex matrices like plasma and urine, LC-MS/MS is the gold standard.[9]
-
Principle: This technique couples the separation power of HPLC with the sensitive and selective detection capabilities of a tandem mass spectrometer. The analyte is ionized, and specific precursor-to-product ion transitions are monitored, providing a high degree of certainty in identification and quantification. For nizatidine, a common transition monitored is m/z 332.1→155.1.[9]
-
Performance Insights: LC-MS/MS methods for nizatidine have demonstrated broad linear ranges, for instance, 5-2000 ng/mL in human plasma and 0.5-80 µg/mL in urine.[9] This wide dynamic range is a significant advantage for pharmacokinetic studies where metabolite concentrations can vary considerably. The inherent selectivity of MS/MS detection minimizes interference from matrix components and closely related compounds, making it an ideal choice for complex sample analysis.
Establishing Linearity and Range: An Experimental Protocol
The following protocol outlines the key steps for assessing the linearity and range of an analytical method for this compound quantification, in alignment with ICH Q2(R1) guidelines.[3]
Experimental Workflow for Linearity and Range Assessment
Sources
- 1. Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Determining the Limit of Detection and Quantification for Nizatidine Sulfoxide
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of drug metabolites and degradation products is paramount. This guide provides an in-depth, technical comparison and methodology for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for nizatidine sulfoxide, a primary metabolite and degradation product of the H2-receptor antagonist, nizatidine. Our focus is on providing a robust framework grounded in scientific integrity and compliant with regulatory expectations.
The Critical Role of LOD and LOQ in Pharmaceutical Analysis
In the landscape of pharmaceutical analysis, the Limit of Detection (LOD) and Limit of Quantification (LOQ) are not mere statistical values; they are the cornerstones of a validated analytical method's performance. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
For this compound, establishing these limits is crucial for several reasons:
-
Stability Studies: Nizatidine is known to degrade under oxidative conditions to form this compound.[1][2] A sensitive method with a low LOQ is essential to detect and quantify the onset of degradation, thereby defining the drug's shelf-life and storage conditions.
-
Impurity Profiling: Regulatory bodies require the identification and quantification of impurities in drug substances and products. A well-defined LOQ ensures that even trace levels of this compound can be accurately monitored.
-
Pharmacokinetic Studies: After administration, nizatidine is metabolized in the body to this compound, among other metabolites.[3] Determining the LOD and LOQ is fundamental for quantifying its presence in biological matrices like plasma and urine, which is critical for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
This guide will navigate the determination of these parameters, drawing upon established methodologies and providing a comparative context.
Methodological Approaches: A Comparative Overview
Several analytical techniques can be employed for the determination of nizatidine and its related substances. The most prevalent and robust method is High-Performance Liquid Chromatography (HPLC), often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS).[2][4][5] Spectrophotometric methods have also been described, though they may lack the specificity of chromatographic techniques.[6][7][8]
| Method | Typical Application | Advantages | Disadvantages |
| HPLC-UV/DAD | Routine quality control, stability studies, impurity profiling | Robust, reliable, widely available, good linearity and precision.[2] | May lack sensitivity for trace analysis in complex matrices. |
| HPLC-MS/MS | Bioanalysis (pharmacokinetics), impurity identification | High sensitivity and selectivity, structural confirmation.[4] | Higher cost and complexity. |
| HPTLC | Stability studies, quantification in pharmaceutical preparations | High throughput, cost-effective.[6][7][8] | Lower resolution and sensitivity compared to HPLC. |
| Spectrophotometry | Determination of nizatidine in the presence of its sulfoxide | Simple, rapid.[6][7][8] | Prone to interference, may require derivative techniques for specificity. |
For the purpose of this guide, we will focus on a stability-indicating HPLC-UV method, as it represents the most common and accessible approach for routine quality control and stability testing in a drug development setting.
Experimental Protocol: Determining LOD and LOQ for this compound via HPLC-UV
This protocol is designed to be a self-validating system, grounded in the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[9][10][11]
Preparation of this compound
As this compound is not always readily available as a reference standard, it must often be prepared through forced degradation of nizatidine.[1]
Protocol for Oxidative Degradation:
-
Prepare a stock solution of nizatidine: Accurately weigh and dissolve an appropriate amount of nizatidine reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).[1]
-
Induce Oxidation: To a known volume of the nizatidine stock solution, add an equal volume of 30% hydrogen peroxide (H₂O₂).[1]
-
Incubate: Keep the mixture at room temperature for 24 hours or heat at 80°C for 30 minutes to accelerate degradation.[1][12]
-
Quench and Dilute: Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis. The resulting solution will contain nizatidine and its degradation products, including this compound.
Chromatographic Conditions
The following HPLC conditions are a starting point and may require optimization based on the specific instrumentation and column used.
| Parameter | Condition | Rationale |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation of nizatidine and its more polar sulfoxide derivative. |
| Mobile Phase | Isocratic mixture of 0.05 M phosphoric acid and acetonitrile (50:50, v/v)[2] | A common mobile phase for nizatidine analysis, offering good peak shape and resolution. |
| Flow Rate | 1.0 mL/min[2] | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 20 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | Ambient or controlled at 25°C | Ensures reproducible retention times. |
| Detection Wavelength | 320 nm[2] | A wavelength at which nizatidine has a prominent maximum absorbance. A Diode Array Detector (DAD) is recommended to also monitor other wavelengths where degradation products might absorb. |
Determining the Limit of Detection (LOD)
The LOD can be determined by several methods, with the signal-to-noise ratio being a common and practical approach.
Step-by-Step Protocol:
-
Prepare a series of dilute solutions of the this compound-containing sample.
-
Inject these solutions into the HPLC system.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1. [3] This can be visually estimated from the chromatogram or calculated using the instrument's software.
-
Confirm the LOD by injecting this concentration multiple times (e.g., n=6) and ensuring the peak is reliably detected.
Determining the Limit of Quantification (LOQ)
The LOQ is typically determined by establishing the concentration that provides a signal-to-noise ratio of 10:1.
Step-by-Step Protocol:
-
Prepare a series of dilute solutions of the this compound-containing sample around the expected LOQ.
-
Inject these solutions into the HPLC system.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Validate the LOQ by assessing the precision and accuracy at this concentration. Prepare and inject a minimum of six samples at the proposed LOQ concentration. The acceptance criteria for precision are typically an RSD of ≤ 10%, and for accuracy, a recovery of 80-120%.
Visualization of the Experimental Workflow
The following diagram illustrates the workflow for determining the LOD and LOQ of this compound.
Caption: Interrelationship of analytical validation parameters.
Conclusion
This guide has provided a comprehensive framework for determining the Limit of Detection and Limit of Quantification for this compound. By adhering to the principles of scientific integrity, following a structured experimental protocol, and understanding the interplay of various analytical validation parameters, researchers can confidently establish robust and reliable methods for the analysis of this critical metabolite and degradation product. The provided comparative data serves as a valuable benchmark for method performance, ensuring that the developed analytical procedures are fit for their intended purpose in the rigorous environment of drug development.
References
-
Tracqui, A., Kintz, P., & Mangin, P. (1990). Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 529(2), 369-376. [Link]
-
European Compliance Academy (ECA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Youssef, R. M. (2008). Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative. Journal of AOAC International, 91(1), 73-82. [Link]
-
Youssef, R. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Journal of AOAC INTERNATIONAL. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. INDIAN DRUGS, 58(4), 50-55. [Link]
-
Youssef, R. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. ResearchGate. [Link]
-
Belal, T. S., Abdel-Hay, M. H., Sabry, S. M., & Mahgoub, A. A. (2013). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Bulletin of Faculty of Pharmacy, Cairo University, 51(2), 221-234. [Link]
-
ResearchGate. Analytical techniques for Nizatidine: A review. [Link]
-
Prashanthi, D. R., et al. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal. [Link]
-
Scribd. HPLC-DAD Analysis of Nizatidine Stability. [Link]
-
Gomes, A. R., Raghuram, P., Sriramulu, J., & Srinivas, N. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification. American Journal of Analytical Chemistry. [Link]
-
Prashanthi, D. R., et al. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal. [Link]
-
Li, Y., et al. (2015). Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study. Journal of Chromatography B, 998-999, 80-87. [Link]
-
ResearchGate. Quantitation of Nizatidine in Capsules Using High-Performance Liquid Chromatography. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. fda.gov [fda.gov]
- 12. scribd.com [scribd.com]
A Comparative Guide to the Accuracy and Precision of Nizatidine Sulfoxide Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the rigorous evaluation of drug metabolites is as critical as the analysis of the active pharmaceutical ingredient (API). Nizatidine, a histamine H₂ receptor antagonist, undergoes metabolism to form nizatidine sulfoxide. The accurate and precise quantification of this sulfoxide derivative is paramount for stability studies, impurity profiling, and pharmacokinetic assessments. This guide provides an in-depth comparison of various analytical methodologies for the determination of this compound, with a focus on their accuracy and precision, supported by experimental data from peer-reviewed literature.
The Critical Role of Method Validation in Pharmaceutical Analysis
The selection of an analytical method is a cornerstone of drug development and quality control. The causality behind this choice is rooted in the need for reliable and reproducible data. Method validation, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, provides a framework to ensure that an analytical procedure is suitable for its intended purpose.[1][2][3][4][5] This involves the evaluation of key parameters such as accuracy, precision, specificity, linearity, and robustness. For this compound, a primary oxidative degradation product of nizatidine, a validated, stability-indicating method is essential to ensure that the measurements are not affected by the presence of the parent drug or other degradation products.
Comparative Analysis of Analytical Techniques
This guide will delve into three prominent chromatographic techniques employed for the analysis of this compound: High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and a conceptual framework for a modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a cost-effective and high-throughput alternative for the simultaneous determination of nizatidine and this compound. Its strength lies in its ability to analyze multiple samples in parallel, making it suitable for routine quality control.
A validated HPTLC method for the separation and quantification of nizatidine and its sulfoxide derivative has been reported.[6][7][8]
Objective: To separate and quantify nizatidine and this compound in a mixture.
Methodology:
-
Sample and Standard Preparation: Prepare standard solutions of nizatidine and this compound in methanol.
-
Chromatographic Plates: Use pre-coated silica gel 60 F₂₅₄ HPTLC plates.
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Mobile Phase: Develop the plate in a twin-trough chamber saturated with a mobile phase of Chloroform:Methanol (9:1, v/v).
-
Densitometric Analysis: After development, dry the plate and scan it densitometrically at 254 nm.
-
Quantification: The amount of this compound is determined by measuring the peak area and comparing it to the standard calibration curve. The separation achieves Rƒ values of approximately 0.4 for nizatidine and 0.2 for this compound.[6][8]
Caption: HPTLC-Densitometry Experimental Workflow.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely used technique that offers excellent separation and quantification capabilities. Its application as a stability-indicating method allows for the specific determination of this compound in the presence of the parent drug and other degradation products.
A validated stability-indicating HPLC-DAD method has been developed for the determination of nizatidine.[9] This method is capable of separating nizatidine from its degradation products, including the sulfoxide.
Objective: To quantify nizatidine and its degradation products, including this compound, in bulk drug and pharmaceutical dosage forms.
Methodology:
-
Chromatographic System: An HPLC system equipped with a diode-array detector.
-
Column: A Thermo Hypersil BDS-C8 column (250 mm x 4.6 mm, 5 µm particle size) is used for separation.
-
Mobile Phase: An isocratic mobile phase consisting of a 50:50 (v/v) mixture of 0.05 M phosphoric acid and acetonitrile.
-
Flow Rate: The mobile phase is delivered at a flow rate of 1.0 mL/min.
-
Detection: The eluent is monitored at 320 nm for the quantification of nizatidine. The full UV spectrum from the DAD can be used to identify and confirm the purity of the this compound peak.
-
Forced Degradation: To confirm the stability-indicating nature of the method, nizatidine is subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to generate degradation products, including this compound.
Caption: Stability-Indicating HPLC-DAD Experimental Workflow.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies or the analysis of trace-level impurities, UPLC-MS/MS is the method of choice. While a specific validated method for this compound in pharmaceutical preparations was not found in the initial literature search, a validated LC-MS/MS method for nizatidine in human plasma and urine has been reported, which can be adapted.[10][11]
Objective: To achieve highly sensitive and selective quantification of this compound.
Methodology:
-
Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A sub-2 µm particle size column (e.g., C18) for rapid and efficient separations.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.
-
Internal Standard: Use of a stable isotope-labeled internal standard of this compound would provide the most accurate and precise quantification by correcting for matrix effects and variations in instrument response.
Caption: Conceptual UPLC-MS/MS Experimental Workflow.
Performance Data: Accuracy and Precision
The following table summarizes the reported accuracy and precision data for the HPTLC and HPLC-DAD methods for the determination of nizatidine. While specific data for this compound was not explicitly detailed in the abstracts, the validation of these as stability-indicating methods implies that the separation and quantification of the sulfoxide are reliable. The accuracy is typically reported as the percentage recovery of a known amount of analyte spiked into a sample matrix, while precision is expressed as the relative standard deviation (%RSD) of a series of measurements.
| Analytical Method | Analyte | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| HPTLC-Densitometry | Nizatidine | 99.98% | 1.10% | [6][8] |
| HPLC-DAD | Nizatidine | >98.2% | Not explicitly stated in abstract | [9] |
Note: The data presented is for nizatidine. For a comprehensive evaluation of this compound, it is imperative to consult the full-text articles and their supplementary information where detailed validation data for all analytes, including degradation products, is typically provided.
Conclusion: Selecting the Appropriate Method
The choice of an analytical method for this compound is dictated by the specific requirements of the analysis.
-
HPTLC is a viable option for routine quality control and screening purposes where high throughput and cost-effectiveness are priorities.
-
HPLC-DAD offers a robust and reliable platform for stability studies and routine quality control, providing excellent separation and quantification with the added benefit of spectral confirmation.
-
UPLC-MS/MS , although requiring a more significant initial investment, provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies, trace impurity analysis, and when definitive identification and quantification are required.
Each method, when properly validated, serves as a self-validating system, ensuring the integrity and trustworthiness of the analytical results. The causality behind the experimental choices, from the mobile phase composition to the detector settings, is driven by the fundamental principles of chromatography and the physicochemical properties of nizatidine and its sulfoxide, all within the framework of regulatory expectations for analytical method validation.
References
-
Youssef, R. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Journal of AOAC INTERNATIONAL, 91(1), 73–82. [Link]
-
ResearchGate. (n.d.). (PDF) Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Retrieved from [Link]
-
Youssef, R. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Journal of AOAC INTERNATIONAL, 91(1), 73–82. [Link]
-
ICH. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
El-Kimary, E. R., et al. (2017). Development of a Validated Comparative Stability-Indicating Assay Method for Some H₂-Receptor Antagonists. Journal of Chromatographic Science, 55(5), 535–543. [Link]
-
Prashanthi, D., et al. (2022). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal. [Link]
-
Zhang, Y., et al. (2015). Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study. Journal of Chromatography B, 998-999, 80–87. [Link]
-
Prashanthi, D., et al. (2022). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal. [Link]
-
Belal, T. S., et al. (2013). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Bulletin of Faculty of Pharmacy, Cairo University, 51(2), 185-191. [Link]
-
ResearchGate. (n.d.). Development and validation of a sensitive LC–MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study. Retrieved from [Link]
-
Tracqui, A., et al. (1990). Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 529(2), 369-376. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. amecj.com [amecj.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Robustness Testing of Analytical Methods for Nizatidine Sulfoxide
This guide provides an in-depth, technical comparison of robustness testing for the analytical method of nizatidine sulfoxide, a critical degradation product of the H2-receptor antagonist, nizatidine.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a scientifically sound and defensible analytical method.
Introduction: The Imperative for a Robust Method
Nizatidine is a widely used pharmaceutical agent for treating conditions like peptic ulcer disease.[2] However, under oxidative stress, it can degrade to form this compound.[1][3] Regulatory agencies mandate the precise quantification of such impurities to ensure drug safety and efficacy. An analytical method's robustness—its capacity to remain unaffected by small, deliberate variations in method parameters—is not merely a validation checkbox; it is the bedrock of reliable, long-term quality control.[4][5] This guide will dissect the process of establishing and verifying the robustness of a High-Performance Liquid Chromatography (HPLC) method for this compound and compare its performance attributes to modern Ultra-Performance Liquid Chromatography (UPLC) systems.
The Scientific & Regulatory Framework: ICH Q2(R1)
The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the authoritative standard for this work.[4] Robustness testing is a key component of method validation, demonstrating the reliability of a method during normal use.[6] The objective is to identify which operational parameters are critical and need to be strictly controlled to avoid method failure during inter-laboratory transfer or routine application.[7]
Case Study: A Stability-Indicating HPLC Method
To explore robustness, we will first define a baseline Reverse-Phase HPLC (RP-HPLC) method for the quantification of nizatidine and its sulfoxide impurity. This method is a composite based on established principles for separating nizatidine and its degradation products.[2][8]
Baseline HPLC Method Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 50:50 (v/v) mixture of 0.05 M Phosphate Buffer (pH 6.5) and Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 320 nm
-
Injection Volume: 20 µL
Designing the Robustness Study: Beyond One-Factor-at-a-Time
While the traditional One-Factor-at-a-Time (OFAT) approach can provide some insights, it fails to account for interactions between parameters.[9] A more powerful and efficient strategy is to use a Design of Experiments (DoE) approach, such as a fractional factorial design.[10][11] DoE allows for the simultaneous investigation of multiple factors, revealing critical interactions and providing a more complete understanding of the method's operational space.[12]
Identifying Critical Method Parameters (CMPs) and Ranges
For our HPLC method, the following parameters are selected for the robustness study, with deliberate, small variations around the nominal setpoint:
| Parameter (Factor) | Nominal Value | Variation (-) | Variation (+) | Justification for Selection |
| Mobile Phase pH | 6.5 | 6.3 | 6.7 | Affects the ionization state and retention of nizatidine and its sulfoxide. |
| % Acetonitrile | 50% | 48% | 52% | Small changes in organic modifier content can significantly impact retention times and resolution.[13] |
| Column Temperature | 30°C | 28°C | 32°C | Influences solvent viscosity and mass transfer, affecting efficiency and peak shape. |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min | Directly impacts retention time, peak width, and resolution. |
Defining Acceptance Criteria
Before initiating the study, clear acceptance criteria for key analytical responses must be established. These criteria are based on System Suitability Testing (SST) parameters, which ensure the analytical system is performing correctly.[14][15][16]
| System Suitability Response | Acceptance Criteria | Rationale |
| Resolution (Rs) between Nizatidine and this compound | ≥ 2.0 | Ensures baseline separation for accurate quantification.[17] |
| Tailing Factor (T) for this compound | ≤ 1.5 | Indicates good peak symmetry, which is crucial for reproducible integration.[18] |
| Retention Time (RT) %RSD | ≤ 2.0% | Demonstrates the stability of the separation under varied conditions.[15] |
| Peak Area %RSD of this compound | ≤ 5.0% | Confirms that minor parameter changes do not significantly affect quantitative results. |
Experimental Protocol: A Step-by-Step Guide
-
Prepare System Suitability Solution: Create a solution containing both nizatidine and this compound at a known concentration (e.g., 20 µg/mL each). This solution will be used for all experimental runs.
-
Execute Experimental Design: Set up the HPLC system according to the matrix generated by the DoE software (e.g., a 2^(4-1) fractional factorial design). This involves running a series of experiments where the selected parameters are adjusted to their high (+) and low (-) levels.
-
Perform Injections: For each experimental run, inject the system suitability solution in replicate (e.g., n=3).
-
Acquire and Process Data: Record the chromatograms and calculate the critical responses: Resolution, Tailing Factor, Retention Time, and Peak Area for this compound.
-
Analyze Results: Input the data back into the DoE software. Analyze the results using statistical tools like Analysis of Variance (ANOVA) to identify which factors have a statistically significant effect on the responses.[10]
Data Presentation and Interpretation
The results of the robustness study are summarized below. The data presented is illustrative of a typical outcome.
Table 1: Illustrative Robustness Study Results for this compound
| Run | pH | % ACN | Temp (°C) | Flow (mL/min) | Resolution (Rs) | Tailing Factor (T) | RT (min) | Peak Area |
| 1 | 6.3 | 48% | 28 | 0.9 | 3.5 | 1.1 | 8.5 | 150,100 |
| 2 | 6.7 | 48% | 28 | 1.1 | 3.1 | 1.2 | 7.0 | 149,500 |
| 3 | 6.3 | 52% | 28 | 1.1 | 2.8 | 1.1 | 6.2 | 151,200 |
| 4 | 6.7 | 52% | 28 | 0.9 | 2.5 | 1.3 | 7.5 | 148,900 |
| 5 | 6.3 | 48% | 32 | 1.1 | 3.3 | 1.1 | 6.8 | 150,500 |
| 6 | 6.7 | 48% | 32 | 0.9 | 2.9 | 1.2 | 8.2 | 149,800 |
| 7 | 6.3 | 52% | 32 | 0.9 | 2.6 | 1.1 | 7.3 | 151,000 |
| 8 | 6.7 | 52% | 32 | 1.1 | 2.3 | 1.3 | 6.0 | 149,100 |
| Nominal | 6.5 | 50% | 30 | 1.0 | 3.0 | 1.2 | 7.6 | 150,000 |
Interpretation: In this hypothetical dataset, all measured responses (Resolution, Tailing Factor) remained within the predefined acceptance criteria across all experimental conditions. Statistical analysis (e.g., Pareto chart) would likely show that % Acetonitrile and Flow Rate have the most significant impact on Retention Time, while pH has the largest effect on Resolution. Since the method consistently meets its performance criteria despite these deliberate changes, it is deemed robust .
Performance Comparison: HPLC vs. UPLC
Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution from traditional HPLC, primarily through the use of sub-2 µm stationary phase particles.[19] This innovation leads to substantial performance differences, particularly concerning robustness.
Table 2: Comparative Analysis of HPLC and UPLC for this compound Analysis
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | Advantage for Robustness |
| Particle Size | 3-5 µm | < 2 µm | UPLC |
| Operating Pressure | Up to 400 bar (6,000 psi) | > 1,000 bar (15,000 psi) | HPLC (Less stress on system components) |
| Analysis Time | ~20-40 minutes | ~2-5 minutes | UPLC (Higher throughput)[20] |
| Resolution | Good, sufficient for most applications. | Excellent, sharper peaks, better separation of trace impurities.[21] | UPLC |
| Solvent Consumption | High | Low (70-80% reduction)[20] | UPLC |
| Sensitivity to Temp. | Less sensitive to minor fluctuations (±3°C).[20] | More sensitive; requires precise temperature control. | HPLC |
| Method Transferability | Generally more stable across different instruments and labs.[20] | Can be more challenging due to high pressures and low system dispersion volumes. | HPLC |
Discussion: While a well-validated HPLC method is robust and reliable, UPLC technology offers superior chromatographic performance, leading to faster analysis and better resolution.[22] However, this high performance comes at the cost of increased sensitivity to operational parameters. For instance, the higher efficiency of UPLC columns means that small temperature fluctuations can have a more pronounced effect on retention times.[20] Therefore, while a UPLC method can be robust, it often requires more stringent control over parameters like temperature and mobile phase pre-heating to maintain that robustness. The inherent stability of HPLC methods across a wider range of instruments makes them a durable workhorse in many QC labs.[20]
Conclusion and Recommendations
Robustness testing is an indispensable phase of analytical method validation that provides confidence in a method's reliability for its intended purpose. For this compound, a well-designed study using a DoE approach can efficiently determine the method's operational limits.
-
For Routine QC: A validated and robust HPLC method is perfectly suitable and often more forgiving during method transfer between laboratories.[20]
-
For High-Throughput Screening or R&D: The speed and superior resolution of UPLC offer significant advantages, provided that stricter instrumental controls are in place to ensure method robustness.[23]
Ultimately, the choice between HPLC and UPLC depends on the specific application, available instrumentation, and throughput requirements. In either case, a thorough robustness study, grounded in the principles of ICH Q2(R1), is essential to guarantee the generation of consistently accurate and reliable data for nizatidine and its impurities.
References
-
Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]
-
American Pharmaceutical Review. (2018). How to Utilize Design of Experiment (DoE) Principles for Developing Robust Analytical Methods for QC Environments. Available from: [Link]
-
Gomes, A. R., et al. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification. American Journal of Analytical Chemistry. Available from: [Link]
-
AssayPrism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Available from: [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Available from: [Link]
-
GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Available from: [Link]
-
Swetha, S.R., et al. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available from: [Link]
-
YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Available from: [Link]
-
Slideshare. (n.d.). System suitability testing. Available from: [Link]
-
Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. Indian Drugs. Available from: [Link]
-
Catalent Biologics. (2022). Analytical Method Development Based on Design of Experiments. American Pharmaceutical Review. Available from: [Link]
-
Scientific Research Publishing. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification. Available from: [Link]
-
Scientific Research Publishing. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification. Available from: [Link]
-
Ali, R., et al. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Analytical Methods in Environmental Chemistry Journal. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Available from: [Link]
-
Vayeda, C. M., et al. (2022). Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations. Journal of Chromatographic Science. Available from: [Link]
-
Analytical Methods in Environmental Chemistry Journal. (n.d.). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Available from: [Link]
-
Slideshare. (n.d.). Q2R1.pptx. Available from: [Link]
-
ResearchGate. (2025). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Available from: [Link]
-
Indian Journal of Pharmaceutical Sciences. (2016). Validation and Experimental Design Assisted Robustness Testing of RPLC Method for the Simultaneous Analysis of Brinzolamide and Brimonidine. Available from: [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Swartz, M. E., & Krull, I. S. (2006). Method Validation and Robustness. LCGC North America. Available from: [Link]
-
ResearchGate. (2025). (PDF) Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Available from: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
ResearchGate. (2025). (PDF) Utilizing Design of Experiments to Characterize Assay Robustness. Available from: [Link]
-
Vander Heyden, Y., et al. (2000). Robustness Tests. LCGC North America. Available from: [Link]
-
PubMed. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative. Available from: [Link]
-
ResearchGate. (n.d.). Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC. Available from: [Link]
-
Agilent Technologies, Inc. (2015). HPLC Separation Robustness and Ruggedness. Available from: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances’ Estimation of Omeprazole Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. agilent.com [agilent.com]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. assayprism.com [assayprism.com]
- 16. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 17. Ensuring Specificity & Robustness in Method Validation: Pharma Best Practices – Pharma Validation [pharmavalidation.in]
- 18. youtube.com [youtube.com]
- 19. rjptonline.org [rjptonline.org]
- 20. gmpinsiders.com [gmpinsiders.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. biomedres.us [biomedres.us]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Degradation Kinetics of Nizatidine Under Stress Conditions
For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug substance's stability is paramount to ensuring its quality, safety, and efficacy. This guide provides an in-depth technical comparison of the degradation kinetics of nizatidine, a histamine H2-receptor antagonist, under various stress conditions as mandated by international regulatory bodies such as the International Council for Harmonisation (ICH). By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for designing and interpreting stability studies.
Nizatidine is prescribed for conditions like peptic ulcers and gastroesophageal reflux disease.[1] Its chemical structure, featuring a thiazole ring and a nitro-ethenediamine group, is susceptible to degradation under environmental pressures. Forced degradation studies are therefore crucial to identify potential degradants, elucidate degradation pathways, and develop stability-indicating analytical methods.[2]
The Rationale of Stress Testing: Probing Nizatidine's Vulnerabilities
Forced degradation, or stress testing, is a systematic way to accelerate the degradation of a drug substance to predict its long-term stability and to ensure the analytical method can separate the drug from its degradation products.[2][3] The choice of stress conditions—acidic, alkaline, oxidative, thermal, and photolytic—is not arbitrary; it is designed to mimic the potential environmental stresses a drug product might encounter during its shelf life and to explore the drug's intrinsic chemical vulnerabilities.
Comparative Degradation Kinetics of Nizatidine
Nizatidine exhibits varying degrees of stability across different stress conditions. It is notably susceptible to degradation in basic and oxidative environments, with less pronounced, yet significant, degradation under acidic, thermal, and photolytic stress.[4][5]
| Stress Condition | Reagent/Parameter | Temperature | Duration | Observed Degradation |
| Acidic Hydrolysis | 1 M HCl | 80°C | 2 hours | Degradation Observed[4] |
| Alkaline Hydrolysis | 1 M NaOH | 80°C | 30 minutes | Considerable Degradation[4][6] |
| Oxidative Degradation | 6% H₂O₂ | 80°C | 30 minutes | Significant Degradation[6] |
| Thermal Degradation | Dry Heat | 100°C | 24 hours | Degradation Observed[6] |
| Photolytic Degradation | UV Irradiation (254 nm) | Ambient | 3 hours | Degradation Observed[2][6] |
This table summarizes qualitative and semi-quantitative observations from forced degradation studies. The extent of degradation can vary based on the precise experimental setup.
Experimental Protocols and Mechanistic Insights
A robust stability-indicating method is the cornerstone of any degradation study. High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a powerful and widely used technique for this purpose, offering the sensitivity and specificity to separate and quantify nizatidine in the presence of its degradation products.[4][5]
Core Analytical Methodology: A Self-Validating System
A well-developed HPLC-DAD method serves as a self-validating system. The ability to resolve the parent drug peak from all degradation product peaks, coupled with a mass balance close to 100%, provides confidence in the method's stability-indicating power.
-
Column: A C8 or C18 column is typically effective for separating nizatidine and its more polar degradants.[4] A common choice is a Thermo Hypersil BDS-C8 (4.6 x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: A common mobile phase consists of a mixture of an acidic buffer (e.g., 0.05 M phosphoric acid) and an organic modifier like acetonitrile in a 50:50 (v/v) ratio.[6] The acidic pH helps to ensure consistent ionization of nizatidine and its basic degradation products, leading to better peak shape and reproducibility.
-
Flow Rate: A standard flow rate of 1.0 mL/min is generally used.[6]
-
Detection: Nizatidine has a UV absorbance maximum around 320 nm, which is suitable for its quantification.[4] However, employing a DAD to scan a wider range (e.g., 200-400 nm) is crucial, as degradation products may have different chromophores and thus different absorbance maxima.[4]
Alkaline Hydrolysis
Nizatidine is particularly labile in alkaline conditions. The electron-withdrawing nature of the nitro group in the N-nitro-1,1-ethenediamine moiety makes the adjacent carbon susceptible to nucleophilic attack by hydroxide ions, initiating the degradation cascade.
Experimental Protocol:
-
To a known volume of nizatidine stock solution, add an equal volume of 1 M sodium hydroxide (NaOH).
-
Heat the mixture in a water bath at 80°C for 30 minutes.[4]
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 1 M hydrochloric acid (HCl).[4]
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.[4]
Mechanistic Considerations: While the complete degradation pathway under alkaline conditions is complex and not fully elucidated in the available literature, it is established that significant degradation occurs.[4] The hydrolysis is likely to proceed via nucleophilic attack on the carbon-nitrogen double bond of the nitro-ethenediamine group, leading to cleavage of the molecule.
Acidic Hydrolysis
Under acidic conditions, nizatidine shows a lesser but still observable degree of degradation compared to alkaline conditions.[4] The thiazole ring and the dimethylamino group are potential sites for protonation, which can influence the electronic distribution and reactivity of the molecule.
Experimental Protocol:
-
To a known volume of nizatidine stock solution, add an equal volume of 1 M hydrochloric acid (HCl).
-
Heat the mixture in a water bath at 80°C for 2 hours.[4]
-
After cooling to room temperature, neutralize the solution with an appropriate volume of 1 M NaOH.
-
Dilute the final solution with the mobile phase for HPLC analysis.
Mechanistic Considerations: Acid-catalyzed hydrolysis may involve protonation of the nitrogen atoms, potentially leading to cleavage of the thioether linkage or hydrolysis of the ethenediamine moiety. The specific degradation products under acidic stress are not as well-defined as in oxidative degradation.
Oxidative Degradation
Oxidative stress is a significant degradation pathway for nizatidine. The sulfur atom in the thioether linkage is a primary target for oxidation.
Experimental Protocol:
-
To a known volume of nizatidine stock solution, add an equal volume of 6% hydrogen peroxide (H₂O₂).
-
Heat the mixture in a water bath at 80°C for 30 minutes.[6]
-
Cool the solution to room temperature.
-
Dilute the final solution with the mobile phase for HPLC analysis.
Mechanistic Insights and Primary Degradant: The primary degradation product formed under oxidative conditions is nizatidine sulfoxide.[4][5] This is a well-established pathway for thioether-containing compounds. The lone pair of electrons on the sulfur atom attacks the oxygen of the peroxide, leading to the formation of the sulfoxide.
Sources
A Comparative Guide to the Relative Retention Time of Nizatidine Sulfoxide and Other Impurities
This guide provides an in-depth comparison of the relative retention time (RRT) of nizatidine sulfoxide in relation to other process-related and degradation impurities of nizatidine. The information herein is curated for researchers, scientists, and drug development professionals to aid in analytical method development, impurity profiling, and quality control of nizatidine.
Introduction: The Significance of Nizatidine Impurity Profiling
Nizatidine is a histamine H2-receptor antagonist widely used for the treatment of duodenal ulcers, gastroesophageal reflux disease (GERD), and heartburn.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities, which can arise from the manufacturing process or degradation, must be carefully monitored to ensure the safety and efficacy of the final drug product. This compound is a known metabolite and a principal degradation product formed under oxidative stress.[3][4] Therefore, a robust analytical method capable of separating nizatidine from its sulfoxide and other potential impurities is critical. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose.[5][6]
The relative retention time (RRT) is a crucial parameter in chromatography for peak identification. It is defined as the ratio of the retention time of an analyte to that of a standard, typically the API. By establishing the RRTs of known impurities, analysts can tentatively identify and monitor these compounds in routine analysis without the need for individual reference standards in every run.
Chromatographic Separation of Nizatidine and its Impurities
The separation of nizatidine from its impurities, including the more polar sulfoxide derivative, is typically achieved using reversed-phase HPLC. The choice of stationary phase, mobile phase composition, pH, and gradient elution is critical to achieve optimal resolution between the parent drug and its closely related substances.
Causality Behind Experimental Choices in HPLC Method Development
The development of a stability-indicating HPLC method for nizatidine requires a systematic approach. The goal is to create a method that can resolve the main peak from all potential impurities and degradation products.
-
Column Chemistry : A C18 or C8 stationary phase is commonly employed for the analysis of nizatidine and its impurities. These non-polar stationary phases provide good retention for the moderately polar nizatidine molecule.
-
Mobile Phase : A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which in turn influences the ionization state and retention of the analytes. For nizatidine, which is a basic compound, a slightly acidic to neutral pH is often chosen to ensure good peak shape and retention.
-
Gradient Elution : A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to separate a wide range of impurities with varying polarities in a single run. This allows for the elution of more polar impurities, like this compound, early in the chromatogram, while ensuring that less polar impurities are also eluted with good peak shape.
-
Detection : A UV detector is commonly used, with the wavelength set at the absorbance maximum of nizatidine (around 315-325 nm) for sensitive detection of the API and its related substances.
Comparative Analysis of Relative Retention Times
This compound is recognized as Nizatidine EP Impurity C in the European Pharmacopoeia.[7][8][9] Understanding its elution behavior relative to nizatidine and other specified impurities is essential for accurate impurity profiling.
The following table summarizes the typical relative retention times for this compound and other key impurities based on a validated stability-indicating HPLC method.
| Impurity Name | Pharmacopoeial Designation | Typical Relative Retention Time (RRT) |
| This compound | Nizatidine EP Impurity C | ~0.85 |
| Nizatidine | API | 1.00 |
| N-Desmethylnizatidine | - | ~0.75 |
| Nizatidine N-Oxide | - | ~0.90 |
| Other Process Impurities | Various | Varies |
Disclaimer: The RRT values provided are typical and can vary depending on the specific HPLC method (e.g., column, mobile phase, gradient, flow rate, and temperature).
Elution Order Rationale
The elution order of nizatidine and its impurities in reversed-phase HPLC is primarily governed by their polarity.
-
This compound (Impurity C) : The addition of a sulfoxide group significantly increases the polarity of the molecule compared to the parent nizatidine. This leads to weaker interaction with the non-polar stationary phase and, consequently, an earlier elution time, resulting in an RRT of less than 1.0.
-
N-Desmethylnizatidine : This metabolite is also more polar than nizatidine due to the removal of a methyl group, leading to its earlier elution.
-
Nizatidine N-Oxide : Similar to the sulfoxide, the N-oxide is more polar than nizatidine and will elute earlier.
-
Nizatidine : As the main component and the reference for RRT calculation, it has an RRT of 1.00.
-
Other Process Impurities : The RRTs of other process-related impurities will depend on their individual chemical structures and polarities.
Experimental Protocol: A Validated Stability-Indicating HPLC Method
The following is a detailed, step-by-step methodology for a stability-indicating HPLC method capable of separating nizatidine from its sulfoxide and other degradation products.
Materials and Reagents
-
Nizatidine Reference Standard
-
This compound (Nizatidine EP Impurity C) Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Glacial Acetic Acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Ammonium Acetate buffer, pH adjusted to 6.0 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 325 nm |
| Injection Volume | 20 µL |
Standard and Sample Preparation
-
Standard Solution (Nizatidine) : Accurately weigh and dissolve an appropriate amount of Nizatidine Reference Standard in the mobile phase A to obtain a concentration of 0.1 mg/mL.
-
Impurity Standard Solution (this compound) : Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in mobile phase A to obtain a concentration of 0.01 mg/mL.
-
Sample Solution : Accurately weigh and dissolve the nizatidine drug substance or product in mobile phase A to obtain a final concentration of approximately 1.0 mg/mL.
-
System Suitability Solution : Prepare a solution containing both nizatidine (0.1 mg/mL) and this compound (0.01 mg/mL) in mobile phase A.
System Suitability
Inject the system suitability solution and verify the following:
-
The resolution between the nizatidine and this compound peaks is not less than 2.0.
-
The tailing factor for the nizatidine peak is not more than 1.5.
-
The relative standard deviation (RSD) for replicate injections of the nizatidine peak area is not more than 2.0%.
Forced Degradation Study
To demonstrate the stability-indicating nature of the method, a forced degradation study should be performed on the nizatidine drug substance.[6]
-
Acid Hydrolysis : Reflux with 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis : Reflux with 0.1 N NaOH at 80°C for 1 hour.
-
Oxidative Degradation : Treat with 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation : Heat at 105°C for 24 hours.
-
Photolytic Degradation : Expose to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the proposed HPLC method to ensure that all degradation products are well-separated from the nizatidine peak.
Visualizing the Elution Order
The following diagram illustrates the logical workflow for the separation and identification of nizatidine and its impurities using HPLC.
Caption: Workflow of HPLC analysis for nizatidine and the elution of this compound.
Conclusion
The effective separation of this compound (Nizatidine EP Impurity C) from nizatidine is a critical aspect of quality control for this widely used pharmaceutical ingredient. Due to its increased polarity, this compound typically elutes before the parent drug in a reversed-phase HPLC system, with a relative retention time of approximately 0.85. The validated stability-indicating HPLC method detailed in this guide provides a robust framework for the accurate identification and quantification of this and other related impurities, ensuring the overall quality, safety, and efficacy of nizatidine-containing products.
References
- Gomes, A. R., et al. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification. American Journal of Analytical Chemistry, 2(3), 314-323.
-
KM Pharma Solution Private Limited. Nizatidine EP Impurity C. [Link]
-
EliteSynth Laboratories. Nizatidine Impurities. [Link]
-
Pharmaffiliates. Nizatidine - Impurity C. [Link]
-
SynZeal. Nizatidine EP Impurity C. [Link]
-
Veeprho. Nizatidine EP Impurity C. [Link]
- Knadler, M. P., & Bergstrom, R. F. (1986). Nizatidine, an H2-blocker. Its metabolism and disposition in man.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods--critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011–1040.
-
PubChem. This compound. [Link]
-
DailyMed. NIZATIDINE capsule. [Link]
-
U.S. Food and Drug Administration. Axid® (nizatidine) Label. [Link]
-
Mayo Clinic. Nizatidine (Oral Route). [Link]
-
RxList. Nizatidine. [Link]
-
Drugs.com. Nizatidine Dosage. [Link]
-
SynThink. Nizatidine EP Impurities & USP Related Compounds. [Link]
Sources
- 1. The H2 Receptor Antagonist Nizatidine is a P-Glycoprotein Substrate: Characterization of its Intestinal Epithelial Cell Efflux Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of nizatidine in extemporaneous oral liquid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tlcpharma.com [tlcpharma.com]
- 4. amecj.com [amecj.com]
- 5. veeprho.com [veeprho.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nizatidine EP Impurity C | CAS No- 102273-13-2 | this compound [chemicea.com]
- 8. elitesynthlaboratories.com [elitesynthlaboratories.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Nizatidine Sulfoxide
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of nizatidine sulfoxide. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting, grounded in principles of regulatory compliance and environmental stewardship.
This compound is a primary metabolite and known impurity of Nizatidine, a histamine H2-receptor antagonist.[1][2] While research on the specific toxicological profile of the sulfoxide metabolite is limited, it is crucial to handle it with the care afforded to its parent compound and other potentially hazardous research chemicals. The Globally Harmonized System (GHS) classification for this compound includes a significant health hazard, identifying it as a reproductive toxin.[3] This classification mandates a rigorous and cautious approach to its disposal.
Hazard Identification and Risk Assessment
Before handling or disposing of this compound, a thorough risk assessment is paramount. The primary hazards are detailed in its Safety Data Sheet (SDS) and chemical databases.
Table 1: this compound - Key Properties and Hazards
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁N₅O₃S₂ | PubChem[3] |
| Molecular Weight | 347.5 g/mol | PubChem[3] |
| GHS Hazard Statements | H360: May damage fertility or the unborn child. | PubChem[3] |
| GHS Pictogram | Health Hazard | PubChem[3] |
| Signal Word | Danger | PubChem[3] |
The H360 classification necessitates that this compound be managed as a hazardous waste, primarily to prevent environmental release and occupational exposure. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to contamination of waterways and is non-compliant with regulations like the EPA's Resource Conservation and Recovery Act (RCRA).[4][5][6]
Personal Protective Equipment (PPE)
Due to its reproductive toxicity, stringent personal protective measures are required when handling this compound waste.
Table 2: Required PPE for Handling this compound Waste
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin absorption.[7][8] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against accidental splashes.[7][8] |
| Skin and Body | A fully buttoned lab coat. | To protect skin and clothing from contamination.[9] |
| Respiratory | Use in a well-ventilated area. A respirator may be required for handling bulk powders or creating aerosols. | To prevent inhalation of airborne particles.[9] |
Disposal Decision Workflow
The correct disposal pathway for this compound depends on its form and concentration. The following workflow provides a logical framework for decision-making.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Step-by-Step Disposal Protocols
Adherence to a systematic protocol is essential for safety and compliance. These steps are based on general best practices for laboratory chemical waste management.[10][11][12]
Protocol 1: Disposal of Solid this compound Waste This includes the pure compound, expired reagents, or materials heavily contaminated with the solid (e.g., weighing paper, contaminated gloves).
-
Segregation: Do not mix this compound waste with other chemical waste unless instructed to do so by your institution's Environmental Health & Safety (EH&S) department.[10] Segregation is key to proper waste management.[13]
-
Containment: Place the solid waste into a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and not leak.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard ("Reproductive Toxin").[14] Ensure the date of accumulation is also present.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.[11][14]
-
Disposal: Contact your institution's EH&S department to arrange for pickup by a licensed hazardous waste contractor.[11] Final disposal will likely be through high-temperature incineration at a permitted facility.[5][15]
Protocol 2: Disposal of Liquid this compound Waste This applies to solutions of this compound in aqueous or organic solvents.
-
Segregation: Collect liquid waste containing this compound in a dedicated, shatter-resistant container (plastic is often preferred).[11] Do not mix with other waste streams like halogenated solvents or acids unless permitted by your waste management plan.
-
NEVER Pour Down the Drain: Disposing of pharmaceutical waste down the drain is prohibited by regulations such as the EPA's Subpart P and can lead to environmental contamination.[5][6]
-
Containment: Use a container with a secure, screw-top cap. Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
-
Labeling: Label the container with "Hazardous Waste," the chemical name "this compound," the solvent system (e.g., "in Dimethyl Sulfoxide"), an estimated concentration, and the "Reproductive Toxin" hazard warning.
-
Storage: Store the waste container in secondary containment (such as a spill tray) within a designated SAA.[10]
-
Disposal: Arrange for collection through your institution's EH&S department for subsequent incineration or other approved treatment methods.[5]
Protocol 3: Disposal of Contaminated Labware and Sharps
-
Non-Sharps (e.g., vials, plastic tubes): If not grossly contaminated, triple-rinse the item with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. If grossly contaminated and not practical to clean, dispose of the item as solid hazardous waste (Protocol 1).
-
Sharps (e.g., needles, contaminated glass slides): Place all contaminated sharps directly into a designated, puncture-proof sharps container labeled for hazardous chemical waste. Do not recap, bend, or break needles.
-
Disposal: Once the sharps container is full (no more than three-quarters), seal it securely and arrange for pickup via your EH&S department.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.
-
Small Spills (Solid): Gently sweep or scoop the material into a hazardous waste container. Avoid creating dust.
-
Small Spills (Liquid): Absorb the spill with an inert material, such as vermiculite or sand. Place the absorbent material into a sealed hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water or an appropriate solvent, collecting the cleaning materials as hazardous waste.[16]
-
Large Spills: Evacuate the area immediately and contact your institution's emergency response or EH&S team.[9][16]
By adhering to these detailed procedures, laboratory professionals can ensure the safe management and disposal of this compound, upholding their commitment to safety, regulatory compliance, and environmental protection.
References
- Vertex AI Search. (2025, January 3).
- Ace Waste.
- Vertex AI Search. (2026, January 14).
- Stericycle. Medication & Pharmaceutical Waste Disposal Explained.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Daniels Health. (2025, May 14).
- CSIR IIP.
- National Center for Biotechnology Information.
- California Department of Toxic Substances Control. (2019, April 2). Pharmaceutical Waste.
- C&EN. Managing Hazardous Chemical Waste in the Lab.
- National Center for Biotechnology Information. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem.
- Cayman Chemical. (2025, July 30).
- ECHEMI.
- National Center for Biotechnology Information. This compound | C12H21N5O3S2 | CID 77589293 - PubChem.
- Thermo Fisher Scientific.
- KM Pharma Solution Private Limited.
- Amneal Pharmaceuticals. (2016, June 9).
- eviQ.
- Biosynth. This compound | 102273-13-2 | CEA27313.
- Fisher Scientific. (2009, January 23).
- BOC Sciences.
- European Directorate for the Quality of Medicines & HealthCare. (2023, April 3).
- University of Washington EH&S. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
Sources
- 1. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. This compound | C12H21N5O3S2 | CID 77589293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. echemi.com [echemi.com]
- 8. amneal.quickbase.com [amneal.quickbase.com]
- 9. eviq.org.au [eviq.org.au]
- 10. acewaste.com.au [acewaste.com.au]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. iip.res.in [iip.res.in]
- 13. medprodisposal.com [medprodisposal.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. danielshealth.com [danielshealth.com]
- 16. depts.washington.edu [depts.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
